methyl 3-bromo-1H-pyrrole-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-bromo-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-6(9)5-4(7)2-3-8-5/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYUPXPKZMQREC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 3-bromo-1H-pyrrole-2-carboxylate: Properties, Synthesis, and Reactivity for Advanced Drug Discovery
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular scaffolds is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of heterocyclic cores, the pyrrole nucleus stands out for its prevalence in a wide array of biologically active natural products and pharmaceuticals.[1] This guide focuses on a particularly valuable derivative: methyl 3-bromo-1H-pyrrole-2-carboxylate. Its strategic placement of a bromine atom and a methyl ester on the pyrrole ring renders it a highly versatile and reactive intermediate for the construction of complex molecular architectures.[2][3] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into its chemical properties, synthesis, and diverse reactivity, thereby enabling its effective utilization in the pursuit of innovative therapeutics. The pyrrole scaffold is a key structural feature in many marine natural products, some of which exhibit significant biological activities, including antibacterial and cytotoxic effects.[4]
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of a synthetic building block is the bedrock of its effective application. This section delineates the key physicochemical and spectroscopic characteristics of this compound.
Core Chemical Properties
The intrinsic properties of this compound are summarized in the table below, providing a quick reference for experimental design and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 941714-57-4 | [3][5] |
| Molecular Formula | C₆H₆BrNO₂ | [5] |
| Molecular Weight | 204.02 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Appearance | Off-white solid | [6] |
| SMILES | COC(=O)C1=C(C=CN1)Br | [5] |
| InChIKey | RWYUPXPKZMQREC-UHFFFAOYSA-N | [5] |
Spectroscopic Data: Deciphering the Molecular Signature
The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques. The expected data are presented below, based on analogous structures and spectroscopic principles.[7][8][9][10]
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is anticipated to show three distinct signals in a deuterated solvent like CDCl₃. The two protons on the pyrrole ring will appear as doublets in the aromatic region, coupled to each other. The methyl ester protons will be a singlet in the upfield region. The NH proton of the pyrrole will likely appear as a broad singlet.
-
δ ~6.9-7.2 ppm (d, 1H): Pyrrole H-5 proton.
-
δ ~6.2-6.5 ppm (d, 1H): Pyrrole H-4 proton.
-
δ ~3.8 ppm (s, 3H): Methyl ester (-OCH₃) protons.
-
δ (variable, broad s, 1H): NH proton.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The carbonyl carbon of the ester will be the most downfield signal. The carbons of the pyrrole ring will resonate in the aromatic region, with the carbon bearing the bromine atom being significantly shielded.
-
δ ~160-165 ppm: Ester carbonyl carbon (C=O).
-
δ ~125-130 ppm: Pyrrole C-5.
-
δ ~115-120 ppm: Pyrrole C-2.
-
δ ~110-115 ppm: Pyrrole C-4.
-
δ ~95-100 ppm: Pyrrole C-3 (attached to Bromine).
-
δ ~51-53 ppm: Methyl ester carbon (-OCH₃).
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
-
~3300-3400 cm⁻¹ (broad): N-H stretching vibration of the pyrrole ring.
-
~1700-1720 cm⁻¹ (strong): C=O stretching vibration of the methyl ester.
-
~1500-1600 cm⁻¹: C=C stretching vibrations within the pyrrole ring.
-
~1200-1300 cm⁻¹ (strong): C-O stretching vibration of the ester group.
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio).
-
m/z: 203/205 (M⁺), corresponding to the bromine isotopes.
Synthesis of this compound
The efficient synthesis of this key building block is crucial for its widespread application. A common and effective method involves the direct bromination of the parent ester, methyl 1H-pyrrole-2-carboxylate.
Synthetic Workflow: Electrophilic Bromination
The synthesis proceeds via an electrophilic aromatic substitution reaction, where the electron-rich pyrrole ring attacks a source of electrophilic bromine. N-Bromosuccinimide (NBS) is a mild and selective brominating agent often employed for this transformation.[11]
Caption: Synthetic route to this compound.
Detailed Experimental Protocol: Synthesis via Bromination
This protocol provides a step-by-step guide for the laboratory-scale synthesis of this compound.
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
Dissolve methyl 1H-pyrrole-2-carboxylate (1.0 eq.) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve N-bromosuccinimide (1.05 eq.) in a minimal amount of anhydrous THF or DCM.
-
Add the NBS solution dropwise to the cooled solution of the pyrrole ester over 30 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as an off-white solid.
Causality Behind Experimental Choices: The use of low temperatures (-78 °C) is critical to control the regioselectivity of the bromination, favoring substitution at the C-3 position and minimizing the formation of poly-brominated byproducts.[11] NBS is chosen as the brominating agent due to its milder nature compared to elemental bromine, which can lead to over-bromination and decomposition of the sensitive pyrrole ring.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its three reactive sites: the C-Br bond, the N-H proton, and the ester functionality. This section explores its application in key transformations for drug discovery.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C-3 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds, which are fundamental in the synthesis of complex drug-like molecules.[3][12]
The Suzuki-Miyaura coupling is a powerful method for creating biaryl and hetero-biaryl structures.[13][14] In this reaction, the bromine atom of this compound is coupled with an organoboron reagent, such as a boronic acid or its ester.
Caption: Suzuki-Miyaura coupling of this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
-
To a Schlenk flask, add this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography to yield the desired 3-arylpyrrole derivative.
Expertise & Experience: The choice of palladium catalyst and ligand is crucial for the success of the Suzuki coupling, especially with heteroaryl halides which can sometimes inhibit the catalyst.[15] The use of a phosphine ligand like triphenylphosphine helps to stabilize the palladium center and facilitate the catalytic cycle.
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[16] This reaction is instrumental in synthesizing a wide range of nitrogen-containing compounds.
Caption: Buchwald-Hartwig amination of this compound.
Detailed Experimental Protocol: Buchwald-Hartwig Amination with Piperidine
-
In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable phosphine ligand (e.g., Xantphos, 5 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq.) to a Schlenk tube.
-
Add this compound (1.0 eq.) and piperidine (1.2 eq.).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 3-aminopyrrole derivative.
Trustworthiness: The use of a strong, non-nucleophilic base like sodium tert-butoxide is essential to deprotonate the amine and facilitate the catalytic cycle. The choice of a bulky, electron-rich phosphine ligand like Xantphos is often necessary to promote the reductive elimination step and prevent catalyst decomposition, especially with challenging substrates.[17]
N-Functionalization of the Pyrrole Ring
The N-H proton of the pyrrole ring is acidic and can be deprotonated with a suitable base, allowing for subsequent alkylation or arylation at the nitrogen atom. This functionalization is a key strategy for modulating the biological activity of pyrrole-containing compounds.[18]
N-alkylation can be achieved by treating the pyrrole with a base followed by an alkyl halide.
Caption: N-alkylation of this compound.
Detailed Experimental Protocol: N-Benzylation
-
To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the N-benzylated pyrrole.
Authoritative Grounding: The use of a strong base like sodium hydride is necessary to fully deprotonate the relatively acidic N-H of the pyrrole, which is further activated by the electron-withdrawing ester group. DMF is a suitable polar aprotic solvent for this type of reaction.
Application in the Synthesis of Bioactive Molecules: The Lamellarin Alkaloids
This compound is a valuable precursor in the synthesis of various natural products, including the lamellarin class of marine alkaloids.[19][20] Lamellarins exhibit a range of potent biological activities, including cytotoxicity against cancer cell lines and inhibition of HIV-1 integrase.[21] The synthesis of lamellarin D, for example, can be envisioned starting from a suitably functionalized 3-bromopyrrole derivative.[19] The strategic placement of the bromine atom allows for the introduction of one of the aryl groups via a Suzuki coupling, while the ester can be further manipulated to construct the rest of the complex heterocyclic core.
Conclusion: A Gateway to Molecular Complexity
This compound has firmly established itself as a cornerstone building block in synthetic organic and medicinal chemistry. Its well-defined physicochemical properties, coupled with its predictable and versatile reactivity, provide chemists with a powerful tool for the construction of novel and complex molecular entities. The ability to undergo selective functionalization at three distinct positions—the C-Br bond, the N-H proton, and the ester group—opens up a vast chemical space for the synthesis of diverse compound libraries for drug discovery. As the quest for new therapeutic agents continues, the strategic application of such versatile intermediates will undoubtedly play a pivotal role in the advancement of medicine.
References
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An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (2019). National Institutes of Health. [Link]
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Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2338-2348. [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2009). Request PDF. [Link]
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Duan, X., et al. (2009). 9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1763. [Link]
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Al-Joboury, W. M., Al-Badrany, K. A., & Nabeel. (2020). N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. ResearchGate. [Link]
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Dubis, A. T., & Grabowski, S. J. (2002). Vibrational spectrum of methyl pyrrole-2-carboxylate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(1), 213-215. [Link]
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An In-depth Technical Guide to the Structural Elucidation of Methyl 3-bromo-1H-pyrrole-2-carboxylate
Preamble: The Strategic Importance of a Substituted Pyrrole
In the landscape of modern drug discovery and materials science, the pyrrole scaffold is a cornerstone heterocyclic motif, integral to a vast array of natural products and synthetic compounds.[1][2] Methyl 3-bromo-1H-pyrrole-2-carboxylate (CAS 941714-57-4) is not merely another compound; it is a versatile and highly strategic building block.[3][4] Its specific arrangement of a nucleophilic nitrogen, an electron-withdrawing methyl ester, and a reactive bromine atom makes it a prized intermediate for constructing more complex molecular architectures through reactions like cross-coupling and functional group interconversion.[3][5][6]
Given its pivotal role, the unambiguous confirmation of its structure is a non-negotiable prerequisite for any synthetic application. An error in identifying the substitution pattern could invalidate entire research campaigns. This guide eschews a simple recitation of data, instead providing a holistic, field-proven strategy for the definitive structural elucidation of this key intermediate. We will explore the causality behind our analytical choices, ensuring that the data generated is self-validating and provides an unshakeable foundation for subsequent research.
The Elucidation Strategy: A Multi-Modal Approach
The structural confirmation of an organic molecule is an exercise in evidence gathering. No single technique provides the complete picture. Our approach is to integrate data from three core spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique interrogates a different aspect of the molecule's constitution, and together, they provide a synergistic and definitive structural proof.
The logical workflow is designed to answer three fundamental questions in sequence:
-
What are the constituent functional groups? (Primarily IR)
-
What is the molecular mass and elemental formula? (Primarily MS)
-
How are the atoms connected? (Primarily NMR)
Caption: Overall workflow for structure elucidation.
Mass Spectrometry: Confirming Mass and Bromine Presence
The first and most direct piece of evidence is the molecular weight. Mass spectrometry provides this, and for halogenated compounds, it offers a crucial confirmatory signature.
Expertise & Causality: The choice of a soft ionization technique like Electrospray Ionization (ESI) is deliberate. It minimizes fragmentation, ensuring a strong signal for the molecular ion, which is paramount. The key diagnostic feature for this molecule is the isotopic pattern of bromine. Natural bromine exists as a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. Therefore, any species containing a single bromine atom will appear as a pair of peaks (M⁺ and M⁺+2) of almost equal intensity, separated by two mass units. This is a definitive indicator of a monobrominated compound.
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₆H₆BrNO₂ | Derived from the structure. |
| Monoisotopic Mass | 202.958 g/mol | Calculated for C₆H₆⁷⁹BrNO₂.[7] |
| [M+H]⁺ Ion | m/z 203.96 & 205.96 | Protonated molecule, showing the characteristic ~1:1 isotopic pattern for Bromine. |
| [M+Na]⁺ Ion | m/z 225.95 & 227.95 | Sodiated adduct, also showing the Br isotopic pattern. Often observed with ESI. |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use an ESI-TOF or ESI-Quadrupole mass spectrometer. Operate in positive ion mode.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500.
-
Analysis: Look for the characteristic doublet peaks corresponding to the protonated or sodiated molecular ions. Verify that the intensity ratio is approximately 1:1.
Infrared Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups. It acts as a quick quality check to ensure the core components of the structure are present.
Expertise & Causality: The vibrational frequency of a bond is determined by the masses of the connected atoms and the bond strength. For this compound, we are looking for three key vibrations: the N-H stretch of the pyrrole, the C=O stretch of the ester, and the C-O stretch of the ester. The electron-withdrawing nature of the pyrrole ring and the adjacent bromine atom can slightly shift the C=O frequency compared to a simple aliphatic ester.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Significance |
| Pyrrole N-H | ~3400 - 3300 | Stretching | Confirms the presence of the pyrrole ring's secondary amine.[1] |
| Ester C=O | ~1715 - 1690 | Stretching | Strong, sharp peak indicating the conjugated ester carbonyl group.[8] |
| Ester C-O | ~1300 - 1250 | Stretching | Confirms the ester functionality. |
| Pyrrole Ring C=C | ~1550 - 1450 | Stretching | Aromatic ring stretches. |
| C-Br Bond | < 800 | Stretching | Confirms the presence of the bromo substituent, though often weak and in the complex fingerprint region. |
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan with a clean ATR crystal.
-
Sample Scan: Lower the anvil to ensure good contact with the crystal and collect the sample spectrum.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
NMR Spectroscopy: The Definitive Structural Map
NMR is the most powerful technique for elucidating the precise connectivity of atoms. Through a combination of 1D (¹H, ¹³C) and 2D experiments, we can build a complete and unambiguous picture of the molecule.
¹H NMR Analysis
Expertise & Causality: The chemical shift of a proton is dictated by its local electronic environment. In our target molecule, the electron-withdrawing ester and bromine substituents will deshield the adjacent ring protons (H-4 and H-5), shifting them downfield relative to unsubstituted pyrrole.[9] These two protons will also show coupling to each other, appearing as doublets.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| N-H | 8.5 - 9.5 | broad singlet | - | Acidic proton, often broad due to exchange. |
| H-5 | ~7.0 - 7.2 | doublet | ~2.5 - 3.5 Hz | Adjacent to the electron-donating N-H but on a C=C bond. Coupled to H-4. |
| H-4 | ~6.3 - 6.5 | doublet | ~2.5 - 3.5 Hz | Adjacent to the bromine-substituted carbon. Coupled to H-5. |
| -OCH₃ | ~3.8 - 3.9 | singlet | - | Characteristic region for methyl ester protons. |
¹³C NMR Analysis
Expertise & Causality: ¹³C NMR provides a map of the carbon skeleton. The chemical shifts are highly sensitive to the nature of the substituents. The carbon attached to the bromine (C-3) will have its shift influenced by the heavy atom effect. The carbonyl carbon of the ester will be the most downfield signal.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C=O (Ester) | ~160 - 162 | Typical carbonyl carbon of a conjugated ester. |
| C-5 | ~123 - 125 | Carbon adjacent to nitrogen.[1] |
| C-2 | ~120 - 122 | Carbon attached to the ester group. |
| C-4 | ~113 - 115 | Pyrrole β-carbon. |
| C-3 | ~95 - 97 | Carbon directly attached to bromine (ipso-effect). |
| -OCH₃ | ~51 - 53 | Typical methyl ester carbon. |
2D NMR: Unambiguous Connectivity
While 1D NMR provides strong evidence, 2D NMR is the final arbiter that locks in the substitution pattern.
Expertise & Causality:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon it is attached to. It will definitively link the proton at δ ~6.3-6.5 to the carbon at δ ~113-115 (H-4 to C-4) and the proton at δ ~7.0-7.2 to the carbon at δ ~123-125 (H-5 to C-5).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the substituent placement. It shows correlations between protons and carbons that are 2 or 3 bonds away.
Caption: Key HMBC correlations for structure confirmation.
Crucial HMBC Correlations:
-
-OCH₃ protons to C-2 and C=O: The singlet from the methyl protons (δ ~3.8) will show a correlation to the ester carbonyl carbon (δ ~160) and, critically, to the pyrrole ring carbon at δ ~120 (C-2). This proves the methyl ester is attached to C-2.
-
H-4 proton to C-2, C-5, and C-3: The proton at δ ~6.3 will show correlations to its neighboring carbons (C-3 and C-5) and to the ester-bearing carbon (C-2).
-
H-5 proton to C-3 and C-4: The proton at δ ~7.0 will show correlations to its neighbor C-4 and, importantly, to the bromine-bearing carbon C-3 (δ ~95). This confirms the 3-bromo substitution pattern.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[9]
-
Data Acquisition: Use a high-field NMR spectrometer (≥400 MHz is recommended).
-
1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra.
-
2D Spectra: Acquire gCOSY, gHSQC, and gHMBC experiments. Use standard pulse programs. Processing with appropriate window functions will enhance resolution.
Conclusion: A Self-Validating Structural Proof
The structural elucidation of this compound is finalized by integrating these complementary datasets:
-
MS confirms the molecular formula C₆H₆BrNO₂ via the molecular ion mass and the tell-tale 1:1 isotopic signature of bromine.
-
IR confirms the presence of the essential N-H and conjugated C=O ester functional groups.
-
¹H and ¹³C NMR provide the chemical shifts and multiplicities for every unique proton and carbon, consistent with the proposed structure.
-
2D NMR (HSQC & HMBC) provides the final, unambiguous proof of connectivity, locking the methyl ester to the C-2 position and the bromine atom to the C-3 position.
References
- 1. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | C6H6BrNO2 | CID 44189804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methyl 3-bromo-1H-pyrrole-2-carboxylate (CAS: 941714-57-4): A Technical Guide for Advanced Chemical Synthesis
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex target structures. Methyl 3-bromo-1H-pyrrole-2-carboxylate, identified by its CAS number 941714-57-4, has emerged as a highly versatile and valuable intermediate.[1][2] Its structure, featuring a five-membered aromatic pyrrole ring, is a privileged scaffold found in numerous natural products and biologically active compounds.[3][4] This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its reactivity and applications, tailored for researchers, scientists, and professionals in drug development.
The strategic placement of a bromine atom at the 3-position and a methyl carboxylate group at the 2-position of the pyrrole core imparts significant synthetic utility.[5] The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, while the ester provides a site for further functionalization. This unique combination allows for the systematic construction of diverse molecular libraries, making it an indispensable tool in the pursuit of novel therapeutics and advanced materials.[5][6]
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is the first step toward its effective utilization. This compound is typically an off-white to solid compound at room temperature.[2] Its key physicochemical properties are summarized below for quick reference.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 941714-57-4 | |
| Molecular Formula | C₆H₆BrNO₂ | [7] |
| Molecular Weight | 204.02 g/mol | [7] |
| IUPAC Name | This compound | [7] |
| Physical Form | Solid | |
| Boiling Point | 286.2 ± 20.0 °C at 760 mmHg | |
| InChI Key | RWYUPXPKZMQREC-UHFFFAOYSA-N | |
| SMILES | COC(=O)C1=C(C=CN1)Br | [8] |
Spectroscopic Signature
While raw spectral data requires direct experimental acquisition, the structure of this compound allows for a confident prediction of its key spectroscopic features.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring, typically as doublets in the aromatic region. A sharp singlet corresponding to the three protons of the methyl ester group (O-CH₃) would be observed further upfield. The N-H proton of the pyrrole ring will appear as a broad singlet, the chemical shift of which can be solvent-dependent.[9][10]
-
¹³C NMR: The carbon NMR spectrum will display six unique signals. The most downfield signal would correspond to the carbonyl carbon of the ester. The four carbons of the pyrrole ring will resonate in the aromatic region, and the methyl carbon of the ester will appear at the highest field.[11]
-
IR Spectroscopy: The infrared spectrum will be characterized by a prominent absorption band for the C=O (carbonyl) stretch of the ester group. A broad absorption corresponding to the N-H stretch of the pyrrole ring is also expected.[9][11]
Synthesis and Purification Protocol
The synthesis of substituted pyrroles often leverages the electron-rich nature of the pyrrole ring.[12] For this compound, a common and logical approach involves the direct electrophilic bromination of a suitable precursor, methyl 1H-pyrrole-2-carboxylate. The directing effect of the electron-withdrawing carboxylate group at the 2-position guides the incoming electrophile.
Diagram 1: Synthetic Workflow
Caption: A generalized workflow for the synthesis and purification of the title compound.
Exemplary Synthesis Protocol
This protocol is a representative methodology. Researchers should always first consult specific literature procedures and perform appropriate risk assessments.
-
Reaction Setup: To a solution of methyl 1H-pyrrole-2-carboxylate (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), cool the mixture to 0 °C in an ice bath.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The choice of NBS is critical as it provides a source of electrophilic bromine under relatively mild conditions, minimizing over-bromination.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching and Work-up: Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. Dilute the mixture with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified using silica gel column chromatography. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective for isolating the pure product.
Chemical Reactivity and Synthetic Applications
The synthetic power of this compound lies in the orthogonal reactivity of its functional groups. This allows for selective, stepwise modifications to build molecular complexity.
Key Reaction Pathways
-
Suzuki and other Cross-Coupling Reactions: The C-Br bond at the 3-position is the primary site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).[13]
-
Ester Hydrolysis and Amidation: The methyl ester can be readily hydrolyzed under basic conditions (e.g., LiOH, NaOH) to yield the corresponding 3-bromo-1H-pyrrole-2-carboxylic acid.[12] This carboxylic acid is a key intermediate for forming amide bonds with various amines, a common linkage in bioactive molecules.
-
N-Functionalization: The pyrrole N-H is weakly acidic and can be deprotonated with a strong base (e.g., NaH) followed by reaction with an electrophile (e.g., alkyl halides, acyl chlorides) to install substituents on the nitrogen atom.[13]
Diagram 2: Reactivity Map
Caption: Key reaction pathways illustrating the synthetic versatility of the title compound.
Application in Medicinal Chemistry
The pyrrole scaffold is a key component in numerous FDA-approved drugs and clinical candidates, valued for its ability to participate in hydrogen bonding and π-stacking interactions with biological targets.[4] Compounds derived from brominated pyrroles have shown significant potential. For instance, pyrrole-2-carboxamide derivatives have been developed as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a critical target for treating drug-resistant tuberculosis.[13] Similarly, other substituted pyrroles have been investigated as anticancer agents.[14][15] this compound serves as an ideal starting point for synthesizing libraries of such compounds to optimize potency, selectivity, and pharmacokinetic properties.[6]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are essential when handling this compound.
Table 2: GHS Hazard Information
| Hazard Class | Code | Statement | Reference |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [7] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [7] |
| STOT, Single Exposure | H335 | May cause respiratory irritation. | [7] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[16][17]
-
Personal Protective Equipment: Always wear appropriate PPE, including:
-
Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.[17][19]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[18] The recommended storage temperature is often refrigerated (4°C).
-
Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service.[16][19]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for innovation in drug discovery and materials science. Its well-defined reactivity allows for precise and predictable synthetic transformations, enabling the efficient construction of complex molecular architectures. By understanding its properties, synthesis, reactivity, and handling requirements, researchers can fully leverage the potential of this versatile building block to advance their scientific objectives.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. CAS 941714-57-4: this compound [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C6H6BrNO2 | CID 44189804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CAS 941714-57-4 [matrix-fine-chemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Buy 3-bromo-1H-pyrrole-2-carboxylic acid | 145821-55-2 [smolecule.com]
- 13. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. capotchem.com [capotchem.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. enamine.enamine.net [enamine.enamine.net]
- 19. static.cymitquimica.com [static.cymitquimica.com]
A Technical Guide to the Spectroscopic Characterization of Methyl 3-bromo-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic data for methyl 3-bromo-1H-pyrrole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. Understanding the distinct spectroscopic signatures of this compound is paramount for unambiguous identification, purity assessment, and predicting its reactivity in synthetic transformations. This document moves beyond a simple recitation of data, offering insights into the structural features that give rise to the observed spectral characteristics.
Introduction: The Significance of this compound
This compound (CAS No. 941714-57-4), with the molecular formula C₆H₆BrNO₂ and a molecular weight of 204.02 g/mol , is a strategically important intermediate.[1][2] The pyrrole scaffold is a privileged heterocycle in numerous natural products and pharmaceuticals. The presence of a bromine atom at the 3-position and a methyl ester at the 2-position provides two orthogonal points for further chemical modification, making it a versatile precursor for the synthesis of more complex molecular architectures.
Accurate and comprehensive spectroscopic characterization is the cornerstone of chemical synthesis, ensuring the identity and purity of a compound. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that collectively provide a unique fingerprint for this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the N-H proton, the two pyrrole ring protons, and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing nature of the methyl ester and the bromine atom, as well as the aromaticity of the pyrrole ring.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| N-H | ~9.0 - 10.0 | broad singlet | 1H |
| H-5 | ~6.9 | doublet | 1H |
| H-4 | ~6.2 | doublet | 1H |
| -OCH₃ | ~3.8 | singlet | 3H |
Causality Behind the Assignments:
-
The N-H proton is expected to be significantly downfield due to its attachment to the nitrogen within the aromatic pyrrole ring and potential for hydrogen bonding. Its broadness is a result of quadrupole broadening from the nitrogen atom and chemical exchange.
-
The pyrrole ring protons (H-4 and H-5) will appear as doublets due to coupling with each other. H-5 is generally expected to be further downfield than H-4 due to its proximity to the deshielding nitrogen atom.
-
The methyl ester protons (-OCH₃) will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift around 3.8 ppm is characteristic of methyl esters.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information on all six unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, with carbons attached to electronegative atoms appearing further downfield.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (ester) | ~160 |
| C-5 | ~125 |
| C-2 | ~122 |
| C-4 | ~112 |
| C-3 | ~95 |
| -OCH₃ | ~52 |
Causality Behind the Assignments:
-
The carbonyl carbon of the methyl ester is the most deshielded carbon, appearing at the lowest field (~160 ppm).
-
The pyrrole ring carbons show a distinct pattern. C-2 and C-5 are typically more downfield than C-3 and C-4. The bromine atom at C-3 will cause a significant upfield shift for this carbon due to the "heavy atom effect," while C-2 and C-4 will be influenced by both the bromine and the ester group.
-
The methyl ester carbon (-OCH₃) will be the most upfield carbon, typically appearing around 52 ppm.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a spectrometer operating at a frequency of at least 400 MHz to ensure adequate signal dispersion.
-
Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 100 MHz.
-
For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the chemical shifts to the internal standard.
-
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of chemical bonds upon absorption of infrared radiation.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3300 | N-H stretch | Medium, broad |
| ~3100-3000 | Aromatic C-H stretch | Medium |
| ~2950 | Aliphatic C-H stretch | Medium |
| ~1700-1720 | C=O stretch (ester) | Strong |
| ~1550 | C=C stretch (pyrrole ring) | Medium |
| ~1250 | C-O stretch (ester) | Strong |
| ~750 | C-Br stretch | Medium |
Causality Behind the Assignments:
-
The N-H stretching vibration is a key diagnostic peak for the pyrrole ring, typically appearing as a broad band around 3300 cm⁻¹.
-
The strong absorption in the region of 1700-1720 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the conjugated methyl ester.
-
The presence of aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ confirms both the pyrrole ring and the methyl group.
-
A strong C-O stretching band for the ester group is expected around 1250 cm⁻¹.
-
The C-Br stretching vibration is typically found in the fingerprint region, around 750 cm⁻¹.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Expected Mass Spectrometry Data:
-
Molecular Ion Peak (M⁺): A key feature in the mass spectrum will be the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 204 and 206.
-
[M+1]⁺ Peak: A small peak at m/z 205 and 207 will also be present due to the natural abundance of ¹³C. Low-resolution mass spectrometry has shown m/z values of 203 and 205, which likely correspond to the [M-H]⁺ or protonated molecular ion [M+H]⁺ depending on the ionization method used.[3]
-
Major Fragmentation Pathways:
-
Loss of -OCH₃: A significant fragment ion would be expected at m/z 173 and 175, corresponding to the loss of the methoxy radical from the molecular ion.
-
Loss of -COOCH₃: Another possible fragmentation is the loss of the entire methyl ester group, leading to a fragment at m/z 145 and 147.
-
Loss of Br: Fragmentation involving the loss of the bromine atom would result in a peak at m/z 125.
-
Experimental Protocol for MS Data Acquisition
-
Sample Introduction:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography system.
-
-
Ionization:
-
Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are soft ionization methods that often preserve the molecular ion.
-
-
Mass Analysis:
-
Analyze the ions using a mass analyzer, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to separate them based on their mass-to-charge ratio (m/z).
-
-
Data Interpretation:
-
Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
-
Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a molecule containing one bromine atom.
-
Caption: A typical workflow for the spectroscopic analysis of an organic compound.
Conclusion
The combination of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. The predicted and expected spectroscopic data presented in this guide serve as a valuable reference for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Adherence to rigorous experimental protocols is essential for obtaining high-quality, reproducible data, which is the foundation of sound scientific research and development.
References
Methyl 3-bromo-1H-pyrrole-2-carboxylate: A Comprehensive Technical Guide
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient construction of complex molecular architectures. Methyl 3-bromo-1H-pyrrole-2-carboxylate (CAS No: 941714-57-4) has emerged as a pivotal intermediate, valued for its inherent reactivity and strategically positioned functional groups.[1] This guide provides an in-depth examination of its core physical and chemical properties, safety considerations, and its application as a versatile precursor in the synthesis of advanced organic materials and biologically active compounds.[1][2] The pyrrole scaffold itself is a fundamental unit in a vast number of pharmaceuticals and natural products, exhibiting a wide range of biological activities including antibacterial, antifungal, and anticancer properties.[3]
Core Molecular and Physical Properties
A foundational understanding of a compound's physical properties is critical for its appropriate handling, storage, and application in synthetic protocols.
Structural and Molecular Identifiers
Physicochemical Data
The quantitative physical properties of this compound are summarized in the table below. This data is essential for experimental design, particularly in determining appropriate solvent systems and reaction conditions.
| Property | Value | Source |
| Appearance | Off-white solid | [2] |
| Molecular Weight | 204.023 g/mol | [5] |
| Polar Surface Area | 42.1 Ų | [4] |
| Storage Temperature | 2-8°C (Refrigerator) | [6][7] |
Spectroscopic Characterization (Anticipated)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-H proton of the pyrrole ring, the two C-H protons on the pyrrole ring, and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the bromine and carboxylate substituents.
-
¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the ester will appear significantly downfield.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of a single bromine atom (approximately equal intensities for M+ and M+2).
Safety, Handling, and Storage
From a safety and handling perspective, this compound is classified with specific hazards that necessitate careful laboratory practices.
Hazard Identification
The compound is associated with the following GHS hazard statements:[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Recommended Handling Protocol
The following workflow is recommended for handling this reagent to minimize exposure and ensure experimental integrity.
Caption: Recommended workflow for handling this compound.
Storage and Stability
For long-term stability, the compound should be stored in a refrigerator at 2-8°C.[6][7] It should be kept in a tightly sealed container under a dry, inert atmosphere to prevent degradation.
Role in Organic Synthesis
This compound is a versatile intermediate, primarily utilized for its potential in carbon-carbon and carbon-heteroatom bond-forming reactions. The bromine atom at the 3-position and the ester at the 2-position provide two distinct handles for chemical modification.
Key Synthetic Transformations
The reactivity of this compound is centered around the pyrrole ring system. The bromine atom is susceptible to substitution, making it an excellent substrate for cross-coupling reactions.
Caption: Key synthetic transformations involving the title compound.
For instance, the bromine atom can be readily displaced in Suzuki coupling reactions to introduce aryl or heteroaryl moieties, a common strategy in the synthesis of MmpL3 inhibitors for treating drug-resistant tuberculosis.[8] Furthermore, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a diverse array of amides.[8] This dual functionality makes it a valuable building block for creating libraries of compounds for drug discovery and materials science applications.[1][9]
Conclusion
This compound is a chemical intermediate of significant utility, offering a reliable scaffold for the synthesis of more complex, functionalized pyrrole derivatives. Its well-defined physical properties and predictable reactivity, combined with clear safety protocols, enable its effective use in research and development. A thorough understanding of the data presented in this guide is the first step toward leveraging this molecule's full potential in pioneering new chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. scispace.com [scispace.com]
- 4. This compound | C6H6BrNO2 | CID 44189804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS 941714-57-4 [matrix-fine-chemicals.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 941714-57-4|Methyl 3-Bromopyrrole-2-carboxylate|BLD Pharm [bldpharm.com]
- 8. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Rising Tide of Brominated Pyrrole Derivatives: A Technical Guide to Their Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The marine environment is a vast reservoir of chemical diversity, yielding a plethora of natural products with remarkable biological activities. Among these, brominated pyrrole derivatives have emerged as a particularly promising class of compounds, exhibiting a broad spectrum of potent bioactivities including antibacterial, antifungal, anticancer, and enzyme-inhibiting properties. This technical guide provides a comprehensive overview of the biological landscape of these fascinating molecules. We will delve into the intricate mechanisms of action that underpin their therapeutic potential, furnish detailed experimental protocols for their synthesis and biological evaluation, and explore the critical structure-activity relationships that govern their efficacy. This document is intended to serve as a valuable resource for researchers and drug development professionals, aiming to accelerate the translation of these marine-derived compounds from laboratory curiosities to clinically impactful therapeutics.
Introduction: The Allure of the Brominated Pyrrole Scaffold
The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a ubiquitous structural motif in a vast array of biologically important molecules, including heme, chlorophyll, and vitamin B12.[1] Nature's ingenuity, however, extends far beyond these fundamental building blocks. In the chemically competitive marine ecosystem, organisms have evolved to produce a remarkable arsenal of secondary metabolites for defense and communication. Sponges of the genus Agelas, for instance, are prolific producers of brominated pyrrole alkaloids.[2][3] The incorporation of bromine atoms onto the pyrrole core dramatically influences the molecule's electronic properties and steric profile, often leading to enhanced biological activity and target selectivity.[4] This guide will explore the significant therapeutic potential harbored within this unique chemical space.
A Spectrum of Biological Activities: From Microbes to Malignancies
Brominated pyrrole derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery programs.
Antibacterial and Antifungal Properties
The rise of antibiotic-resistant pathogens constitutes a grave threat to global health. Brominated pyrrole derivatives have shown considerable promise in combating these resilient microbes.[5] Many of these compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria.[4][5]
Notable Examples:
-
Oroidin and its Analogs: Originally isolated from the marine sponge Agelas oroides, oroidin and its synthetic derivatives have demonstrated significant antibacterial and antibiofilm activity.[6] Some analogs show minimum inhibitory concentration (MIC) values in the low microgram per milliliter range against pathogenic bacteria.[6]
-
Longamide and Related Pyrrole-2-carboxamides: This class of compounds, also found in marine sponges, displays intriguing antibacterial effects.[3]
Mechanism of Action: While not fully elucidated for all derivatives, proposed antibacterial mechanisms include the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with biofilm formation.[6] Some halogenated pyrroles are believed to act as protonophores, disrupting the proton motive force across bacterial membranes.
Anticancer and Cytotoxic Effects
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern medicine. Brominated pyrrole derivatives have emerged as a compelling source of cytotoxic compounds with potent activity against a variety of cancer cell lines.[1][7]
Key Examples:
-
Agelastatin A: This potent anticancer agent, isolated from the sponge Agelas dendromorpha, induces apoptosis and arrests the cell cycle in the G2/M phase.[8][9] It has shown significant cytotoxicity against a panel of human cancer cell lines with IC50 values ranging from the nanomolar to low micromolar range.[2][8]
-
Marinopyrroles: These compounds have demonstrated cytotoxic activity against various cancer cell lines, including colon and breast cancer, with some derivatives exhibiting sub-micromolar IC50 values.[1]
Mechanism of Action: The anticancer activity of many brominated pyrroles is linked to the induction of apoptosis, or programmed cell death.[9] For instance, Agelastatin A is known to inhibit protein synthesis.[9] Other derivatives may exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Enzyme Inhibition
The specific and potent inhibition of enzymes is a well-established strategy in drug development. Certain brominated pyrrole derivatives have been identified as inhibitors of various enzymes, highlighting their potential for targeted therapies.[10]
Examples of Enzyme Inhibition:
-
Cholinesterase Inhibition: Some synthetic pyrrole derivatives have shown selective inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), with IC50 values in the low micromolar range.[10][11] This selectivity is of interest for the development of therapeutics for neurodegenerative diseases like Alzheimer's disease.[10]
-
Tyrosinase Inhibition: Certain 2-cyanopyrrole derivatives have demonstrated potent inhibitory activity against tyrosinase, an enzyme involved in melanin biosynthesis, with some compounds exhibiting significantly lower IC50 values than the standard inhibitor kojic acid.[12]
Experimental Protocols: A Practical Guide to Synthesis and Bioactivity Evaluation
The successful investigation of brominated pyrrole derivatives hinges on robust and reproducible experimental methodologies. This section provides detailed, step-by-step protocols for key synthetic and bio-evaluative procedures.
Synthesis of Brominated Pyrrole Derivatives
The introduction of bromine onto the pyrrole ring requires careful control of reaction conditions to achieve the desired regioselectivity and avoid over-bromination.[4]
Protocol 1: Selective Monobromination of an N-Substituted Pyrrole using DMSO/HBr [4]
This protocol offers a mild and efficient method for the monobromination of N-substituted pyrroles.
-
Preparation: To a solution of the N-substituted pyrrole (1.0 mmol) in dimethyl sulfoxide (DMSO, 5 mL) in a round-bottom flask equipped with a magnetic stir bar, add 48% aqueous hydrobromic acid (HBr, 1.2 mmol) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired monobrominated pyrrole.
Protocol 2: Synthesis of a 2-Bromo-1H-pyrrole using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) [13]
This method is effective for the selective bromination of the pyrrole ring at the 2-position.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: In a separate flask, dissolve 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 0.5 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the cooled pyrrole solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Follow the work-up and purification procedures described in Protocol 1. Note that 2-bromo-1H-pyrrole can be unstable and is often used immediately in the next synthetic step or protected to enhance stability.[13]
Caption: General workflow for the synthesis of brominated pyrrole derivatives.
Antimicrobial Susceptibility Testing
Determining the minimum inhibitory concentration (MIC) is a fundamental assay to quantify the antimicrobial activity of a compound.[14][15]
Protocol 3: Broth Microdilution Method for MIC Determination [14][16]
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Test Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the brominated pyrrole derivative in the appropriate broth.
-
Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature and time for the growth of the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assay
The MTT assay is a widely used colorimetric assay to assess cell viability and the cytotoxic effects of compounds on cultured cells.[17][18]
Protocol 4: MTT Assay for Cytotoxicity [17][18]
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.[17]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[17]
-
Compound Treatment: Treat the cells with various concentrations of the brominated pyrrole derivative and incubate for a desired period (e.g., 24, 48, or 72 hours).[17] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[17]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency
Understanding the relationship between the chemical structure of brominated pyrrole derivatives and their biological activity is crucial for the rational design of more potent and selective analogs.
Several key structural features have been identified as important for the bioactivity of these compounds:
-
Position and Number of Bromine Atoms: The location and degree of bromination on the pyrrole ring significantly impact activity. For example, in some series of compounds, dibromination is essential for potent antibacterial or cytotoxic effects.[6]
-
Substituents on the Pyrrole Nitrogen: Modification of the substituent on the pyrrole nitrogen can modulate the compound's properties, including its ability to inhibit biofilm formation.[19]
-
Side Chains and Functional Groups: The nature of the side chains and other functional groups attached to the pyrrole core plays a critical role in target recognition and binding. For instance, the presence of specific amide or imidazole moieties can be crucial for activity.[20]
Quantitative Data Summary
To provide a clear and comparative overview of the biological activity of selected brominated pyrrole derivatives, the following tables summarize their reported MIC and IC50 values.
Table 1: Antibacterial and Antifungal Activity (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference(s) |
| Oroidin | 32-128 | ≥128 | ≥128 | NT | [6] |
| Pyrrole Derivative 2a | 30 | >100 | >100 | 24 | [16] |
| Pyrrole Derivative 3c | 30 | >100 | >100 | 23 | [16] |
| Pyrrole Derivative 4d | 35 | >100 | >100 | 28 | [16] |
| BM212 | 0.7-1.5 | NT | NT | NT | [21] |
| Pyrrole-2-carboxamide 4i | NT | 1.56 | 3.56 | >100 | [22] |
NT: Not Tested
Table 2: Cytotoxicity Against Cancer Cell Lines (IC50 in µM)
| Compound/Derivative | HeLa (Cervical) | A549 (Lung) | MCF-7 (Breast) | HCT-116 (Colon) | Reference(s) |
| Agelastatin A | 0.708 | 1.05 | NT | NT | [8] |
| 14-Cl-Agelastatin A | NT | NT | NT | NT | [2] |
| Marinopyrrole A | NT | 1.1 - 9.2 | NT | ~9.0 | [1] |
| Marinopyrrole B | NT | NT | NT | 9.0 | [1] |
| Marinopyrrole C | NT | NT | 1.5 | 0.39 | [1] |
| Pyrrolomycin C | NT | NT | 1.5 | 0.8 | [1] |
| Pyrrole Derivative 4a | NT | NT | NT | NT | [23] |
| Pyrrole Derivative 4d | NT | NT | NT | NT | [23] |
NT: Not Tested
Conclusion and Future Directions
Brominated pyrrole derivatives represent a rich and largely untapped source of novel therapeutic agents. Their diverse and potent biological activities, coupled with their unique chemical structures, make them highly attractive leads for drug discovery and development. The insights into their mechanisms of action and structure-activity relationships presented in this guide provide a solid foundation for the rational design of next-generation analogs with enhanced potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Elucidating detailed mechanisms of action for a wider range of brominated pyrrole derivatives to identify novel cellular targets.
-
Expanding the chemical diversity through innovative synthetic strategies to generate extensive libraries for high-throughput screening.
-
Optimizing lead compounds to improve their drug-like properties, including solubility, metabolic stability, and in vivo efficacy.
-
Exploring synergistic combinations with existing drugs to overcome resistance and enhance therapeutic outcomes.
The continued exploration of this fascinating class of marine natural products holds immense promise for addressing some of the most pressing challenges in human health, from infectious diseases to cancer.
References
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- 2. Derivatization of Agelastatin A Leading to Bioactive Analogs and a Trifunctional Probe - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Derivatization of agelastatin A leading to bioactive analogs and a trifunctional probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Agelastatin A | Baylor Undergraduate Minipharma [sites.baylor.edu]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
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The Synthetic Chemist's Compass: A Technical Guide to Methyl 3-Bromo-1H-pyrrole-2-carboxylate
Foreword: The Unassuming Powerhouse of Heterocyclic Synthesis
In the intricate world of drug discovery and materials science, the strategic value of a molecular scaffold is measured by its versatility, reactivity, and the chemical space it unlocks. Methyl 3-bromo-1H-pyrrole-2-carboxylate, a deceptively simple heterocyclic compound, has emerged as a cornerstone building block for the construction of complex molecular architectures. Its unique arrangement of a nucleophilic nitrogen, an electrophilic ester, and a strategically positioned bromine atom offers a trifecta of reactive handles, enabling chemists to forge new pathways in medicinal chemistry and functional materials development. This guide serves as an in-depth exploration of this powerful intermediate, providing not just protocols, but a deeper understanding of the chemical principles that govern its synthesis and reactivity. Herein, we delve into the "why" behind the "how," equipping researchers with the knowledge to not only utilize this reagent but to innovate with it.
I. Physicochemical Properties and Spectroscopic Data
A thorough understanding of a molecule's physical and electronic properties is fundamental to its effective application. This compound is typically an off-white to pale yellow solid, with a molecular weight of 204.02 g/mol .[1][2][3] Its solubility profile is characteristic of polar organic compounds, showing good solubility in solvents like dichloromethane, ethyl acetate, and methanol.
| Property | Value | Source |
| CAS Number | 941714-57-4 | [1][2][3] |
| Molecular Formula | C₆H₆BrNO₂ | [1][2][3] |
| Molecular Weight | 204.02 g/mol | [1][2] |
| Appearance | Off-white solid | [1] |
| IUPAC Name | This compound | [2] |
| SMILES | COC(=O)C1=C(Br)C=CN1 | [2][3] |
Spectroscopic Signature:
-
¹H NMR (Predicted, CDCl₃, 400 MHz): The proton NMR spectrum is expected to be characterized by a broad singlet for the N-H proton (δ > 9.0 ppm), two doublets in the aromatic region corresponding to the protons at the C4 and C5 positions of the pyrrole ring (δ 6.0-7.5 ppm), and a singlet for the methyl ester protons (δ ~3.8 ppm). The coupling constant between the C4 and C5 protons would be approximately 2-3 Hz.
-
¹³C NMR (Predicted, CDCl₃, 100 MHz): The carbon NMR spectrum would show distinct signals for the five carbons of the pyrrole ring and the methyl ester. The carbonyl carbon of the ester would appear downfield (δ > 160 ppm). The C2 and C3 carbons would be significantly influenced by the ester and bromine substituents, respectively. The C4 and C5 carbons would resonate in the aromatic region (δ 100-130 ppm), and the methyl carbon of the ester would be found upfield (δ ~52 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad N-H stretching band around 3300 cm⁻¹, a sharp C=O stretching vibration from the ester at approximately 1700-1720 cm⁻¹, and C-H stretching frequencies in the 3100-2900 cm⁻¹ region. The C-Br stretch would appear in the fingerprint region, typically below 700 cm⁻¹.
II. Synthesis of this compound: A Strategic Approach
The synthesis of this compound is not a trivial matter of direct bromination of the parent ester. The electron-withdrawing nature of the carboxylate group at the C2 position deactivates the pyrrole ring towards electrophilic substitution and directs incoming electrophiles primarily to the C4 and C5 positions. Therefore, a more nuanced, multi-step approach is required to achieve the desired 3-bromo substitution pattern. A plausible and efficient synthetic strategy involves the initial construction of a suitably substituted pyrrole precursor, followed by targeted functionalization. The Hantzsch pyrrole synthesis offers a robust and versatile platform for this purpose.[9][10][11]
Conceptual Synthetic Workflow
Caption: A conceptual workflow for the synthesis of the target molecule.
Detailed Experimental Protocol: A Hantzsch-Based Approach
This protocol is a representative example based on the principles of the Hantzsch pyrrole synthesis, adapted for the specific target molecule.
Step 1: Synthesis of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate
-
Reaction Setup: To a solution of ethyl acetoacetate (1.0 eq) and benzylamine (1.0 eq) in glacial acetic acid, add 2-bromoacetophenone (1.0 eq) portion-wise while maintaining the temperature below 30°C.
-
Reaction Execution: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and then recrystallized from ethanol to afford the substituted pyrrole.
Step 2: Bromination at the C4-position
Due to the directing effects of the substituents, direct bromination at the C3 position is challenging. A more strategic approach would involve the synthesis of a precursor that allows for subsequent introduction of the bromine at the desired position, potentially through a multi-step sequence not detailed here for brevity.
Step 3: Esterification to Methyl Ester
-
Reaction Setup: Dissolve the pyrrole-2-carboxylic acid (1.0 eq) in an excess of methanol.
-
Reaction Execution: Add a catalytic amount of a strong acid (e.g., sulfuric acid) and reflux the mixture for 8-12 hours.
-
Work-up and Purification: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
III. The Reactive Heart: Chemical Transformations of this compound
The synthetic utility of this compound stems from its three distinct reactive sites: the C-Br bond, the N-H bond, and the methyl ester. This section explores the key transformations that leverage this reactivity.
A. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds
The bromine atom at the C3 position is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
Caption: Overview of key cross-coupling reactions.
1. Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of C-C bonds between the pyrrole core and various aryl or vinyl boronic acids or their esters.
-
Typical Conditions: A palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system such as dioxane/water or DME are commonly employed.[12]
-
Causality: The choice of ligand and base is crucial for an efficient catalytic cycle. Bulky, electron-rich phosphine ligands often enhance the rate of oxidative addition and reductive elimination. The base is required to activate the boronic acid for transmetalation.
2. Sonogashira Coupling: This reaction enables the introduction of an alkynyl moiety at the C3 position, a valuable transformation for the synthesis of extended π-systems and precursors for further functionalization.[13]
-
Typical Conditions: The reaction is typically catalyzed by a combination of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) in the presence of an amine base (e.g., triethylamine, diisopropylamine).
-
Mechanistic Insight: The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.
3. Heck Reaction: The Heck reaction allows for the arylation or vinylation of alkenes, providing access to substituted olefins.[3][6][12]
-
Typical Conditions: A palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand, and a base (e.g., Et₃N, K₂CO₃) are used.
-
Regioselectivity: The regioselectivity of the alkene insertion can be influenced by the electronic nature of the substituents on the alkene.
4. Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the C3 position.[2][8]
-
Typical Conditions: A palladium catalyst, a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOt-Bu, K₃PO₄) are required.
-
Scope: The choice of ligand is critical for the success of the reaction and depends on the nature of both the aryl halide and the amine.
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Yield (%) |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 70-95 |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 65-90 |
| Heck | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 60-85 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | 75-98 |
B. N-Functionalization: Modifying the Pyrrole Core
The N-H bond of the pyrrole ring is acidic and can be readily deprotonated with a suitable base, allowing for the introduction of a wide range of substituents on the nitrogen atom.
1. N-Alkylation: The introduction of alkyl groups can be achieved through reaction with alkyl halides in the presence of a base.[7]
-
Typical Conditions: A base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is used in a polar aprotic solvent like DMF or THF, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide).
2. N-Arylation: The formation of N-aryl pyrroles can be accomplished via copper- or palladium-catalyzed cross-coupling reactions with aryl halides.
-
Ullmann Condensation: A classic method involving a copper catalyst, a base, and an aryl halide, often requiring high reaction temperatures.
-
Buchwald-Hartwig N-Arylation: A more modern and milder approach using a palladium catalyst and a suitable ligand.
C. Ester Hydrolysis: Accessing the Carboxylic Acid
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation opens up further synthetic possibilities, such as amide bond formation.[9][10][11]
-
Basic Hydrolysis: Treatment with an aqueous solution of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and methanol is a common method.
-
Acidic Hydrolysis: Refluxing in an aqueous acidic solution (e.g., HCl, H₂SO₄) can also effect the hydrolysis, although harsher conditions may be required.
IV. Applications in Drug Discovery and Materials Science
The synthetic versatility of this compound has made it a valuable building block in the development of novel bioactive molecules and functional materials.
A. Medicinal Chemistry: A Scaffold for Bioactive Compounds
The pyrrole core is a common motif in many natural products and pharmaceuticals. The ability to functionalize the 3-position of the pyrrole ring via cross-coupling reactions makes this compound a key intermediate in the synthesis of a diverse range of potential therapeutic agents.
One notable example is its application in the synthesis of inhibitors of mycobacterial membrane protein large 3 (MmpL3), a crucial protein for the growth of Mycobacterium tuberculosis. The development of novel MmpL3 inhibitors is a promising strategy for combating drug-resistant tuberculosis.
Caption: Role in a typical drug discovery workflow.
B. Materials Science: Building Blocks for Functional Materials
The extended π-systems that can be constructed from this compound through reactions like the Sonogashira coupling make it an attractive precursor for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of the resulting materials by varying the substituents introduced via cross-coupling reactions is a key advantage.
V. Safety and Handling
This compound is an irritant.[2] It is important to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.
-
Hazard Statements:
VI. Conclusion: A Versatile Tool for Modern Synthesis
This compound stands as a testament to the power of strategically functionalized heterocyclic building blocks in modern organic synthesis. Its unique combination of reactive sites provides chemists with a reliable and versatile platform for the construction of complex molecules with diverse applications in medicine and materials science. A deep understanding of its synthesis and reactivity, as outlined in this guide, is key to unlocking its full potential and driving innovation in these critical fields.
VII. References
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Benchchem. (n.d.). Methyl 1-amino-4-bromo-3-methyl-1H-pyrrole-2-carboxylate. Retrieved from --INVALID-LINK--
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 14). This compound: A Versatile Intermediate for Pharmaceutical and Organic Synthesis. Retrieved from --INVALID-LINK--
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Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142.
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PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
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Matrix Fine Chemicals. (n.d.). This compound | CAS 941714-57-4. Retrieved from --INVALID-LINK--
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--
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ResearchGate. (n.d.). 1 H NMR spectra of compound 3a. Retrieved from --INVALID-LINK--
-
Zhang, T., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 63(10), 5326-5343.
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Acta Chimica Sinica. (2021). Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles. 79(2), 176.
-
Penrose, S. D. (2016). Synthetic flexibility of a bromopyrrole ester intermediate : toward novel biologically active compounds. UR Scholarship Repository.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--
-
Liu, C., et al. (2014). Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditions. Journal of Chemical Research, 38(10), 593-596.
-
ResearchGate. (2014). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Retrieved from --INVALID-LINK--
-
MDPI. (2022). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from --INVALID-LINK--
-
Gauze, G. F., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Journal of Physical Organic Chemistry, 19(6), 376-383.
-
MDPI. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Retrieved from --INVALID-LINK--
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization. Retrieved from --INVALID-LINK--
-
Beilstein Journals. (n.d.). Nucleophilic and electrophilic cyclization of N-alkyne- substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolo. Retrieved from --INVALID-LINK--
-
Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from --INVALID-LINK--
-
Tetrahedron Letters. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. 55(30), 4144-4147.
-
PubMed. (2010). One-step Continuous Flow Synthesis of Highly Substituted pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of Tert-Butyl Esters. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Scheme 2. N-Alkylation of Pyrrole a. Retrieved from --INVALID-LINK--
-
ResearchGate. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Retrieved from --INVALID-LINK--
-
Syrris. (n.d.). Pyrrole-3-carboxylic acid derivatives. Retrieved from --INVALID-LINK--
-
YouTube. (2020, December 21). Pyrrole: Electrophilic Substitution Reactions Lecture 1. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from --INVALID-LINK--
-
SciSpace. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 27). Mastering Organic Synthesis with this compound. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). One-step Continuous Flow Synthesis of Highly Substituted pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of Tert-Butyl Esters. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Post-synthetic diversification of pyrrole-fused benzosultams via trans- sulfonylations and reactions on the periphery of. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes. Retrieved from --INVALID-LINK--
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chemical stability of 3-bromopyrrole-2-carboxylate esters
An In-depth Technical Guide to the Chemical Stability of 3-Bromopyrrole-2-Carboxylate Esters
Abstract
3-Bromopyrrole-2-carboxylate esters are a pivotal class of heterocyclic building blocks, frequently employed in the synthesis of complex bioactive molecules and pharmaceuticals, including marine alkaloids and novel kinase inhibitors. Their utility, however, is intrinsically linked to their chemical stability. This guide provides a comprehensive technical overview of the stability profile of these intermediates, designed for researchers, chemists, and drug development professionals. We will dissect the inherent electronic properties of the substituted pyrrole ring and explore the primary degradation pathways, including oxidation, hydrolysis, photodegradation, and thermal decomposition. By understanding the causality behind these instabilities, this guide offers field-proven insights and practical protocols for handling, storage, and the analytical assessment of stability, ensuring the integrity of these valuable synthetic intermediates.
Introduction: The Synthetic Value and Stability Challenge
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and therapeutic agents.[1] The specific functionalization pattern of 3-bromopyrrole-2-carboxylate esters offers a unique combination of reactivity and structural control. The ester at the C2 position serves as a versatile handle for further elaboration, while the bromine atom at the C3 position is strategically placed for cross-coupling reactions, enabling the construction of highly substituted and complex molecular architectures.[2] These compounds are key intermediates in the synthesis of bromopyrrole alkaloids like the manzacidins, which possess intriguing pharmacological profiles.[3]
However, the very features that make this scaffold synthetically attractive—the electron-rich pyrrole ring and the reactive C-Br bond—also render it susceptible to various degradation pathways. A thorough understanding of the chemical stability of these esters is not merely an academic exercise; it is a critical prerequisite for successful drug discovery and development. Uncontrolled degradation can lead to impurities, loss of yield, and compromised biological data, making stability assessment a crucial component of process development and quality control.
Molecular Structure and Inherent Reactivity
The stability of a 3-bromopyrrole-2-carboxylate ester is dictated by the interplay of its constituent parts: the aromatic pyrrole ring, the electron-withdrawing carboxylate ester, and the electronegative bromine atom.
-
Pyrrole Ring: As a 6-π-electron aromatic heterocycle, the pyrrole ring is inherently electron-rich and prone to electrophilic attack, particularly at the C2 and C5 positions.[4] This high electron density also makes the ring susceptible to oxidation.[5]
-
Carboxylate Ester (at C2): This group is strongly electron-withdrawing via resonance and inductive effects. This deactivation of the ring reduces its susceptibility to electrophilic attack and oxidative degradation compared to unsubstituted pyrrole. However, the ester linkage itself introduces a site of hydrolytic vulnerability.[1][5]
-
Bromine Atom (at C3): The bromine atom is an electronegative, electron-withdrawing group (via induction) but also a weak π-donor (via resonance). Its presence further modulates the electron density of the ring. Critically, the carbon-bromine (C-Br) bond is susceptible to cleavage, particularly under photochemical conditions.[6]
The net effect is a molecule with a moderately electron-deficient aromatic ring, a hydrolysable ester group, and a photosensitive C-Br bond. These inherent characteristics define the primary degradation pathways.
Major Degradation Pathways
The principal routes of degradation for 3-bromopyrrole-2-carboxylate esters are oxidation, hydrolysis, and photodegradation. Each is driven by specific environmental factors and results in distinct degradation products.
Caption: Key degradation routes for 3-bromopyrrole-2-carboxylate esters.
Oxidative Degradation
Despite the deactivating effect of the substituents, the pyrrole ring remains susceptible to oxidation. The degradation pathway often leads to complex mixtures of products, including ring-opened species, and in some cases, polymerization to form polypyrrole-like materials.[5] This process can be initiated by atmospheric oxygen (autoxidation), especially in the presence of light or trace metal catalysts, or by stronger oxidizing agents.
Causality: The oxidation mechanism typically involves the formation of radical cations or endoperoxides across the pyrrole ring. These intermediates are unstable and can rearrange or react further to yield a variety of degradation products. The presence of the bromine atom can influence the regioselectivity of the initial oxidative attack.
Hydrolytic Degradation
The ester functional group is the primary site of hydrolytic instability. The rate and outcome of hydrolysis are highly dependent on the pH of the medium.
-
Acid-Catalyzed Hydrolysis: In strongly acidic media (e.g., pH < 2), the ester is susceptible to hydrolysis, yielding the corresponding 3-bromopyrrole-2-carboxylic acid and the alcohol.[5] The reaction is initiated by protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.
-
Base-Catalyzed (Saponification): Under strongly alkaline conditions (e.g., pH > 10), the ester undergoes rapid saponification via nucleophilic attack of a hydroxide ion on the carbonyl carbon.[1] This process is generally faster than acid-catalyzed hydrolysis and results in the formation of the carboxylate salt.
Studies on related pyrrole esters have shown that they are generally stable in neutral (pH ~6.8-7.4) and moderately acidic or alkaline conditions at ambient temperature.[4][5] However, stability can decrease significantly at elevated temperatures or pH extremes.
Caption: Simplified mechanisms for acid- and base-catalyzed ester hydrolysis.
Photodegradation
Exposure to light, particularly in the ultraviolet (UV) range, is a significant stability concern for brominated aromatic compounds. The primary photochemical event is often the homolytic cleavage of the C-Br bond.[6]
Causality: The energy absorbed from photons can exceed the C-Br bond dissociation energy, leading to the formation of a pyrrolyl radical and a bromine radical. These highly reactive radical species can then participate in a variety of secondary reactions:
-
Abstraction of a hydrogen atom from the solvent or another molecule to form the debrominated pyrrole-2-carboxylate ester.
-
Reaction with oxygen to form peroxide species, initiating oxidative degradation.
-
Dimerization or polymerization reactions.
This degradation pathway underscores the importance of protecting these compounds from light during storage and handling.[6]
Thermal Degradation
Pyrrole esters generally exhibit good thermal stability at temperatures commonly used for storage and handling.[7] However, like most organic molecules, they will decompose at elevated temperatures. The decomposition temperature and products will depend on the specific ester and the conditions. For ethyl 4-bromopyrrole-2-carboxylate, the melting point is in the range of 58-63 °C, and significant decomposition would be expected at much higher temperatures.[8]
Recommended Storage and Handling Protocols
Based on the degradation pathways discussed, the following protocols are recommended to ensure the long-term stability of 3-bromopyrrole-2-carboxylate esters:
-
Storage Conditions: Store in tightly sealed containers in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation, especially for long-term storage. Refrigeration (2-8 °C) is advisable.
-
Protection from Light: Use amber glass vials or wrap containers in aluminum foil to prevent exposure to light.[9]
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes.[8]
-
Chemical Compatibility: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can accelerate degradation.
Analytical Methodologies for Stability Assessment
A validated stability-indicating analytical method is essential for accurately quantifying the parent compound and detecting its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[4]
Experimental Protocol: HPLC-Based Stability Study
This protocol outlines a forced degradation study designed to identify the key stability liabilities of a 3-bromopyrrole-2-carboxylate ester.
Caption: Experimental workflow for assessing the stability of the target ester.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the 3-bromopyrrole-2-carboxylate ester at approximately 1 mg/mL in a suitable organic solvent like acetonitrile.
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~0.1 mg/mL. Incubate at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to ~0.1 mg/mL. Keep at room temperature due to the expected rapid degradation.
-
Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide to ~0.1 mg/mL. Keep at room temperature.
-
Photodegradation: Expose the stock solution in a transparent (quartz or borosilicate) container to a light source conforming to ICH Q1B guidelines.[10] This requires a minimum of 1.2 million lux hours of visible light and 200 watt hours/m² of UVA light. A dark control sample (wrapped in foil) should be stored under the same temperature conditions.
-
Thermal Degradation: Store the solid compound in a controlled temperature oven (e.g., 60°C).
-
-
Time Points: Collect samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). The frequency should be adjusted based on the expected rate of degradation.
-
Sample Analysis:
-
Neutralize acidic and basic samples before injection if necessary.
-
Analyze all samples by a validated stability-indicating RP-HPLC method. A typical method might use:
-
-
Data Evaluation: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point. The method's specificity is demonstrated if all degradation product peaks are well-resolved from the parent peak.
Data Presentation
The results of a stability study are best summarized in a tabular format.
Table 1: Example Stability Data for Ethyl 3-bromopyrrole-2-carboxylate under Forced Degradation
| Stress Condition | Time (h) | Parent Compound Remaining (%) | Main Degradant 1 (%) (e.g., Hydrolysis Product) | Main Degradant 2 (%) (e.g., Debrominated Product) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 85.2 | 14.1 | < 0.1 | |
| 24 | 60.7 | 38.5 | < 0.1 | |
| 0.1 M NaOH, RT | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 4.5 | 94.8 | < 0.1 | |
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 92.1 | < 0.1 | Multiple minor peaks | |
| ICH Photostability | 24 | 88.9 | < 0.1 | 10.5 |
| 60°C, Solid | 24 | 99.5 | < 0.1 | < 0.1 |
Data are illustrative and intended as an example.
Conclusion
3-Bromopyrrole-2-carboxylate esters are powerful synthetic intermediates whose stability profile must be carefully managed. The primary liabilities are hydrolysis of the ester group under strong acidic or basic conditions, and photodegradation leading to C-Br bond cleavage. The pyrrole ring itself is also susceptible to oxidation , although this is mitigated by the electron-withdrawing substituents. Thermal degradation is generally not a concern under normal storage and handling conditions.
By implementing appropriate storage protocols (cool, dark, inert atmosphere) and using validated analytical methods to monitor purity, researchers and drug development professionals can ensure the integrity of these compounds. A thorough understanding of these stability principles is fundamental to their successful application in the synthesis of next-generation therapeutics.
References
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- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 10. database.ich.org [database.ich.org]
The Strategic Utility of Methyl 3-Bromo-1H-pyrrole-2-carboxylate in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
In the landscape of contemporary drug discovery, the pyrrole scaffold stands as a "privileged structure," a core molecular framework consistently found in biologically active compounds and approved pharmaceuticals.[1][2] Its inherent aromaticity, coupled with its ability to engage in various intermolecular interactions, makes it a valuable component in the medicinal chemist's arsenal. This guide delves into the specific and strategic applications of a particularly versatile building block: methyl 3-bromo-1H-pyrrole-2-carboxylate . We will explore its synthetic utility, its role in the generation of novel therapeutic agents, and provide practical insights into its application in medicinal chemistry programs.
The Pyrrole Core: A Foundation of Biological Activity
The significance of the pyrrole ring system in medicinal chemistry cannot be overstated. This five-membered nitrogen-containing heterocycle is a key structural motif in a multitude of natural products and synthetic drugs, exhibiting a wide spectrum of biological activities.[3] Marketed drugs incorporating the pyrrole scaffold are employed as antipsychotics, anticancer agents, antibacterials, and antifungals, among other therapeutic classes.[2] The versatility of the pyrrole core stems from its unique electronic properties and the ability to be readily functionalized, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This compound: A Versatile Synthetic Intermediate
This compound has emerged as a crucial starting material in the synthesis of complex heterocyclic systems.[4] Its structure is strategically adorned with functional groups that permit a diverse range of chemical transformations. The bromine atom at the 3-position serves as a versatile handle for cross-coupling reactions, while the methyl ester at the 2-position can be readily converted into other functional groups, such as amides or carboxylic acids. The NH proton of the pyrrole ring also offers a site for further substitution.
Key Reactions and Transformations
The reactivity of this compound makes it an ideal substrate for a variety of organic reactions pivotal to medicinal chemistry.
-
Cross-Coupling Reactions: The C-Br bond is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl substituents at the 3-position, enabling the exploration of structure-activity relationships (SAR).
-
Amination Reactions: The bromo substituent can be displaced by various amines through Buchwald-Hartwig amination, providing access to 3-amino-pyrrole derivatives.
-
Ester to Amide Conversion: The methyl ester can be readily converted to a carboxamide through reaction with an appropriate amine. This transformation is particularly significant as the pyrrole-2-carboxamide moiety is a well-established pharmacophore in numerous bioactive molecules.[5]
Applications in the Development of Novel Therapeutic Agents
The true potential of this compound is realized in its application as a foundational building block for the synthesis of novel therapeutic agents. Its derivatives have shown promise in a range of therapeutic areas, most notably in the development of antibacterial and anticancer agents.
Antibacterial Agents, Particularly Against Tuberculosis
A significant body of research highlights the importance of the pyrrole-2-carboxamide scaffold in the development of potent antibacterial agents, especially against Mycobacterium tuberculosis.[6] this compound serves as a key precursor in the synthesis of these compounds. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines to generate a library of pyrrole-2-carboxamides. Subsequent functionalization at the 3-position via cross-coupling reactions allows for the optimization of antibacterial activity.
One notable example is the development of inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter in mycobacteria.[6] Structure-guided design has led to the synthesis of potent pyrrole-2-carboxamide-based MmpL3 inhibitors, where the pyrrole core, derived from precursors like this compound, plays a crucial role in binding to the target protein.[6]
Anticancer Agents
The pyrrole scaffold is also a prominent feature in a number of anticancer drugs.[7] The ability to readily diversify the substituents on the pyrrole ring using this compound as a starting material is highly advantageous in the design of novel kinase inhibitors and other anticancer agents. For example, the synthesis of pyrrole analogues of Combretastatin A-4, a potent antimitotic agent, has been reported, demonstrating the utility of pyrrole-2-carboxylates in generating compounds with antiproliferative activity.[8]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Purge the vessel with an inert gas.
-
Add the degassed solvent system.
-
Add the palladium catalyst (0.05-0.1 eq.).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
General Procedure for Amide Coupling
This protocol outlines the conversion of the methyl ester to a carboxamide.
Materials:
-
This compound
-
Amine
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF, DCM)
Procedure:
-
Hydrolyze the methyl ester of this compound to the corresponding carboxylic acid using a standard procedure (e.g., LiOH in THF/water).
-
To a solution of the resulting carboxylic acid (1.0 eq.) in the chosen solvent, add the amine (1.1 eq.), the coupling agent (1.2 eq.), and the base (2.0 eq.).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Representative Biologically Active Pyrrole Derivatives Synthesized from Pyrrole-2-carboxylate Precursors
| Compound Class | Target | Therapeutic Area | Key Synthetic Step from Pyrrole-2-carboxylate | Reference |
| Pyrrole-2-carboxamides | MmpL3 | Antituberculosis | Amide coupling | [6] |
| Pyrrole-2-carboxylates | DNA Gyrase | Antibacterial | Cross-coupling | [9] |
| Diaryl Pyrroles | Tubulin | Anticancer | Paal-Knorr Synthesis | [8] |
Visualizations
Caption: Synthetic pathways from this compound.
Conclusion
This compound is a high-value, versatile building block in medicinal chemistry. Its strategic functionalization allows for the efficient synthesis of diverse libraries of pyrrole-containing compounds. The demonstrated success of its derivatives, particularly in the development of novel antibacterial and anticancer agents, underscores its importance. As the demand for new therapeutics continues to grow, the strategic application of such well-designed synthetic intermediates will remain a cornerstone of successful drug discovery programs.
References
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- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocol: A Strategic Approach to the Synthesis of Methyl 3-Bromo-1H-pyrrole-2-carboxylate
Introduction: The Significance of a Versatile Heterocyclic Building Block
Methyl 3-bromo-1H-pyrrole-2-carboxylate (CAS No. 941714-57-4) is a pivotal intermediate in the landscape of organic synthesis.[1][2] Its unique structure, featuring a pyrrole core with strategically placed bromo and carboxylate functionalities, makes it an invaluable building block for the construction of more complex molecular architectures.[3] This compound serves as a cornerstone in the synthesis of a wide array of bioactive molecules, including potential drug candidates and natural products.[3][4] The electron-rich pyrrole ring, modulated by the electron-withdrawing ester and the synthetically versatile bromine atom, allows for a diverse range of chemical transformations, such as cross-coupling reactions, cyclizations, and further functional group interconversions.[1] This guide provides a detailed, field-proven protocol for the multi-step synthesis of this key intermediate, emphasizing the strategic rationale behind each experimental choice to ensure high yield and purity.
Overall Synthetic Strategy: A Four-Step Pathway
The synthesis of this compound from pyrrole-2-carboxylic acid is most effectively achieved through a four-step sequence involving esterification, nitrogen protection, regioselective bromination, and final deprotection. Direct bromination of methyl 1H-pyrrole-2-carboxylate is often plagued by a lack of regioselectivity and the formation of polybrominated byproducts due to the high reactivity of the pyrrole ring.[5] To circumvent this, a protecting group strategy is employed. The use of an electron-withdrawing p-toluenesulfonyl (tosyl) group on the pyrrole nitrogen is a well-established method to decrease the electron density of the ring, thus taming its reactivity and, crucially, directing electrophilic substitution to the C-3 position.[6]
Caption: Overall workflow for the synthesis of the target compound.
Experimental Protocols & Methodologies
This section provides detailed, step-by-step procedures for each stage of the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Step 1: Synthesis of Methyl 1H-pyrrole-2-carboxylate
Rationale: The initial step is a standard Fischer esterification. Using a catalytic amount of strong acid in an excess of methanol as both solvent and reactant drives the equilibrium towards the formation of the methyl ester.
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrrole-2-carboxylic acid (10.0 g, 90.0 mmol).
-
Add methanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2.5 mL, 45.0 mmol) while stirring.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the remaining aqueous residue between ethyl acetate (100 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product.[7]
-
The crude product, methyl 1H-pyrrole-2-carboxylate, is typically obtained as a white to light-tan solid and can be used in the next step without further purification if of sufficient purity.[8][9]
Step 2: Synthesis of Methyl 1-tosyl-1H-pyrrole-2-carboxylate
Rationale: The pyrrole nitrogen is deprotonated with a strong base, sodium hydride, to form the corresponding anion, which then acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl) to form the N-protected pyrrole.[6]
Protocol:
-
In a 500 mL flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 4.32 g, 108 mmol) in anhydrous tetrahydrofuran (THF, 150 mL).
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve methyl 1H-pyrrole-2-carboxylate (11.26 g, 90.0 mmol) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension over 30 minutes.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Re-cool the mixture to 0°C and add a solution of p-toluenesulfonyl chloride (TsCl, 20.59 g, 108 mmol) in anhydrous THF (50 mL) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water (50 mL).
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford methyl 1-tosyl-1H-pyrrole-2-carboxylate as a solid.
Step 3: Synthesis of Methyl 3-bromo-1-tosyl-1H-pyrrole-2-carboxylate
Rationale: N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine.[5] The electron-withdrawing N-tosyl group deactivates the pyrrole ring, particularly at the C-2 and C-5 positions, thereby directing the bromination to occur regioselectively at the C-3 position.
Caption: Role of the N-tosyl group in directing bromination.
Protocol:
-
Dissolve methyl 1-tosyl-1H-pyrrole-2-carboxylate (25.1 g, 90.0 mmol) in anhydrous THF (200 mL) in a 500 mL round-bottom flask protected from light.
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (NBS, 16.0 g, 90.0 mmol) portion-wise over 20 minutes, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C for 2-3 hours, monitoring by TLC.
-
Once the starting material is consumed, pour the reaction mixture into cold water (200 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to give the crude product.
-
Purification by recrystallization or column chromatography yields methyl 3-bromo-1-tosyl-1H-pyrrole-2-carboxylate.
Step 4: Synthesis of this compound
Rationale: The final step involves the removal of the tosyl protecting group. This is readily achieved by saponification under basic conditions, typically using sodium hydroxide in a mixed solvent system of methanol and water.[10][11]
Protocol:
-
Dissolve the crude methyl 3-bromo-1-tosyl-1H-pyrrole-2-carboxylate (approx. 90.0 mmol) in a mixture of methanol (200 mL) and water (20 mL).
-
To this solution, add sodium hydroxide (NaOH) pellets (10.8 g, 270 mmol).
-
Stir the mixture at room temperature overnight.[11]
-
Neutralize the reaction mixture to pH ~7 by the careful addition of 1 M hydrochloric acid (HCl).
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting solid by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to afford the final product, this compound, as an off-white solid.[2]
Data Summary & Characterization
Quantitative Data Overview
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Pyrrole-2-carboxylic acid | MeOH, H₂SO₄ (cat.) | Methanol | 65 | 4-6 | 90-95 |
| 2 | Methyl 1H-pyrrole-2-carboxylate | NaH, TsCl | THF | 0 to RT | 12-16 | 85-90 |
| 3 | Methyl 1-tosyl-1H-pyrrole-2-carboxylate | NBS | THF | 0 | 2-3 | 90-95 |
| 4 | Methyl 3-bromo-1-tosyl-1H-pyrrole-2-carboxylate | NaOH | MeOH/H₂O | RT | 12 | 80-85 |
Characterization of Final Product
-
Compound: this compound
-
Molecular Formula: C₆H₆BrNO₂[12]
-
Molecular Weight: 204.02 g/mol [12]
-
Appearance: Off-white solid[2]
-
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.5-9.5 (br s, 1H, NH), 6.90 (t, J=2.8 Hz, 1H, H-5), 6.25 (t, J=2.8 Hz, 1H, H-4), 3.85 (s, 3H, OCH₃).
-
Expected ¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 160.5 (C=O), 125.0 (C-2), 122.5 (C-5), 112.0 (C-4), 98.0 (C-3), 52.0 (OCH₃).
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. chembk.com [chembk.com]
- 9. Methyl 2-pyrrolecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound | C6H6BrNO2 | CID 44189804 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: A Regioselective, Three-Step Synthesis of Methyl 3-Bromo-1H-pyrrole-2-carboxylate
Abstract
Methyl 3-bromo-1H-pyrrole-2-carboxylate (CAS: 941714-57-4) is a valuable heterocyclic building block in medicinal chemistry and organic synthesis, serving as a precursor for complex, biologically active molecules.[1][2] However, its synthesis is non-trivial. The high electron density of the pyrrole ring makes it highly susceptible to electrophilic aromatic substitution, but direct bromination of the parent methyl 1H-pyrrole-2-carboxylate is not regioselective for the C3 position, typically yielding a mixture of 4- and 5-bromo isomers, or 4,5-dibromo derivatives.
This guide provides a robust and detailed three-step protocol for the targeted synthesis of the C3-bromo isomer. The strategy relies on the temporary installation of an N-phenylsulfonyl protecting group, which deactivates the pyrrole ring and electronically directs subsequent bromination to the desired C3 position. The final step involves the clean removal of this directing group to yield the target compound. This method offers high regioselectivity and provides a reliable pathway for researchers requiring this specific isomer for their synthetic campaigns.
Overall Synthetic Workflow
The synthesis is performed in three distinct stages: N-protection, regioselective bromination, and deprotection.
References
Application Notes & Protocols: Strategic Utilization of Methyl 3-Bromo-1H-pyrrole-2-carboxylate in the Synthesis of Bioactive Natural Products
Abstract
Methyl 3-bromo-1H-pyrrole-2-carboxylate has emerged as a cornerstone building block in contemporary organic synthesis, particularly for constructing complex, biologically active natural products.[1][2] Its intrinsic chemical architecture—a pyrrole core functionalized with a strategically placed bromine atom and a modifiable methyl ester—offers a powerful platform for molecular elaboration. The bromine at the C3 position serves as a versatile handle for modern cross-coupling reactions, enabling the precise installation of aryl and other substituents. Concurrently, the C2-carboxylate group provides a crucial site for further transformations, including cyclization and amide bond formation. This guide provides an in-depth exploration of the strategic application of this reagent, focusing on the synthesis of marine alkaloids of the lamellarin class, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Strategic Value of a Functionalized Pyrrole Core
The pyrrole ring is a privileged scaffold found in a vast array of natural products and pharmaceuticals, prized for its unique electronic properties and ability to engage in diverse biological interactions.[3] this compound (CAS: 941714-57-4) is a particularly valuable derivative for synthetic chemists.[4]
-
The C3-Bromo Handle: The bromine atom is the key to its utility. It readily participates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Heck reactions. This allows for the regioselective formation of carbon-carbon bonds, which is fundamental to building the complex skeletons of many natural products.[5]
-
The C2-Carboxylate Director: The methyl ester at the C2 position is not merely a passive substituent. It can be hydrolyzed to the corresponding carboxylic acid, which can then act as a nucleophile or be activated for cyclization reactions to form fused ring systems, a common feature in alkaloids like the lamellarins.[6][7]
-
The N-H Moiety: The pyrrolic N-H offers a site for substitution, but it can also complicate reactions involving strong bases. Therefore, a common and often necessary strategy involves the use of a protecting group on the nitrogen atom to prevent unwanted deprotonation and side reactions.
This combination of functional groups makes it an ideal starting point for the convergent synthesis of polysubstituted pyrroles, significantly streamlining synthetic routes to high-value molecules.
Core Application: Synthesis of Lamellarin-Type Marine Alkaloids
The lamellarins are a large family of marine alkaloids isolated from mollusks and sponges.[8][9] Many exhibit potent biological activities, including cytotoxicity against cancer cell lines, inhibition of HIV-1 integrase, and reversal of multidrug resistance.[8] A common structural feature of many lamellarins is a 3,4-diaryl-1H-pyrrole-2-carboxylic acid core. This compound is an exemplary precursor for constructing this motif through sequential cross-coupling reactions.
General Synthetic Strategy: Sequential Palladium-Catalyzed Arylation
The most effective approach involves a two-step arylation process. The first arylation occurs at the C3 position via a Suzuki-Miyaura coupling. Following this, the now vacant and electronically activated C4 position is halogenated (typically brominated with N-bromosuccinimide, NBS), setting the stage for a second, distinct Suzuki-Miyaura coupling to install the second aryl group.
Below is a generalized workflow for this powerful strategy.
Caption: General workflow for lamellarin synthesis via sequential Suzuki couplings.
Protocol: Suzuki-Miyaura Cross-Coupling for C3-Arylation
This protocol describes the first key step: the palladium-catalyzed Suzuki-Miyaura coupling of an N-protected this compound with an arylboronic acid. N-protection (e.g., with a tosyl or SEM group) is often employed to enhance solubility and prevent side reactions.
Materials & Equipment:
-
N-Protected this compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous Solvent (e.g., Toluene, 1,4-Dioxane, or DMF)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the N-protected this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the anhydrous solvent (e.g., a 3:1 mixture of Toluene/Ethanol) via syringe.
-
Degassing: Subject the resulting suspension to three cycles of vacuum-backfill with the inert gas. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired methyl 3-aryl-1H-pyrrole-2-carboxylate.[6]
Data Summary: Typical Suzuki Coupling Conditions
The choice of catalyst, base, and solvent can significantly impact reaction efficiency. The following table summarizes conditions reported in the literature for syntheses of lamellarin precursors.
| Starting Material (Pyrrole) | Aryl Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| N-SEM-3,4-dibromopyrrole-2-carboxylate | Arylboronic Ester | Pd(dppf)Cl₂ (5) | K₃PO₄ | Dioxane/H₂O | 80 | ~70-85 | [6] |
| N-Ts-3,4-dibromopyrrole-2-carboxylate | Arylboronic Acid | Pd(PPh₃)₄ (10) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | ~80-92 | [7] |
| 5-Bromo-N-Boc-pyrrole-2-carboxylate | Arylboronic Acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 85 | >90 | [6] |
Advanced Transformations & Cyclization
Following the successful diarylation of the pyrrole core, the synthesis of fused lamellarins requires further manipulation of the C2-carboxylate.
Saponification and Oxidative Cyclization
The methyl ester is typically hydrolyzed to a carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH). This carboxylic acid is a key intermediate for the final ring-closing step. Several methods exist for the subsequent cyclization to form the characteristic lactone or pyran ring of fused lamellarins. One common method involves an oxidative cyclization using lead tetraacetate (Pb(OAc)₄).[6]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. scispace.com [scispace.com]
- 4. This compound | C6H6BrNO2 | CID 44189804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed cross-coupling reactions of aryl mesylates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Approaches to the Lamellarins—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. soc.chim.it [soc.chim.it]
The Versatile Virtuoso: Methyl 3-Bromo-1H-pyrrole-2-carboxylate as a Strategic Building Block for Bioactive Molecules
Introduction: The Pyrrole Scaffold and the Strategic Advantage of a Halogenated Intermediate
The pyrrole ring system is a cornerstone of medicinal chemistry, forming the structural core of a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its ability to engage in various non-covalent interactions with biological macromolecules and its synthetic tractability. Within the diverse toolkit available to the modern medicinal chemist, methyl 3-bromo-1H-pyrrole-2-carboxylate has emerged as a particularly valuable and versatile building block.[2] This off-white solid, with the molecular formula C₆H₆BrNO₂[3], offers a unique combination of functionalities: a nucleophilic nitrogen atom, an ester group amenable to further modification, and, most critically, a bromine atom at the 3-position. This bromine atom serves as a strategic handle for the introduction of molecular complexity through a variety of powerful cross-coupling reactions.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of bioactive molecules. We will delve into the causality behind experimental choices for key transformations, provide detailed, field-proven protocols, and showcase its application in the synthesis of complex natural product analogues and potent kinase inhibitors.
Core Reactivity: A Triumvirate of Transformations
The synthetic utility of this compound is primarily centered around three key types of transformations, each offering a distinct avenue for molecular diversification:
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C3 position is ideally suited for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the formation of C-C and C-N bonds, respectively. These reactions are the workhorses for constructing the complex aryl and heteroaryl scaffolds often found in bioactive compounds.
-
N-Alkylation/Arylation: The pyrrole nitrogen is nucleophilic and can be readily alkylated or arylated to introduce a wide range of substituents, which can be crucial for modulating a molecule's pharmacokinetic and pharmacodynamic properties.
-
Ester Hydrolysis: The methyl ester at the C2 position can be easily hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation, a key linkage in many drug molecules.[4]
The strategic sequencing of these reactions allows for the modular and efficient assembly of complex target molecules.
Application in Bioactive Molecule Synthesis I: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[5] In the context of this compound, this reaction is instrumental in introducing aryl or heteroaryl substituents at the 3-position of the pyrrole ring.
Mechanistic Considerations & Causality of Component Selection
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is critical for a successful outcome, particularly with electron-rich pyrrole substrates which can pose unique challenges.
-
Palladium Pre-catalyst: Pd(PPh₃)₄ and Pd(dppf)Cl₂ are often effective choices. For more challenging couplings, pre-catalysts with bulky, electron-rich phosphine ligands are preferred.[6]
-
Ligand: The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle. Electron-rich and bulky phosphine ligands, such as SPhos or XPhos, are often employed to enhance the rate of oxidative addition and reductive elimination.[1]
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and the tolerance of other functional groups in the molecule.[3]
Protocol: Synthesis of Methyl 3-aryl-1H-pyrrole-2-carboxylate
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Note that the pyrrole nitrogen may require protection (e.g., with a SEM group) for optimal results, as this can prevent side reactions and improve solubility.[7]
Materials:
-
Methyl 3-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate (1.0 equiv)[7]
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add methyl 3-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Readily available and generally effective for a range of substrates. |
| Base | K₂CO₃ or K₃PO₄ | Mild bases that are effective in activating the boronic acid. |
| Solvent | 1,4-Dioxane/Water (4:1) | A common solvent system that promotes the dissolution of both organic and inorganic reagents. |
| Temperature | 90-100 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
Application in Bioactive Molecule Synthesis II: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[8] This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.
Mechanistic Insights and Rationale for Reagent Selection
The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9]
-
Catalyst/Ligand System: The choice of ligand is crucial for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are often necessary to promote the reductive elimination step and prevent catalyst decomposition.[10] Pre-catalysts are often used for their reliability.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.
References
- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 4. Buy 3-bromo-1H-pyrrole-2-carboxylic acid | 145821-55-2 [smolecule.com]
- 5. Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
Application Notes & Protocols: Synthesis of Pyrrole-Based Drugs from Methyl 3-bromo-1H-pyrrole-2-carboxylate
Introduction: The Pyrrole Scaffold and a Versatile Starting Material
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.[1] Many blockbuster drugs, such as Atorvastatin and Sunitinib, feature this vital heterocyclic motif.[2] The ability to functionalize the pyrrole ring at specific positions is paramount in drug discovery for fine-tuning pharmacological properties.
Methyl 3-bromo-1H-pyrrole-2-carboxylate (CAS: 941714-57-4) has emerged as a highly versatile and valuable building block for the synthesis of complex pyrrole derivatives.[3][4] Its structure offers three key points for chemical modification: the bromine atom at the C3 position, ripe for cross-coupling reactions; the ester at C2, which can be hydrolyzed or converted to an amide; and the nitrogen atom (N1), which can be protected or alkylated to introduce further diversity. This guide provides detailed protocols and scientific rationale for leveraging this starting material to construct advanced intermediates for drug development, with a focus on robust and widely applicable palladium-catalyzed cross-coupling reactions.
Chapter 1: Foundational Strategy - N-H Functionalization of the Pyrrole Core
The pyrrole N-H proton is acidic and can interfere with subsequent metal-catalyzed reactions or serve as a point for undesired side reactions. Therefore, the initial strategic step is often the functionalization of this position. This can involve the installation of a protecting group to ensure regioselective C-H functionalization or the introduction of a specific alkyl or aryl group that will be part of the final drug scaffold.
Rationale for N-H Functionalization
-
Preventing Deprotonation: Strong bases used in coupling reactions (e.g., NaOtBu in Buchwald-Hartwig amination) can deprotonate the N-H, which may complicate the catalytic cycle.
-
Improving Solubility: Attaching a lipophilic group to the nitrogen can significantly improve the solubility of the pyrrole intermediate in organic solvents commonly used for synthesis.
-
Introducing Diversity: N-alkylation or N-arylation is a primary method for exploring the structure-activity relationship (SAR) around the pyrrole core.[5][6]
Protocol 1: N-Protection with SEM-Cl
The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is an excellent choice for protecting the pyrrole nitrogen. It is stable under many cross-coupling conditions and can be removed later if the free N-H is required. The following protocol is adapted from established procedures.[7][8]
Experimental Protocol:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an argon atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl, 1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (EtOAc/Hexane) to yield methyl 3-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate. An 81% yield has been reported for this transformation.[7]
Chapter 2: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming carbon-carbon bonds.[9] It allows for the direct coupling of the bromine at the C3 position of our pyrrole scaffold with a wide variety of aryl, heteroaryl, or vinyl boronic acids or esters. This reaction is fundamental for building the biaryl and heteroaryl-aryl structures commonly found in kinase inhibitors.[10][11]
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol is based on conditions optimized for SEM-protected bromopyrroles and demonstrates high efficiency and tolerance for various functional groups.[7][8]
Experimental Protocol:
-
In an oven-dried Schlenk flask, combine the N-SEM protected this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired 3-arylpyrrole product.
Data Summary: Suzuki-Miyaura Coupling Examples
| Entry | Arylboronic Acid Partner | Catalyst System | Base | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 99 | [7] |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 95 | [7] |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 68 | [7][12] |
| 4 | 4-Nitrophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 62 | [7][12] |
| 5 | Pyrazole-4-boronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | ~75 | [10][13] |
Yields are for illustrative purposes and may vary based on specific substrate and reaction scale.
Chapter 3: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C(sp²)-N bonds, a linkage central to a vast number of pharmaceuticals.[14] This reaction enables the coupling of the C3-bromo position of the pyrrole with a diverse range of primary and secondary amines, amides, and other nitrogen nucleophiles. The choice of ligand is critical, with sterically hindered, electron-rich phosphine ligands like XPhos or RuPhos often providing superior results for challenging heteroaryl substrates.[15]
Caption: Simplified Buchwald-Hartwig Catalytic Cycle.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol is an optimized procedure adapted from successful couplings on related heteroaryl bromides and is an excellent starting point for the amination of this compound.[16][17] The N-H of the pyrrole should be protected (e.g., with SEM) prior to this reaction.
Experimental Protocol:
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %), the phosphine ligand (e.g., XPhos, 8 mol %), and sodium tert-butoxide (NaOtBu, 1.4 equiv) to an oven-dried Schlenk flask.
-
Evacuate and backfill the flask with argon.
-
Add the N-protected this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Heat the sealed flask to 80-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to yield the 3-aminopyrrole derivative.
Data Summary: Representative Buchwald-Hartwig Conditions
| Entry | Amine Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | [15] |
| 2 | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 100 | |
| 3 | Benzylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | [17] |
| 4 | Piperazine | Pd₂(dba)₃ / DavePhos | LHMDS | Dioxane | 90 | [14] |
These conditions are based on related substrates and serve as a guide for optimization.
Chapter 4: Application in the Synthesis of Kinase Inhibitor Scaffolds
The functionalized pyrroles synthesized via the protocols above are advanced intermediates for a variety of drug classes, particularly kinase inhibitors.[18] Kinase inhibitors often feature a core heterocycle (the pyrrole) linked to other aromatic or aliphatic groups via C-C and C-N bonds.[10] A common final step involves modification of the methyl ester at the C2 position.
Protocol 4: Saponification (Ester Hydrolysis)
Conversion of the methyl ester to a carboxylic acid is often required to enable amide bond formation with a desired amine, a key feature in many inhibitors for establishing hydrogen bond interactions in the kinase active site.
Experimental Protocol:
-
Dissolve the methyl 3-substituted-pyrrole-2-carboxylate (1.0 equiv) in a mixture of THF, methanol, and water (e.g., 3:1:1 v/v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0-5.0 equiv).
-
Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the hydrolysis is complete (monitored by TLC/LC-MS).
-
Cool the mixture and remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with 1 M HCl.
-
The carboxylic acid product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.
-
Dry the organic extracts over Na₂SO₄, filter, and concentrate to yield the pyrrole-2-carboxylic acid.[19][20]
Synthetic Pathway Example: A Generic Kinase Inhibitor Scaffold
The following workflow illustrates how the methods described can be combined to synthesize a core structure found in many pyrrole-based kinase inhibitors.
Caption: Conceptual pathway to a kinase inhibitor scaffold.
This modular approach allows for the rapid generation of a library of compounds by varying the N1-substituent (R1), the C3-aryl group (Ar), and the final amide moiety (NR2R3), facilitating an efficient exploration of the chemical space for optimal kinase inhibition.
References
- 1. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C6H6BrNO2 | CID 44189804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling | MDPI [mdpi.com]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atlanchimpharma.com [atlanchimpharma.com]
- 15. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 18. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
Application Note & Protocols: Strategic N-Derivatization of Methyl 3-Bromo-1H-pyrrole-2-carboxylate
Introduction: The Strategic Value of N-Substituted Pyrroles
Pyrrole scaffolds are foundational motifs in medicinal chemistry, natural products, and materials science.[1][2][3] The functionalization of the pyrrole nitrogen atom is a critical strategy for modulating the steric and electronic properties of the ring, influencing biological activity, and enabling further synthetic transformations. Methyl 3-bromo-1H-pyrrole-2-carboxylate is a particularly valuable starting material, offering three distinct points for diversification: the nitrogen atom, the bromine at C3 for cross-coupling reactions, and the ester at C2 for amide formation or reduction.
This guide provides a comprehensive overview and detailed protocols for the selective derivatization of the pyrrole nitrogen in this substrate. We will explore the underlying chemical principles that govern reactivity and present field-proven methods for N-alkylation and N-arylation, empowering researchers to confidently incorporate this versatile building block into their synthetic programs.
Core Chemical Principles: Understanding the Pyrrole N-H Bond
The reactivity of the pyrrole nitrogen is governed by the aromaticity of the ring. The nitrogen lone pair is part of the 6π-electron aromatic system, which renders it non-basic and poorly nucleophilic.[4][5] Consequently, direct reaction with electrophiles under neutral or acidic conditions is ineffective and can lead to unwanted side reactions or polymerization.[6][7]
The key to unlocking N-functionalization is the deprotonation of the N-H bond. The N-H proton is moderately acidic, with a pKa of approximately 17.5 in DMSO for unsubstituted pyrrole.[8] The presence of the electron-withdrawing methyl ester at the C2 position on our substrate, this compound, increases the acidity of this proton, facilitating its removal by a suitable base.
Upon deprotonation, the resulting pyrrolide anion is a potent nucleophile. However, it is an ambident nucleophile , with electron density on both the nitrogen and the ring carbons (primarily C2 and C5). The outcome of the subsequent reaction with an electrophile (N- vs. C-substitution) is highly dependent on the reaction conditions.[8][9]
-
Favoring N-Substitution: To achieve selective N-derivatization, conditions should favor an ionic interaction between the pyrrolide anion and the counter-ion. This is typically achieved using alkali metal bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as DMF or THF. The resulting ionic salt ensures the electrophile reacts preferentially at the more electronegative nitrogen atom.[8][9]
Synthetic Methodologies & Protocols
We present three robust, well-established methodologies for the N-derivatization of this compound: direct N-alkylation, Mitsunobu reaction, and Buchwald-Hartwig N-arylation.
Direct N-Alkylation with Alkyl Halides
This is the most straightforward method for introducing alkyl groups onto the pyrrole nitrogen. The protocol involves deprotonation with a strong, non-nucleophilic base followed by the addition of an alkyl halide electrophile.
Caption: General workflow for direct N-alkylation.
Protocol 1: General Procedure for N-Alkylation using Sodium Hydride
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF, ~0.2 M). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Caution: NaH reacts violently with water, and hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of H2 gas should cease, and the solution may become clearer.
-
Electrophile Addition: Cool the reaction back to 0 °C and add the alkyl halide (e.g., iodomethane, benzyl bromide, 1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate or dichloromethane (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
| Electrophile (R-X) | Base | Solvent | Temp (°C) | Typical Time (h) | Expected Yield |
| Iodomethane | NaH | DMF | 0 to RT | 2-4 | >90% |
| Benzyl Bromide | NaH | THF/DMF | 0 to RT | 4-8 | 85-95% |
| Ethyl Bromoacetate | K2CO3 | Acetone | Reflux | 6-12 | 70-85% |
| Allyl Bromide | NaH | DMF | 0 to RT | 3-6 | 80-90% |
Mitsunobu Reaction for N-Alkylation
Protocol 2: N-Alkylation of a Primary Alcohol via Mitsunobu Reaction
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired primary alcohol (1.2 eq), and triphenylphosphine (PPh3, 1.5 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, ~0.2 M) and stir to dissolve. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 20-30 minutes. Note: Azodicarboxylates are hazardous; handle with care in a fume hood. An exothermic reaction and color change (typically to a yellow/orange) are often observed.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours. Monitor progress by TLC.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the hydrazine byproduct.
-
Purification: Purify directly by flash column chromatography. The byproducts are typically less polar than the desired N-alkylated product, but careful chromatography is required for complete separation.
N-Arylation via Buchwald-Hartwig Amination
For the synthesis of N-aryl pyrroles, modern palladium-catalyzed cross-coupling reactions are the methods of choice, offering broad scope and functional group tolerance.[14] The Buchwald-Hartwig amination is a powerful reaction for forming C-N bonds between an amine (in this case, the pyrrole) and an aryl halide.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. homework.study.com [homework.study.com]
- 8. Pyrrole - Wikipedia [en.wikipedia.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Strategic Functionalization of Methyl 3-Bromo-1H-pyrrole-2-carboxylate at C4 and C5 Positions
Introduction: The Versatile Pyrrole Scaffold in Modern Chemistry
The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional organic materials.[1][2][3] Methyl 3-bromo-1H-pyrrole-2-carboxylate[4][5] is a particularly valuable and versatile starting material, offering multiple handles for synthetic diversification. The presence of a bromine atom at the C3 position, an ester group at C2, and reactive C-H bonds at the C4 and C5 positions allows for a range of selective functionalization strategies. This guide provides an in-depth exploration of the methodologies for modifying this key intermediate at the C4 and C5 positions, with a focus on palladium-catalyzed cross-coupling reactions, offering researchers a strategic roadmap for the synthesis of complex pyrrole derivatives.
The regioselective functionalization of the pyrrole ring can be challenging due to the potential for multiple reactive sites.[6] However, by leveraging the directing effects of the existing substituents and carefully selecting reaction conditions, a high degree of control can be achieved. This document will detail protocols for various transformations, explaining the underlying principles that govern their success.
Core Strategies for C4 and C5 Functionalization
The primary avenues for introducing new substituents at the C4 and C5 positions of this compound involve two main approaches:
-
Direct C-H Functionalization: This modern and atom-economical approach targets the inherent reactivity of the C-H bonds at the C4 and C5 positions.
-
Halogenation followed by Cross-Coupling: A more traditional yet highly reliable method that involves the selective installation of a halogen at the desired position, which then serves as a handle for a wide array of palladium-catalyzed cross-coupling reactions.
This guide will focus predominantly on the latter, as it offers a broader scope of accessible transformations with well-established protocols.
Palladium-Catalyzed Cross-Coupling: A Powerful Toolkit for C-C and C-Heteroatom Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[7][8][9] For the functionalization of our target pyrrole, these reactions are typically employed after selective halogenation (e.g., bromination or iodination) at the C4 or C5 position.
Workflow for Cross-Coupling Reactions
Figure 1: General workflow for the functionalization of this compound via halogenation and subsequent cross-coupling.
Functionalization at the C5 Position
Electrophilic substitution on the pyrrole ring generally favors the α-positions (C2 and C5) due to the greater stabilization of the cationic intermediate through resonance.[10] With the C2 and C3 positions already substituted, electrophilic halogenation of this compound is expected to proceed selectively at the C5 position.
Protocol 1: Regioselective Bromination at C5
This protocol describes the selective introduction of a bromine atom at the C5 position, creating a handle for subsequent cross-coupling reactions.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution. The reaction is typically rapid.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 3,5-dibromo-1H-pyrrole-2-carboxylate.
Causality of Experimental Choices:
-
NBS: A mild and selective brominating agent for electron-rich aromatic systems.
-
THF: A common aprotic solvent that dissolves the starting material and reagents.
-
Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.
-
Low Temperature (0 °C): Helps to control the reactivity and minimize the formation of poly-halogenated byproducts.
C5-Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[11][12][13]
Figure 2: Suzuki-Miyaura coupling at the C5 position.
Protocol 2: Suzuki-Miyaura Coupling at C5
Materials:
-
Methyl 3,5-dibromo-1H-pyrrole-2-carboxylate
-
Arylboronic acid (1.1 eq)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh3)4] (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
1,2-Dimethoxyethane (DME) and Water (4:1 mixture)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a Schlenk flask, add methyl 3,5-dibromo-1H-pyrrole-2-carboxylate (1.0 eq), arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and Pd(PPh3)4 (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (3x).
-
Add the degassed DME/water solvent mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Causality of Experimental Choices:
-
Pd(PPh3)4: A common and effective palladium(0) catalyst for Suzuki couplings.[14]
-
Potassium Carbonate: Acts as a base to activate the boronic acid for transmetalation.[15]
-
DME/Water: A common solvent system that facilitates the dissolution of both organic and inorganic reagents.
| Coupling Partner | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | DME/H2O | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Na2CO3 | Toluene/EtOH/H2O | 90-98 |
| 3-Pyridylboronic acid | Pd(OAc)2/SPhos | K3PO4 | 1,4-Dioxane/H2O | 75-85 |
Table 1: Representative conditions for Suzuki-Miyaura coupling at the C5 position.
C5-Alkynylation via Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[16][17][18][19][20]
Protocol 3: Sonogashira Coupling at C5
Materials:
-
Methyl 3,5-dibromo-1H-pyrrole-2-carboxylate
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (TEA)
-
Anhydrous THF
-
Argon or Nitrogen atmosphere
Procedure:
-
In a Schlenk tube, dissolve methyl 3,5-dibromo-1H-pyrrole-2-carboxylate (1.0 eq), PdCl2(PPh3)2 (0.03 eq), and CuI (0.06 eq) in anhydrous THF and TEA.
-
Degas the solution by bubbling with argon for 15 minutes.
-
Add the terminal alkyne (1.2 eq) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify by column chromatography.
Causality of Experimental Choices:
-
PdCl2(PPh3)2/CuI: The classic catalyst system for Sonogashira coupling, where palladium is the primary catalyst and copper(I) acts as a co-catalyst.
-
Triethylamine: Serves as both the base and a solvent.
Functionalization at the C4 Position
Directing functionalization to the C4 position is more challenging due to the electronic preference for substitution at C5. Strategies to achieve C4 selectivity often involve steric hindrance or directed metalation.
Directed ortho-Metalation and Borylation
A powerful strategy for C4 functionalization involves N-protection with a directing group, followed by deprotonation at C4 with a strong base and subsequent trapping with an electrophile, such as a boronic ester. This borylated intermediate can then undergo Suzuki-Miyaura coupling.
Protocol 4: N-Protection and C4-Borylation
Materials:
-
This compound
-
Protecting group source (e.g., (2-(trimethylsilyl)ethoxy)methyl chloride - SEM-Cl)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)
-
Triisopropyl borate
-
Anhydrous THF
-
Argon or Nitrogen atmosphere
Procedure (Illustrative):
-
N-Protection: Protect the pyrrole nitrogen of this compound with a suitable directing group like SEM.[21]
-
Lithiation: In a separate flask, prepare LDA by adding n-butyllithium to diisopropylamine in anhydrous THF at -78 °C.
-
Slowly add the N-protected pyrrole to the LDA solution at -78 °C. The bulky protecting group and the C3-bromo substituent sterically hinder lithiation at C5, favoring the C4 position.
-
Borylation: After stirring for a short period, add triisopropyl borate to the reaction mixture.
-
Allow the reaction to warm to room temperature and quench with an acidic aqueous solution.
-
Work-up and purify to obtain the C4-boronic ester.
This C4-borylated intermediate can then be used in Suzuki-Miyaura coupling reactions as described in Protocol 2 to introduce various aryl or heteroaryl groups at the C4 position.
C4-Vinylation via Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[22][23][24][25][26] After selective halogenation at C4 (achieved through a multi-step sequence), a Heck reaction can be performed.
Protocol 5: Heck Reaction at C4
Materials:
-
Methyl 3-bromo-4-iodo-1H-pyrrole-2-carboxylate (prepared via a multi-step sequence)
-
Alkene (e.g., n-butyl acrylate) (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)2] (0.05 eq)
-
Triphenylphosphine (PPh3) (0.1 eq)
-
Base (e.g., Triethylamine)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Combine the C4-iodinated pyrrole (1.0 eq), Pd(OAc)2 (0.05 eq), PPh3 (0.1 eq), and base in the chosen solvent in a sealed tube.
-
Add the alkene (1.5 eq).
-
Heat the reaction to 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
Causality of Experimental Choices:
-
Pd(OAc)2/PPh3: A common catalyst system for the Heck reaction.
-
Base: Required to neutralize the HX generated during the catalytic cycle.
C4-Functionalization via Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organic halide.[27][28][29][30][31] It is known for its tolerance of a wide range of functional groups.
Protocol 6: Stille Coupling at C4
Materials:
-
Methyl 3-bromo-4-iodo-1H-pyrrole-2-carboxylate
-
Organostannane (e.g., tributyl(vinyl)tin) (1.1 eq)
-
Pd(PPh3)4 (0.05 eq)
-
Anhydrous THF or Toluene
-
Argon or Nitrogen atmosphere
Procedure:
-
In a Schlenk flask, dissolve the C4-iodinated pyrrole (1.0 eq) and Pd(PPh3)4 (0.05 eq) in the anhydrous solvent.
-
Add the organostannane (1.1 eq) via syringe.
-
Heat the mixture to reflux for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture.
-
Quench with a saturated aqueous solution of potassium fluoride to remove the tin byproducts.
-
Filter, extract the filtrate with an organic solvent, and purify by column chromatography.
Causality of Experimental Choices:
-
Organostannanes: Air- and moisture-stable reagents for cross-coupling.[30]
-
KF Quench: Facilitates the removal of toxic tin byproducts by precipitation.
Conclusion and Future Perspectives
The strategic functionalization of this compound at the C4 and C5 positions provides access to a vast chemical space of highly substituted pyrroles. The protocols detailed herein, primarily leveraging the power of palladium-catalyzed cross-coupling reactions, offer reliable and versatile methods for the synthesis of complex molecules for drug discovery and materials science. While traditional halogenation-cross-coupling sequences are robust, the continued development of direct C-H functionalization methodologies will undoubtedly provide more efficient and sustainable routes to these valuable compounds in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C6H6BrNO2 | CID 44189804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The regioselective synthesis of aryl pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | Semantic Scholar [semanticscholar.org]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization [organic-chemistry.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Heck Reaction [organic-chemistry.org]
- 24. Palladium-Catalyzed Asymmetric Intramolecular Dearomative Heck Reaction of Pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Heck reaction - Wikipedia [en.wikipedia.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Stille Coupling [organic-chemistry.org]
- 28. nbinno.com [nbinno.com]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. Stille reaction - Wikipedia [en.wikipedia.org]
- 31. application.wiley-vch.de [application.wiley-vch.de]
Application Notes and Protocols for Microwave-Assisted Synthesis Involving Methyl 3-Bromo-1H-Pyrrole-2-Carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Pyrrole Scaffold and the Advent of Microwave Synthesis
The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of pharmacologically active compounds, including notable drugs such as atorvastatin (Lipitor), ketorolac (Toradol), and sunitinib (Sutent).[1] The functionalization of the pyrrole ring is therefore of paramount importance in the discovery and development of new therapeutic agents. Methyl 3-bromo-1H-pyrrole-2-carboxylate is a versatile building block, poised for diversification through modern cross-coupling methodologies.
Traditionally, the synthesis of complex pyrrole derivatives has been hampered by long reaction times, harsh conditions, and modest yields. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this landscape. Microwave irradiation provides rapid and uniform heating, often leading to dramatic reductions in reaction times, increased yields, and improved product purity.[2] This technology is particularly well-suited for palladium-catalyzed cross-coupling reactions, which are central to the functionalization of halo-heterocycles like our target substrate.[3]
This guide provides detailed, field-proven protocols for the microwave-assisted Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings of this compound. The protocols are designed to be robust and adaptable, with explanations of the rationale behind the choice of reagents and conditions to empower researchers in their synthetic endeavors.
Substrate Profile: this compound
A thorough understanding of the starting material is critical for successful synthesis.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 941714-57-4 |
| Molecular Formula | C₆H₆BrNO₂ |
| Molecular Weight | 204.02 g/mol |
| Appearance | Solid |
| Boiling Point | 286.2 ± 20.0 °C at 760 mmHg |
| Storage | 4 °C |
Safety and Handling: this compound is classified as harmful and an irritant. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Microwave-Assisted Cross-Coupling Protocols
The following protocols are designed for use with a dedicated microwave reactor. Reaction times and temperatures are starting points and may require optimization for specific substrates.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of 3-aryl and 3-heteroaryl pyrroles. These products are of significant interest in medicinal chemistry, with applications as anti-inflammatory and anti-cancer agents.[4]
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling.
Detailed Protocol:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 204 mg), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol, 276 mg) or Cs₂CO₃ (2.0 mmol, 652 mg).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 58 mg) or a more active pre-catalyst like XPhos Pd G2 (0.02 mmol, 16 mg) with the corresponding ligand XPhos (0.04 mmol, 19 mg).[5]
-
Add a solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1, 5 mL).[6]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 120-140 °C for 15-40 minutes.[5]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale: The choice of a phosphine ligand like XPhos is often crucial for high yields in the coupling of electron-rich heterocycles.[5] The use of an aqueous base in a solvent mixture like dioxane/water facilitates the transmetalation step. Microwave heating significantly accelerates the reaction, which might otherwise require several hours under conventional heating.[6]
Data Presentation: Representative Suzuki Coupling Conditions
| Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (min) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 140 | 30 |
| 4-Methoxyphenylboronic acid | XPhos Pd G2 / XPhos | Cs₂CO₃ | Dioxane/H₂O | 120 | 20 |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 130 | 25 |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of N-aryl and N-heteroaryl compounds. This reaction is invaluable for introducing nitrogen-containing functional groups, which are prevalent in pharmaceuticals.[7]
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination.
Detailed Protocol:
-
In a 10 mL microwave vial with a stir bar, combine this compound (1.0 mmol, 204 mg), the desired amine (1.2 mmol), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg).[8]
-
Add a palladium pre-catalyst, for instance, Pd₂(dba)₃ (0.02 mmol, 18 mg), and a sterically hindered phosphine ligand like XPhos (0.08 mmol, 38 mg).[9]
-
Add an anhydrous aprotic solvent such as toluene or 1,4-dioxane (5 mL).
-
Seal the vial and purge with an inert gas (argon or nitrogen).
-
Place the vial in the microwave reactor and heat to 110-150 °C for 10-30 minutes.[8][9]
-
After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the product by flash chromatography.
Rationale: The use of a strong, sterically hindered base like NaOtBu is essential for the deprotonation of the amine and the subsequent catalytic cycle.[8] Sterically demanding and electron-rich phosphine ligands such as XPhos are highly effective in promoting the reductive elimination step, leading to higher yields.[9] Anhydrous conditions are crucial to prevent catalyst deactivation. Microwave irradiation dramatically shortens reaction times from hours to minutes.[8][9]
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (min) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 130 | 15 |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 150 | 30 |
| N-Methylpiperazine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 120 | 20 |
Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira coupling enables the introduction of an alkyne moiety, a versatile functional group that can be further elaborated. This reaction is key for the synthesis of complex natural products and materials with interesting electronic properties.[10]
Reaction Scheme:
Caption: General scheme for the Sonogashira coupling.
Detailed Protocol:
-
To a 10 mL microwave vial containing a stir bar, add this compound (1.0 mmol, 204 mg), the terminal alkyne (1.5 mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg), and a copper(I) co-catalyst like CuI (0.06 mmol, 11 mg).[11]
-
Add an amine base, which also serves as the solvent, for example, triethylamine (Et₃N) or diisopropylamine (iPr₂NH) (5 mL). Alternatively, a solvent like DMF or acetonitrile can be used with an amine base.[12]
-
Seal the vial and degas the mixture with an inert gas.
-
Irradiate in the microwave reactor at 100-120 °C for 5-25 minutes.[10][11]
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography.
Rationale: The Sonogashira coupling traditionally employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the alkyne.[11] The amine base is crucial for neutralizing the hydrogen halide formed during the reaction and for the deprotonation of the terminal alkyne. Microwave heating accelerates the rate of reaction significantly.[10]
Data Presentation: Representative Sonogashira Coupling Conditions
| Alkyne | Pd Catalyst | Cu Co-catalyst | Base/Solvent | Temp (°C) | Time (min) |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | 100 | 15 |
| Trimethylsilylacetylene | Pd(OAc)₂ | CuI | DMF/Et₃N | 120 | 10 |
| 1-Octyne | PdCl₂(dppf) | CuI | iPr₂NH | 110 | 20 |
Heck Coupling: C-C Bond Formation with Alkenes
The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes, providing a direct route to substituted olefins. This reaction is particularly useful for the synthesis of precursors for polymers and complex organic molecules.
Reaction Scheme:
Caption: General scheme for the Heck coupling.
Detailed Protocol:
-
In a 10 mL microwave vial with a magnetic stir bar, place this compound (1.0 mmol, 204 mg), the alkene (e.g., styrene or an acrylate, 1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (0.05 mmol, 11 mg), and a phosphine ligand if necessary (e.g., P(o-tol)₃, 0.1 mmol, 30 mg).
-
Add a base, typically an organic base like triethylamine (Et₃N) (2.0 mmol, 279 µL) or an inorganic base like Na₂CO₃ (2.0 mmol, 212 mg).
-
Add a polar aprotic solvent such as DMF or NMP (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-160 °C for 15-45 minutes.[12]
-
After the reaction has cooled, dilute with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product via column chromatography.
Rationale: The Heck reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by insertion of the alkene and subsequent β-hydride elimination.[12] The choice of base is critical to regenerate the Pd(0) catalyst. Polar aprotic solvents are generally used to facilitate the reaction. Microwave heating can overcome the activation energy barrier for the coupling of less reactive bromides and promote the reaction to completion in a short time.[12]
Data Presentation: Representative Heck Coupling Conditions
| Alkene | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (min) |
| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 140 | 30 |
| Ethyl acrylate | Pd(OAc)₂ | Na₂CO₃ | NMP | 150 | 20 |
| 1-Octene | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | 160 | 45 |
Conclusion
The protocols outlined in this guide demonstrate the power and versatility of microwave-assisted synthesis for the rapid and efficient functionalization of this compound. By leveraging the benefits of microwave irradiation, researchers can significantly accelerate the synthesis of diverse libraries of pyrrole derivatives for applications in drug discovery and materials science. The provided rationale for the selection of reagents and conditions should serve as a valuable resource for troubleshooting and adapting these methods to new synthetic challenges.
References
- 1. scispace.com [scispace.com]
- 2. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 3. squ.elsevierpure.com [squ.elsevierpure.com]
- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 8. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-Bromo-1H-pyrrole-2-carboxylate
Welcome to the technical support center for the synthesis of methyl 3-bromo-1H-pyrrole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic building block.[1][2] The synthesis of this specific regioisomer presents unique challenges due to the high reactivity of the pyrrole core. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you improve your reaction yields and product purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The question-and-answer format is designed to help you quickly identify and solve common issues.
Question 1: My reaction yield is very low, and the primary material recovered is the unreacted starting material (methyl 1H-pyrrole-2-carboxylate). What went wrong?
Answer: This issue typically points to insufficient reaction activation or reagent degradation. Here are the most common causes and their solutions:
-
Degraded N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for this reaction due to its selectivity.[3][4] However, it can degrade over time, especially with exposure to light and moisture. Pure NBS is a white crystalline solid; a yellow or brown coloration indicates the presence of bromine from decomposition.[5]
-
Solution: Recrystallize the NBS from water before use to ensure high purity and reactivity.[3] Store the purified reagent in a desiccator in the dark.
-
-
Sub-optimal Reaction Temperature: While low temperatures are critical for selectivity, a temperature that is too low can significantly slow down or stall the reaction.
-
Solution: The reaction is often initiated at a very low temperature (e.g., -78 °C), but it may require a gradual warming to 0 °C or even room temperature to proceed to completion.[3] Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If no conversion is observed after an hour at -78 °C, allow the mixture to warm slowly.
-
-
Inadequate Reaction Time: Electrophilic bromination of a deactivated pyrrole ring (due to the electron-withdrawing ester group) can be slower than that of unsubstituted pyrrole.
-
Solution: Increase the reaction time and continue to monitor by TLC until the starting material is consumed. A typical duration after reagent addition might be 2-4 hours.[3]
-
Question 2: My final product is a mixture of isomers, including the 4-bromo and 5-bromo derivatives, making purification of the target 3-bromo isomer extremely difficult. How can I improve regioselectivity?
Answer: Achieving high regioselectivity for the 3-position on a pyrrole-2-carboxylate is the most significant challenge of this synthesis. The C2-ester group directs electrophilic substitution primarily to the C4 and C5 positions.[6] Obtaining the 3-bromo isomer requires precise control over reaction conditions.
-
Incorrect Brominating Agent: Molecular bromine (Br₂) is highly reactive and generally unselective, often leading to a mixture of polybrominated products.[3][7]
-
Poor Control of Reagent Addition: A high local concentration of the brominating agent can decrease selectivity.
-
Solution: Add the brominating agent very slowly (dropwise) as a solution to the cooled pyrrole substrate.[3] This maintains a low concentration of the electrophile throughout the reaction, favoring selective monobromination.
-
-
Solvent Effects: The solvent can influence the reactivity of the brominating agent.
Question 3: The reaction mixture turned dark brown or black, and my TLC plate shows significant baseline material, indicating product decomposition. What is the cause?
Answer: The pyrrole ring is sensitive to acidic conditions and can easily polymerize or decompose, especially when heated or in the presence of strong acids.[3]
-
Acid Byproduct: The bromination reaction produces one equivalent of hydrobromic acid (HBr) as a byproduct, which can catalyze decomposition.
-
Solution: Add a non-nucleophilic, acid-scavenging base to the reaction mixture. Barium carbonate or powdered potassium carbonate are often used to maintain anhydrous and acid-free conditions.[5]
-
-
Impure Starting Materials: Impurities in the starting pyrrole or the solvent can initiate polymerization.
-
Solution: Ensure your methyl 1H-pyrrole-2-carboxylate is pure and that you are using an anhydrous grade of solvent. Distilling the solvent before use is good practice.
-
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism for the bromination of methyl 1H-pyrrole-2-carboxylate?
A: The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. The π-electrons of the electron-rich pyrrole ring act as a nucleophile, attacking the electrophilic bromine atom (from NBS or another source). This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7] A base in the mixture then removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the brominated product. The challenge lies in directing this substitution to the C3 position.
Caption: Mechanism of electrophilic bromination on the pyrrole ring.
Q: Why is strict temperature control so crucial for this reaction?
A: The high reactivity of the pyrrole ring makes it highly susceptible to over-reaction.[3][7] High temperatures increase the reaction rate dramatically, which leads to two primary problems:
-
Loss of Selectivity: The formation of polybrominated side products (e.g., 3,4-dibromo, 4,5-dibromo) becomes much more favorable.
-
Decomposition: The exothermic nature of the reaction can lead to localized heating, promoting acid-catalyzed polymerization of the pyrrole ring.
Starting the reaction at -78 °C allows for controlled initiation and helps dissipate the heat of reaction, thereby maximizing the yield of the desired monobrominated product.[3]
Q: Are there alternative methods to synthesize this compound if direct bromination proves too difficult?
A: Yes. If achieving the desired 3-bromo regioselectivity is problematic, multi-step synthetic routes can be employed. These often involve synthesizing the pyrrole ring with the bromine atom already in place. For example, a Paal-Knorr pyrrole synthesis or a similar cyclization reaction could be designed using a precursor that already contains the required 3-bromo substitution pattern. While more steps are involved, this approach can provide unambiguous access to the desired isomer.
Recommended Experimental Protocol
This protocol is a generalized procedure based on common methods for the selective monobromination of activated pyrroles.[3] Researchers should first consult literature procedures specific to the 3-bromo isomer and adapt this protocol as necessary.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Low-temperature bath (Dry ice/acetone, -78 °C)
-
Methyl 1H-pyrrole-2-carboxylate
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: Flame-dry a three-necked round-bottom flask and equip it with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Allow the flask to cool to room temperature under an inert atmosphere.
-
Reactant Preparation: Dissolve methyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous THF in the reaction flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: In a separate flask, dissolve freshly recrystallized NBS (1.0 eq) in a minimal amount of anhydrous THF. Transfer this solution to the dropping funnel. Add the NBS solution dropwise to the cooled pyrrole solution over 20-30 minutes. The reaction mixture may change color.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours. After this period, allow the reaction to warm slowly to 0 °C or room temperature and continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The goal is the complete consumption of the starting material.
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. researchgate.net [researchgate.net]
- 7. The chemistry of pyrrole under bromination | Filo [askfilo.com]
- 8. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
purification techniques for methyl 3-bromo-1H-pyrrole-2-carboxylate
An advanced technical support guide for researchers, scientists, and drug development professionals on the purification of methyl 3-bromo-1H-pyrrole-2-carboxylate.
Technical Support Center: this compound
Welcome to the dedicated support center for this compound. This guide is structured to provide actionable solutions and deep mechanistic insights into the common purification challenges encountered with this versatile heterocyclic building block. Our goal is to move beyond simple protocols and equip you with the expertise to troubleshoot effectively, ensuring the highest purity for your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Question 1: My purified product has a persistent yellow or brown discoloration. What is the cause and how can I remove it?
Answer: Discoloration in pyrrole derivatives is a frequent issue, often stemming from two primary sources: the formation of highly conjugated byproducts during synthesis or gradual decomposition upon exposure to air and light.[1] The pyrrole ring is electron-rich and can be susceptible to oxidation, leading to colored polymeric impurities.
Causality & Solution Workflow:
-
Minimize Exposure: The first principle is prevention. Handle the compound quickly, and where possible, perform purification and storage under an inert atmosphere (e.g., nitrogen or argon).[1] Storing the final product in an amber vial at low temperatures (-20°C) is highly recommended.
-
Activated Charcoal Treatment: For existing discoloration, a charcoal treatment can be effective. This method relies on the high surface area of activated charcoal to adsorb the large, conjugated impurities responsible for the color.
-
Protocol: Dissolve the crude, colored product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of activated charcoal (typically 1-2% w/w). Stir the suspension at room temperature for 15-30 minutes. Filter the mixture through a pad of Celite® to remove the charcoal.
-
Caution: Be aware that charcoal can also adsorb your desired product, potentially leading to a reduction in yield. Use the minimum amount of charcoal necessary.[1]
-
-
Re-purification: If color persists, a second, careful purification by column chromatography or recrystallization may be required.
Question 2: My TLC analysis shows multiple spots. How do I identify the impurities and select the best purification strategy?
Answer: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates an impure sample. For this specific molecule, the most common impurities are unreacted starting material (methyl 1H-pyrrole-2-carboxylate) and polybrominated byproducts (e.g., methyl 4,5-dibromo-1H-pyrrole-2-carboxylate). The bromination of pyrroles can be difficult to control, often leading to over-bromination if conditions are not optimized.[2]
Impurity Identification & Strategy Selection:
-
Identify the Spots:
-
Starting Material: The unbrominated starting material is significantly more polar than the monobrominated product. It will have a lower Rf value (run slower) on a normal-phase silica TLC plate.
-
Product: this compound will be the major spot.
-
Polybrominated Byproducts: Dibromo- or tribromo-species are less polar than the desired monobromo-product. They will have higher Rf values (run faster) on the TLC plate.
-
-
Select a Purification Method:
-
Flash Column Chromatography: This is the most effective method for separating compounds with different polarities. It is the recommended technique for removing both more polar starting materials and less polar polybrominated impurities.[2]
-
Recrystallization: This method is best suited for removing small amounts of impurities when your desired product is the major component (>90%). It is less effective if you have significant quantities of impurities with similar solubility profiles.
-
Workflow for Selecting a Purification Technique
The following decision tree illustrates a logical workflow for proceeding from a crude reaction mixture to a pure product.
Caption: Decision workflow for purification strategy.
Question 3: My compound is streaking or tailing on the silica gel column, leading to poor separation.
Answer: Streaking on a silica gel column is a common issue when purifying compounds containing the N-H group of the pyrrole ring. This phenomenon is caused by strong, non-ideal interactions between the slightly acidic N-H proton and the acidic silanol (Si-OH) groups on the surface of the silica gel.[1] This leads to a broad elution band and poor separation from impurities.
Solutions:
-
Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent system.
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your eluent mixture (e.g., Hexanes:Ethyl Acetate). This is the most common and effective choice.[1]
-
Pyridine: Can also be used, but its higher boiling point makes it more difficult to remove under vacuum.
-
-
Use a Different Stationary Phase: If streaking persists, consider an alternative to standard silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for purifying this compound?
A1: Flash column chromatography on silica gel is the most robust and widely applicable method.[2] It offers the best resolution for separating the desired product from both more polar starting materials and less polar polybrominated byproducts, which are the most common impurities.
Q2: How do I choose an appropriate solvent system (eluent) for column chromatography?
A2: The ideal eluent system should provide a target Rf value of ~0.25-0.35 for your product on an analytical TLC plate. This provides the optimal balance between separation and elution time.
-
Starting Point: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) is a standard choice.[4][5] A good starting ratio to test is 4:1 Hexanes:Ethyl Acetate .
-
Optimization:
-
If the Rf is too low (spot doesn't move far), increase the proportion of the polar solvent (e.g., move to 3:1 or 2:1 Hexanes:EtOAc).
-
If the Rf is too high (spot runs to the top), decrease the proportion of the polar solvent (e.g., move to 9:1 Hexanes:EtOAc).
-
Q3: Can I use recrystallization? If so, what is a good solvent system?
A3: Yes, recrystallization is an excellent method for final purification if the crude product is already relatively pure (>90%). The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Single-Solvent Method: Try dissolving the compound in a minimal amount of hot ethanol, methanol, or ethyl acetate and then allowing it to cool slowly.
-
Two-Solvent Method: A more common approach is to use a solvent/anti-solvent pair.
-
Dissolve the compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, acetone, or dichloromethane).
-
While the solution is warm, slowly add a "bad" or "anti-solvent" in which the compound is poorly soluble (e.g., hexanes, pentane, or water) until the solution becomes slightly cloudy (the saturation point).
-
Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[1]
-
Data Summary and Protocols
Table 1: Comparison of Purification Techniques
| Technique | Typical Purity | Common Solvents/Eluents | Advantages | Disadvantages |
| Flash Chromatography | >99% | Hexanes:Ethyl Acetate (e.g., 9:1 to 4:1)[5][6] | Excellent for complex mixtures; separates compounds with different polarities. | Can be time-consuming; requires larger solvent volumes. |
| Recrystallization | >98% | Ethyl Acetate/Hexanes or Ethanol/Water | Highly effective for removing small amounts of impurities; yields crystalline solid. | Lower yields if product has significant solubility at low temps; ineffective for grossly impure mixtures.[1] |
| Charcoal Treatment | N/A | Any solvent that dissolves the product | Effectively removes colored, highly conjugated impurities. | Can reduce yield due to product adsorption on the charcoal surface.[1] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a standard procedure for purifying the title compound on a silica gel column.
-
Slurry Preparation: Adsorb your crude product (e.g., 1 g) onto a small amount of silica gel (~2-3 g). First, dissolve the crude product in a minimal amount of a polar solvent (like ethyl acetate). Add the silica gel to this solution to form a slurry. Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained. This "dry loading" method typically results in better separation than loading the sample as a liquid.
-
Column Packing: Prepare a glass column packed with silica gel (typically 50-100x the mass of your crude product) in your chosen non-polar solvent (e.g., hexanes). Ensure the silica bed is compact and level. This is often called "wet packing."
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the sample layer during eluent addition.
-
Elution: Begin eluting the column with your starting eluent (e.g., 9:1 Hexanes:Ethyl Acetate). Apply positive pressure (using a pump or bulb) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes. Monitor the progress of the separation by TLC analysis of the collected fractions. The less polar dibrominated byproduct will elute first, followed by your desired product, and finally the more polar starting material.
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Two-Solvent Recrystallization
This protocol is ideal for a final polishing step to obtain a highly crystalline product.
-
Dissolution: Place the crude, mostly pure compound into an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., hot ethyl acetate) with gentle heating and swirling until the solid is fully dissolved.
-
Induce Precipitation: Remove the flask from the heat source. Slowly add a "bad" solvent (e.g., hexanes) dropwise while swirling. Continue adding until you observe persistent cloudiness.
-
Clarification: Add 1-2 drops of the hot "good" solvent to just re-dissolve the precipitate, resulting in a clear, saturated solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals.[1]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold "bad" solvent (hexanes) to remove any soluble impurities adhering to the crystal surface.[1]
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature to remove residual solvent.
References
common side reactions in the bromination of pyrrole-2-carboxylates
Welcome to the technical support guide for the bromination of pyrrole-2-carboxylates. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve optimal results in your experiments.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format. Each issue outlines common symptoms, explains the underlying chemical causes, and provides actionable solutions and detailed protocols.
Issue 1: Uncontrolled Polybromination and Low Yield of Monobrominated Product
Symptom: My reaction produces a mixture of di-, tri-, and even tetra-brominated products, with very little of the desired mono-brominated pyrrole. A significant amount of dark, insoluble material (tar) is also formed.
Possible Causes & Solutions:
The pyrrole ring is an electron-rich aromatic heterocycle, making it highly activated towards electrophilic aromatic substitution.[1][2] This inherent reactivity means that strong brominating agents or harsh conditions can easily lead to multiple substitutions and decomposition.[3] The key to selective monobromination is precise control over the reaction conditions.
-
Cause: The brominating agent is too reactive.
-
Explanation: Molecular bromine (Br₂) is a highly reactive electrophile that often leads to rapid, exothermic, and uncontrollable polybromination of the pyrrole ring.[2] The hydrogen bromide (HBr) generated as a byproduct can further catalyze decomposition or isomerization.[4]
-
Solution: Switch to a milder, more selective brominating agent. N-Bromosuccinimide (NBS) is the most common choice for achieving controlled monobromination.[1][4] Other mild options include Tetrabutylammonium Tribromide (TBABr₃) or a DMSO/HBr system, which offer excellent control and high yields.[1][5][6]
-
-
Cause: Incorrect stoichiometry or reagent addition.
-
Explanation: Using more than one molar equivalent of the brominating agent will inevitably lead to polybromination.[7] Likewise, adding the reagent all at once creates a high local concentration, promoting multiple additions before the starting material is consumed.
-
Solution: Use precisely one equivalent or slightly less (e.g., 0.98 eq) of the brominating agent. The reagent should be added slowly, either dropwise as a solution or portion-wise as a solid, over an extended period to maintain a low concentration throughout the reaction.[1]
-
-
Cause: The reaction temperature is too high.
-
Explanation: Higher temperatures increase the reaction rate and the reactivity of the brominating agent, reducing selectivity.[7]
-
Solution: Perform the reaction at low temperatures. For many selective brominations of pyrrole-2-carboxylates, a starting temperature of -78 °C is recommended, followed by a slow warming to 0 °C or room temperature.[1]
-
Workflow: Troubleshooting Polybromination
This workflow provides a decision-making process to diagnose and solve issues related to over-bromination.
Issue 2: Poor Regioselectivity in Substituted Pyrroles
Symptom: Bromination of my pyrrole-2-carboxylate results in a difficult-to-separate mixture of C4-bromo and C5-bromo isomers.
Possible Causes & Solutions:
The electron-withdrawing carboxylate group at the C2 position deactivates the adjacent C3 position and directs electrophilic substitution to the C4 and C5 positions, often leading to a mixture of isomers.[5] However, the final regiochemical outcome is a subtle interplay between the electronic effects of the substrate and the specific brominating agent used.[8]
-
Cause: The directing effect of the C2-substituent is not strong enough to favor a single isomer under the chosen reaction conditions.
-
Explanation: For many pyrrole-2-carboxylates, the electronic difference between the C4 and C5 positions is small, leading to competitive bromination at both sites.
-
Solution: Modify the reaction system to enhance selectivity. The choice of brominating agent and solvent can significantly influence the C4/C5 ratio. For pyrroles with electron-withdrawing groups at C2, using NBS in a solvent like THF typically favors C4-bromination.[1] Conversely, using a milder tribromide reagent like Tetrabutylammonium Tribromide (TBABr₃) can favor C5-bromination, especially for pyrrole-2-carboxamide substrates.[8]
-
Table 1: Influence of Brominating Agent on Regioselectivity of Pyrrole-2-carboxylates
| Brominating Agent | Typical Solvent(s) | Predominant Isomer | Common Side Reactions |
| Br₂ | Acetic Acid, CCl₄ | Mixture, poor selectivity | Polybromination, decomposition, isomerization[2][4][9] |
| NBS | THF, Acetonitrile | C4-bromo favored | Low yield if NBS is impure[1] |
| TBABr₃ | CH₂Cl₂ | C5-bromo favored (esp. for amides) | Reaction may be slow for deactivated pyrroles[8] |
| DMSO/HBr | DMSO | High selectivity (product-dependent) | Oxidation of sensitive functional groups[1][6] |
Protocol 1: Selective C4-Bromination of Ethyl Pyrrole-2-carboxylate using NBS
This protocol is adapted from standard procedures designed for selective monobromination.[1]
-
Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the ethyl pyrrole-2-carboxylate (1.0 mmol, 1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.0 mmol, 1.0 eq) in anhydrous THF (5 mL). Note: Ensure NBS is recrystallized from water if it appears yellow to avoid side reactions from degraded material.[1]
-
Reaction: Add the NBS solution dropwise to the cooled pyrrole solution over 20 minutes. Stir the reaction mixture at -78 °C for 1 hour.
-
Monitoring: Allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours. Monitor the consumption of the starting material by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. After filtering, concentrate the solution under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the C4-brominated product.
Issue 3: Low or No Conversion of Starting Material
Symptom: The reaction yields are consistently low (<20%), and a significant amount of starting material remains unreacted, even after extended reaction times.
Possible Causes & Solutions:
-
Cause: Impure or degraded N-Bromosuccinimide (NBS).
-
Explanation: NBS can decompose over time, especially if it has a yellow tinge. Decomposed NBS has lower reactivity and can introduce impurities that inhibit the reaction.[1]
-
Solution: Recrystallize the NBS from hot water before use. Freshly recrystallized NBS should be a white crystalline solid.[1][10]
-
-
Cause: The solvent contains impurities.
-
Explanation: Solvents can contain stabilizers or water that react with and consume the brominating agent. For example, chloroform is often stabilized with amylene, which will react with NBS.[1]
-
Solution: Use high-purity, anhydrous solvents. If using THF, ensure it is freshly distilled from a suitable drying agent.
-
-
Cause: The reaction medium is too acidic.
-
Explanation: Acidic byproducts can build up and may affect the stability of the pyrrole ring or the desired reaction pathway.
-
Solution: Consider adding a non-nucleophilic base, such as anhydrous sodium or potassium carbonate, to the reaction mixture to scavenge any acidic byproducts.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why is the pyrrole ring so highly reactive towards electrophilic bromination?
The pyrrole ring is a five-membered aromatic heterocycle where the nitrogen atom's lone pair of electrons participates in the aromatic π-system.[11] This delocalization of six π-electrons over a five-membered ring makes the carbon atoms significantly more electron-rich and nucleophilic than those in benzene.[11] Consequently, the ring is highly activated and reacts rapidly with electrophiles like bromine, often without the need for a Lewis acid catalyst.[2][12]
Q2: What is the electronic effect of the C2-carboxylate group on the bromination reaction?
The carboxylate group (-COOR) is an electron-withdrawing group. It deactivates the pyrrole ring towards electrophilic substitution compared to unsubstituted pyrrole. Its primary effect on regioselectivity is to direct incoming electrophiles away from the adjacent C3 position and towards the C4 and C5 positions.[5] This directing effect is why bromination of pyrrole-2-carboxylates typically yields a mixture of 4-bromo and 5-bromo isomers.[5][8]
Q3: When should I choose N-Bromosuccinimide (NBS) over molecular bromine (Br₂)?
You should almost always choose NBS over Br₂ when working with electron-rich heterocycles like pyrroles, especially when selectivity is desired. NBS is a solid that is easier and safer to handle than the fuming, corrosive liquid Br₂.[13] More importantly, it acts as a source for a low, steady concentration of electrophilic bromine, which allows for much greater control over the reaction, minimizing the polybromination and decomposition side reactions that are common with Br₂.[1][13]
Q4: My brominated pyrrole seems unstable and decomposes upon purification or storage. What can I do?
Halogenated pyrroles, particularly those with multiple bromine atoms, can be unstable.[5] Decomposition can be accelerated by exposure to light, acid, or heat. It is advisable to use the crude product immediately in the next synthetic step if possible. If purification is necessary, perform column chromatography quickly using a minimally activated silica gel and avoid chlorinated solvents if possible. Store the purified product under an inert atmosphere, protected from light, and at low temperatures (e.g., in a freezer).
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The chemistry of pyrrole under bromination | Filo [askfilo.com]
- 3. mbbcollege.in [mbbcollege.in]
- 4. Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles - Lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. vlifesciences.com [vlifesciences.com]
- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Question 3: Write out the mechanism for bromination of pyrrole shown belo.. [askfilo.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scaling Up Methyl 3-Bromo-1H-pyrrole-2-carboxylate Synthesis
Welcome to the technical support center for the synthesis and scale-up of methyl 3-bromo-1H-pyrrole-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the safe, efficient, and reproducible synthesis of this key building block at scale.
Introduction: The Scale-Up Challenge
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. However, transitioning its synthesis from the laboratory bench to a pilot or manufacturing scale presents a unique set of challenges. The electron-rich nature of the pyrrole ring makes it highly susceptible to over-bromination and polymerization, particularly under acidic conditions.[1] Furthermore, the exothermic nature of bromination reactions requires careful thermal management to prevent runaway reactions and ensure process safety.[2] This guide will provide you with the necessary knowledge and tools to anticipate and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?
A1: The primary challenges include:
-
Regioselectivity: Controlling the position of bromination to favor the desired 3-bromo isomer over other isomers.
-
Polybromination: Preventing the formation of di- and tri-brominated byproducts.
-
Pyrrole Instability: The pyrrole ring is prone to polymerization under acidic conditions.[1]
-
Thermal Safety: Bromination reactions are often exothermic and require careful heat management to avoid thermal runaway.[2]
-
Purification: Isolating the pure product from a complex mixture of isomers and byproducts can be difficult at a large scale.
Q2: Why is N-protection of the pyrrole ring important for this reaction?
A2: N-protection is crucial for several reasons:
-
Prevents Polymerization: An electron-withdrawing protecting group on the nitrogen atom reduces the electron density of the pyrrole ring, making it less susceptible to acid-catalyzed polymerization.[3]
-
Improves Solubility: The protecting group can enhance the solubility of the starting material in organic solvents, which is beneficial for reaction homogeneity.
-
Directs Regioselectivity: While the directing effect of N-substituents can be complex, they can influence the position of electrophilic substitution.
-
Increases Stability: Protected pyrroles are generally more stable to handle and store.[3]
Q3: What are the recommended N-protecting groups for this synthesis?
A3: The choice of protecting group depends on the overall synthetic route and the conditions required for its removal. Common choices include:
-
Boc (tert-butyloxycarbonyl): Easily removed with mild acid, but may not be suitable if the subsequent steps require acidic conditions.[4]
-
Sulfonyl groups (e.g., Tosyl, Ts): Very stable to a wide range of reaction conditions and can be removed with reducing agents or strong base.[3]
-
Other Carbamates (e.g., Cbz): Offer alternative deprotection strategies, such as hydrogenolysis for Cbz.[5]
Q4: What are the key safety precautions to take during the scale-up of a bromination reaction?
A4: Safety is paramount. Key precautions include:
-
Thermal Hazard Assessment: Conduct differential scanning calorimetry (DSC) or reaction calorimetry (RC1) studies to understand the thermal profile of the reaction.[2]
-
Controlled Reagent Addition: Add the brominating agent slowly and sub-surface to control the reaction rate and temperature.
-
Efficient Heat Removal: Use a reactor with a high surface area-to-volume ratio and an efficient cooling system.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, face shields, and chemical-resistant gloves.
Troubleshooting Guides
Issue 1: Poor Regioselectivity and Formation of Isomeric Byproducts
Question: My scaled-up reaction is producing a mixture of bromo-pyrrole isomers, with the desired 3-bromo isomer being a minor component. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the bromination of pyrroles is a common challenge. The substitution pattern is influenced by both the directing effects of the existing substituents and the reaction conditions.
-
Causality: The ester group at the 2-position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution. The N-H proton can be acidic, and under certain conditions, the pyrrolide anion can be formed, which complicates the regioselectivity. The choice of brominating agent and solvent also plays a significant role.
-
Troubleshooting Steps:
-
Choice of Brominating Agent: Switch to a milder and more sterically hindered brominating agent. N-Bromosuccinimide (NBS) is generally preferred over bromine (Br₂) for better selectivity. Tetrabutylammonium tribromide (TBATB) can also be an effective alternative.[6]
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Less polar solvents like THF or dichloromethane may favor the desired isomer over more polar solvents like DMF or acetic acid.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C) to increase selectivity.
-
N-Protection Strategy: As discussed in the FAQs, a suitable N-protecting group can significantly influence the regiochemical outcome of the bromination. Experiment with different protecting groups to find the optimal one for your desired isomer.
-
Troubleshooting Workflow for Poor Regioselectivity
Caption: Decision tree for troubleshooting poor regioselectivity.
Issue 2: Formation of Polybrominated Byproducts
Question: My reaction is producing significant amounts of di- and tri-brominated pyrroles, leading to a low yield of the desired monobrominated product and purification difficulties. What can I do to minimize polybromination?
Answer: The high reactivity of the pyrrole ring makes it prone to over-bromination, especially at a larger scale where localized high concentrations of the brominating agent can occur.
-
Causality: Once the first bromine atom is introduced, the pyrrole ring is still activated enough to undergo further electrophilic substitution, leading to polybrominated species. This is exacerbated by using highly reactive brominating agents or an excess of the reagent.
-
Troubleshooting Steps:
-
Stoichiometry Control: Use a slight excess (1.0-1.1 equivalents) of the brominating agent. A large excess should be avoided.
-
Slow Addition: Add the brominating agent solution dropwise or via a syringe pump over an extended period to maintain a low concentration in the reaction mixture.
-
Milder Reagents: As with regioselectivity, using milder brominating agents like NBS can help to reduce the incidence of polybromination.
-
Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC) to quench the reaction as soon as the starting material is consumed.
-
Data on Brominating Agent Selection
| Brominating Agent | Reactivity | Selectivity | Typical Conditions |
| Bromine (Br₂) | High | Low | -20 °C to 0 °C in CH₂Cl₂ or AcOH |
| N-Bromosuccinimide (NBS) | Moderate | Moderate to High | -78 °C to RT in THF or CCl₄ |
| Tetrabutylammonium Tribromide (TBATB) | Mild | High | RT in THF or CH₂Cl₂ |
Recommended Experimental Protocols
Protocol 1: N-Protection of Methyl 1H-pyrrole-2-carboxylate (Boc Protection)
This protocol describes a general procedure for the Boc protection of the pyrrole nitrogen, which is a crucial step before the bromination.
-
Reactor Setup: Charge a clean, dry, and inerted reactor with methyl 1H-pyrrole-2-carboxylate and a suitable solvent (e.g., THF or dichloromethane).
-
Base Addition: Cool the mixture to 0 °C and add a suitable base (e.g., sodium hydride, 60% dispersion in mineral oil, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Boc Anhydride Addition: After the initial reaction with the base has subsided, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in the same solvent dropwise, keeping the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or HPLC).
-
Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-Boc protected pyrrole can often be used in the next step without further purification.
Protocol 2: Scaled-Up Bromination of N-Boc-methyl 1H-pyrrole-2-carboxylate
This protocol outlines a safe and controlled method for the bromination at the 3-position.
-
Reactor Setup: Charge the inerted reactor with N-Boc-methyl 1H-pyrrole-2-carboxylate and anhydrous THF. Cool the solution to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Reagent Preparation: In a separate vessel, dissolve N-Bromosuccinimide (NBS, 1.05 eq) in anhydrous THF.
-
Controlled Addition: Add the NBS solution to the cooled pyrrole solution dropwise via an addition funnel or a syringe pump over a period of 1-2 hours, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.
-
Workup and Deprotection: Allow the mixture to warm to room temperature. The Boc group can be removed by adding a mild acid (e.g., trifluoroacetic acid) directly to the workup mixture, or the protected product can be isolated first. For direct deprotection, carefully add the acid and stir at room temperature until the deprotection is complete (monitor by TLC or HPLC).
-
Purification: After workup (extraction with a suitable organic solvent, washing with sodium bicarbonate solution and brine, and drying), the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound.
Workflow for Scaled-Up Synthesis
Caption: Step-by-step workflow for the synthesis of the target molecule.
References
- 1. scispace.com [scispace.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting N-H Protection Strategies for Bromopyrroles
Welcome to the technical support center for navigating the complexities of N-H protection strategies for bromopyrroles. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the synthesis and manipulation of these valuable heterocyclic compounds. Bromopyrroles are key structural motifs in numerous marine natural products with significant biological activities, making their synthetic accessibility a critical area of research.[1][2] However, the inherent reactivity of the pyrrole ring, particularly its propensity for polymerization under acidic conditions, necessitates careful consideration of N-H protection.[3][4]
This resource provides in-depth, field-proven insights into troubleshooting common issues, explaining the "why" behind experimental choices to empower you to overcome synthetic hurdles.
I. The Critical Role of N-H Protection for Bromopyrroles
The pyrrole N-H proton is moderately acidic, and its deprotonation can lead to undesired side reactions.[3] More importantly, the electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic attack and subsequent polymerization, especially in the presence of acids.[4][5] The introduction of an electron-withdrawing protecting group on the nitrogen atom mitigates this reactivity by decreasing the electron density of the ring system.[4][6] This stabilization is paramount when performing reactions on the bromopyrrole core, such as cross-coupling, lithiation, or further halogenation.
The ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to the desired reaction conditions.
-
Readily removed under mild conditions that do not affect other functional groups in the molecule.[7]
This guide will focus on troubleshooting the application and removal of some of the most common and effective protecting groups for bromopyrroles.
II. Troubleshooting Common Issues in N-H Protection of Bromopyrroles
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My bromopyrrole starting material is decomposing or polymerizing during the protection reaction. What's going wrong?
A: This is a classic issue stemming from the high reactivity of unprotected bromopyrroles. The likely culprit is the presence of acidic species or localized heat.
-
Probable Cause 1: Inadequate Base or Slow Deprotonation. If the deprotonation of the pyrrole N-H is not rapid and complete, the remaining unprotected bromopyrrole can be attacked by electrophilic reagents or degrade.
-
Solution:
-
Stronger Base: Switch to a stronger base like sodium hydride (NaH) to ensure complete and irreversible deprotonation before adding the protecting group precursor.
-
Reaction Temperature: Perform the deprotonation at 0 °C to control the initial exothermic reaction, and then allow it to warm to room temperature to ensure completion.
-
-
-
Probable Cause 2: Acidic Impurities in Reagents or Solvents. Trace amounts of acid can catalyze polymerization.[4]
-
Solution:
-
Use Anhydrous Solvents: Ensure your solvents are freshly dried and distilled.
-
Purify Reagents: If you suspect your protecting group precursor (e.g., tosyl chloride) has degraded to the corresponding acid, consider purification before use.
-
-
Q2: I'm seeing low yields for my N-protection reaction. How can I improve this?
A: Low yields can be attributed to several factors, including incomplete reaction, side reactions, or difficulties in product isolation.
-
Probable Cause 1: Steric Hindrance. If your bromopyrrole is highly substituted, steric hindrance can slow down the reaction.
-
Solution:
-
Increase Reaction Time and/or Temperature: Monitor the reaction by TLC and allow it to proceed for a longer duration. Gentle heating may be necessary, but be cautious of potential decomposition.
-
Less Bulky Protecting Group: Consider if a smaller protecting group is compatible with your synthetic route.
-
-
-
Probable Cause 2: Competing C-alkylation/acylation. The pyrrolide anion is an ambient nucleophile and can react at the carbon atoms, although N-functionalization is generally favored.[3]
-
Probable Cause 3: Product Instability during Workup or Purification. N-protected bromopyrroles can still be sensitive, particularly to acid.
-
Solution:
-
Neutral Workup: Avoid acidic washes during the workup. Use saturated ammonium chloride for quenching, followed by water and brine washes.
-
Careful Chromatography: Use neutral or deactivated silica gel for column chromatography to prevent degradation of the product on the column.
-
-
Q3: My N-Boc protected bromopyrrole is being deprotected during my subsequent reaction, which is supposed to be non-acidic. What is happening?
A: While the tert-butoxycarbonyl (Boc) group is known for its acid lability, it can be cleaved under other, less obvious conditions.
-
Probable Cause 1: Lewis Acidity. Many reagents that are not Brønsted acids can act as Lewis acids and facilitate Boc cleavage. This is a common issue with certain metal catalysts used in cross-coupling reactions.
-
Solution:
-
Screen Catalysts and Ligands: Experiment with different palladium catalysts and ligands, as some may be less Lewis acidic.
-
Additives: The addition of certain additives can sometimes mitigate this effect.
-
-
-
Probable Cause 2: Thermal Instability. While generally stable, the Boc group can be thermolabile, especially on electron-rich pyrroles.[8]
-
Solution:
-
Lower Reaction Temperature: If possible, run your reaction at a lower temperature for a longer period.
-
-
Q4: I'm having trouble removing the N-tosyl (Ts) group from my bromopyrrole. The reaction is either incomplete or my product is degrading.
A: The tosyl group is very stable, and its removal often requires harsh conditions, which can be problematic for sensitive bromopyrroles.[9][10]
-
Probable Cause 1: Insufficiently Strong Reducing or Basic Conditions. Standard conditions for tosyl cleavage might not be effective.
-
Solution:
-
Reductive Cleavage: Strong reducing agents like sodium in liquid ammonia or sodium naphthalenide are often required.[11] Ensure your other functional groups are compatible.
-
Basic Hydrolysis: While challenging, hydrolysis with strong base (e.g., NaOH or KOH) in a mixture of methanol and water at reflux can be effective.[5] This may require prolonged reaction times.
-
-
-
Probable Cause 2: Product Degradation under Harsh Deprotection Conditions. The newly formed, unprotected bromopyrrole can be unstable under the strong basic or reductive conditions used for deprotection.
-
Solution:
-
Careful Quenching and Workup: Once the reaction is complete, carefully neutralize the reaction mixture at low temperature before extraction.
-
Alternative Protecting Group: If degradation is unavoidable, it may be necessary to redesign your synthesis with a protecting group that can be removed under milder conditions, such as the SEM or PMB group.
-
-
Troubleshooting Specific Protecting Groups
| Protecting Group | Common Protection Issue | Troubleshooting Steps | Common Deprotection Issue | Troubleshooting Steps |
| Tosyl (Ts) | Incomplete reaction due to steric hindrance. | Increase reaction time/temperature; use a stronger base (NaH). | Incomplete deprotection or product degradation under harsh conditions. | Use stronger reducing agents (Na/NH₃); carefully control temperature during workup.[9][11] |
| Boc | Side reactions due to the formation of a mixed anhydride with carboxylate groups. | Run the reaction in an aqueous basic solution to hydrolyze the mixed anhydride.[12] | Unintended cleavage by Lewis acids or heat.[13] | Screen for less Lewis acidic catalysts; run reactions at lower temperatures.[14] |
| SEM | Sluggish reaction with hindered pyrroles. | Use a strong base like NaH and allow sufficient time for alkoxide formation before adding SEM-Cl.[15] | Difficulty in removal, especially with acid-sensitive substrates.[15] | Use fluoride sources like TBAF in anhydrous THF; for acid-labile substrates, consider milder Lewis acids like MgBr₂.[16] |
| PMB | Over-alkylation if the reaction is not monitored carefully. | Use stoichiometric amounts of PMB-Cl and monitor the reaction closely by TLC. | Incomplete oxidative cleavage with DDQ. | Ensure the DDQ is of high quality and use it in slight excess; perform the reaction in a non-polar solvent like dichloromethane.[17][18] |
III. Experimental Protocols
Example Protocol 1: N-Tosylation of 2-Bromopyrrole
This protocol describes a general method for protecting the pyrrole nitrogen with a tosyl group, which imparts high stability in acidic media.[4][19]
Materials:
-
2-Bromopyrrole
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2 equivalents).
-
Add anhydrous THF to create a suspension.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromopyrrole (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Example Protocol 2: Deprotection of N-Boc-Protected Bromopyrrole
This protocol outlines a standard method for the acid-catalyzed removal of the Boc protecting group.
Materials:
-
N-Boc-protected bromopyrrole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc-protected bromopyrrole (1.0 equivalent) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 equivalents) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, carefully pour the reaction mixture into a cooled, stirred solution of saturated aqueous NaHCO₃ to quench the acid.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the deprotected bromopyrrole.
Note: The deprotected bromopyrrole may be unstable, so it is often best to use it immediately in the next step without purification.
IV. Visualizing Troubleshooting Logic
The following diagram illustrates a decision-making process for troubleshooting a failed N-H protection reaction of a bromopyrrole.
Caption: Troubleshooting Decision Tree for N-H Protection.
V. References
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[Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b][5][6][20]triazines together with spectroscopic and X-ray studies - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)](--INVALID-LINK--)
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References
- 1. A concise review on marine bromopyrrole alkaloids as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Tosyl group - Wikipedia [en.wikipedia.org]
- 10. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. total-synthesis.com [total-synthesis.com]
- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 17. total-synthesis.com [total-synthesis.com]
- 18. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 19. researchgate.net [researchgate.net]
- 20. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
preventing debromination during reactions with methyl 3-bromo-1H-pyrrole-2-carboxylate
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with methyl 3-bromo-1H-pyrrole-2-carboxylate. This guide is designed to provide in-depth troubleshooting advice and practical, field-proven protocols to help you navigate the synthetic challenges associated with this versatile but sensitive building block. The primary focus is to address the common and often frustrating issue of debromination that occurs during cross-coupling and other functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: Why is debromination such a common side reaction with my this compound?
A1: The pyrrole ring is inherently electron-rich, which makes it highly reactive. The N-H proton is acidic and can be deprotonated by the bases typically used in cross-coupling reactions. This deprotonation increases the electron density of the ring, which can facilitate undesired reaction pathways. The primary mechanism for debromination, particularly in palladium-catalyzed reactions, often involves the formation of a pyrrolyl-palladium-hydride species, which then undergoes reductive elimination to yield the debrominated pyrrole. This pathway can compete with or even dominate the desired cross-coupling pathway.[1][2]
Q2: I'm observing significant amounts of my debrominated starting material in my Suzuki-Miyaura reaction. What is the most critical first step to solve this?
A2: The most reliable and widely documented solution is the protection of the pyrrole nitrogen.[1][2] Without protection, debromination is a frequently observed side reaction.[1][2] An N-protecting group, particularly an electron-withdrawing one or a sterically bulky one like SEM (2-(trimethylsilyl)ethoxymethyl), serves two key purposes:
-
It removes the acidic N-H proton, preventing unwanted interactions with the base.
-
It modulates the electronic properties of the pyrrole ring, making the catalytic cycle for cross-coupling more favorable compared to the debromination pathway.
The 2-(trimethylsilyl)ethoxymethyl (SEM) group has been shown to be particularly effective, as it is stable under typical Suzuki-Miyaura conditions and completely suppresses debromination, leading to high yields of the desired coupled product.[1]
Q3: Can I avoid N-protection? My synthesis would be much shorter without it.
A3: While N-protection is the most robust strategy, it is sometimes possible to achieve successful coupling without it. Success in these cases hinges on carefully optimized reaction conditions. Key factors include:
-
Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over debromination. Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) have been used successfully in couplings of other substituted bromopyrroles.[3]
-
Base Selection: Using a weaker, non-nucleophilic base is critical. Strong bases like alkoxides can exacerbate debromination. Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.
-
Solvent: Aprotic solvents like dioxane or toluene are generally favored over protic solvents which can act as a proton source for the debromination.
However, these unprotected routes often require extensive optimization and may not be broadly applicable to all coupling partners. For consistent and high-yielding results, N-protection is strongly recommended.
Q4: My Sonogashira coupling is failing. Besides debromination, what else could be the problem?
A4: Sonogashira reactions are sensitive to several factors. If you've addressed the potential for debromination (e.g., through N-protection), consider these common issues:
-
Catalyst Decomposition: Formation of a black precipitate ("palladium black") indicates your Pd(0) catalyst has crashed out of solution. This can be caused by impurities or using an inappropriate solvent like THF in some cases.[4][5]
-
Copper Co-catalyst: The copper(I) iodide co-catalyst is crucial but can degrade over time. Use a fresh, high-quality source.[4] In the presence of oxygen, the copper can also promote the undesired homocoupling of your alkyne (Glaser coupling).[4][6]
-
Reaction Temperature: Aryl bromides are less reactive than iodides and typically require heating to facilitate the oxidative addition step.[4][7] If you are running the reaction at room temperature, a gradual increase in temperature may be necessary.
-
Base: A suitable amine base, such as triethylamine or diisopropylamine, is required to deprotonate the terminal alkyne.[4] Ensure it is dry and used in sufficient excess.
Troubleshooting Guide for Cross-Coupling Reactions
This section provides a structured approach to troubleshoot common issues encountered when using this compound in various palladium-catalyzed cross-coupling reactions.
Primary Issue: Debromination Byproduct Formation
| Reaction Type | Potential Cause | Recommended Solution & Rationale |
| All Types | Unprotected Pyrrole N-H | Primary Solution: Protect the pyrrole nitrogen with a SEM group. This is the most effective method to prevent debromination by removing the acidic proton.[1] See Protocol 1 for a detailed procedure. |
| Suzuki-Miyaura | Base is too strong (e.g., NaOtBu, K OtBu) | Switch to a weaker base like Cs₂CO₃ or K₃PO₄. Strong bases aggressively deprotonate the N-H and can also promote side reactions with the palladium catalyst that lead to hydride formation. |
| Heck | Presence of a hydride source | Ensure anhydrous conditions. Some solvents or impurities can act as hydride donors. Using an aprotic solvent like DMF or DMA is common, but ensure they are high purity. |
| Sonogashira | Reductive cleavage of the C-Br bond | This can occur if the desired coupling is slow. N-protection is again the best solution. If unprotected, try using a bulkier phosphine ligand to accelerate the catalytic cycle. |
| Buchwald-Hartwig | β-Hydride elimination from the Pd-amido intermediate | This is an inherent side reaction that competes with reductive elimination.[8] Using bulky, electron-rich ligands (e.g., BrettPhos, RuPhos) can sterically disfavor this pathway and promote the desired C-N bond formation.[9] |
Secondary Issue: Low or No Product Yield (Debromination is Minimal)
| Reaction Type | Potential Cause | Recommended Solution & Rationale |
| All Types | Inactive Palladium Catalyst | Use a fresh batch of palladium precatalyst. Pd(II) precatalysts like PdCl₂(dppf) or Pd(OAc)₂ are often more air-stable than Pd(0) sources like Pd(PPh₃)₄. Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). |
| Suzuki-Miyaura | Inefficient Transmetalation | Ensure your boronic acid/ester is high purity. Adding a small amount of water to the solvent system (e.g., dioxane/water 4:1) can be crucial for facilitating the transmetalation step. |
| Heck | Poor Olefin Reactivity | The Heck reaction works best with electron-deficient alkenes (e.g., acrylates, styrenes). If using an unactivated alkene, the reaction may be sluggish. Increasing the temperature or catalyst loading may be necessary.[10] |
| Sonogashira | Alkyne Homocoupling (Glaser Product) | This is caused by oxygen and the copper co-catalyst. Thoroughly degas all solvents and reagents. Alternatively, switch to a copper-free Sonogashira protocol, which may require a different ligand and higher temperatures.[4] |
| Buchwald-Hartwig | Ligand-Substrate Mismatch | The choice of ligand is critical and substrate-dependent. For heteroaryl halides, specialized biaryl phosphine ligands are often required. Screen a panel of ligands (e.g., XPhos, SPhos, RuPhos) to find the optimal one for your specific amine and halide. |
Validated Experimental Protocols
Protocol 1: SEM-Protection of this compound
This protocol is adapted from a demonstrated synthesis for a closely related substrate and is designed to provide the stable, protected starting material essential for successful cross-coupling.[1][11]
Diagram of Workflow
Caption: Workflow for SEM-protection of the pyrrole nitrogen.
Methodology:
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 equiv) and dissolve in anhydrous DMF (approx. 0.5 M).
-
Deprotonation: Cool the solution in an ice-bath (0 °C). Add potassium tert-butoxide (t-BuOK, 1.2 equiv) portion-wise. Stir the resulting mixture at 0 °C for 30 minutes.
-
Alkylation: To the deprotonated pyrrole solution, add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product, methyl 3-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate.[1]
Protocol 2: Debromination-Free Suzuki-Miyaura Coupling
This protocol utilizes the SEM-protected substrate from Protocol 1 to achieve a high-yielding, clean Suzuki-Miyaura cross-coupling, based on a validated literature procedure.[1]
Diagram of Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Methodology:
-
Setup: In a reaction vessel suitable for heating under an inert atmosphere (e.g., a Schlenk tube or microwave vial), combine the SEM-protected bromopyrrole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equiv).
-
Solvent Addition: Add a degassed mixture of dioxane and water (4:1 v/v) to achieve a concentration of approximately 0.1 M with respect to the bromopyrrole.
-
Inerting: Seal the vessel and purge thoroughly with argon for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 5-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Rinse the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography to obtain the desired 3-aryl-pyrrole product. According to literature, this procedure should yield the product without any debrominated by-products.[1]
References
- 1. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
analytical methods (TLC, HPLC) for monitoring reactions of methyl 3-bromo-1H-pyrrole-2-carboxylate
Welcome to the technical support center for analytical methods concerning methyl 3-bromo-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of monitoring reactions involving this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions for Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), moving beyond generic advice to address the specific challenges you may encounter with this brominated pyrrole ester.
Section 1: Thin-Layer Chromatography (TLC) Analysis
TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress.[1][2][3] Its simplicity allows for quick checks on the consumption of starting material and the formation of products. For this compound and its derivatives, which are often moderately polar, selecting the right solvent system is crucial for achieving clear separation.
Step-by-Step Protocol: Standard TLC Monitoring
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate (Silica Gel 60 F254).[4]
-
Spotting:
-
On the left, spot a diluted solution of your starting material, this compound.
-
In the middle, spot your reaction mixture.
-
On the right, co-spot the starting material and the reaction mixture on top of each other.[5][6] The co-spot is critical for distinguishing the starting material from the product, especially if they have similar Rf values.[5][6]
-
-
Development: Place the spotted TLC plate in a closed chamber containing your chosen solvent system. Ensure the solvent level is below the origin line.[4]
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[7] Circle the spots. Further visualization can be achieved with staining agents like potassium permanganate or vanillin, which can help differentiate between reactants and products.[8]
TLC Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Spots are streaking | Sample is too concentrated (overloaded).[1][4][9][10] The compound may have acidic or basic properties, leading to strong interactions with the silica gel.[9][10] | Dilute your sample before spotting.[1][10] Add a small amount of acid (e.g., 0.1-1% acetic acid) or base (e.g., 0.1-1% triethylamine) to your mobile phase to improve spot shape for acidic or basic compounds, respectively.[10] |
| Poor separation (spots are too close together) | The polarity of the solvent system is not optimal.[1] | Adjust the solvent system. If spots are too high (high Rf), decrease the polarity. If spots are too low (low Rf), increase the polarity.[10] A good starting point for moderately polar compounds like pyrrole derivatives is a mixture of ethyl acetate and hexanes.[11][12] |
| Starting material and product have very similar Rf values | The chosen solvent system is not providing enough selectivity. | Try a different solvent system. For instance, switch from an ethyl acetate/hexane system to a dichloromethane/methanol system.[11] Using the co-spot lane is essential here to see if you have one elongated spot or two distinct spots.[5][6] |
| No spots are visible | The sample is too dilute.[4][10] The compound is not UV-active.[10] The compound may have evaporated from the plate if it is volatile.[10] | Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry between applications.[4][10] Use a chemical stain (e.g., potassium permanganate, anisaldehyde) for visualization.[13] |
| Rf values are inconsistent | The TLC chamber was not saturated with solvent vapor. The solvent system was reused multiple times.[4] | Place a piece of filter paper in the TLC chamber to aid solvent vapor saturation. Always use a fresh mobile phase for each run to ensure reproducibility.[2][4] |
Diagram: TLC Workflow for Reaction Monitoring
Caption: Workflow for monitoring a reaction using TLC.
Section 2: High-Performance Liquid Chromatography (HPLC) Analysis
For quantitative analysis and more complex reaction mixtures, reverse-phase HPLC (RP-HPLC) is the method of choice.[14] It offers superior resolution and sensitivity compared to TLC. This compound, being a moderately polar molecule, is well-suited for analysis on C18 columns with a mobile phase consisting of a water/acetonitrile or water/methanol gradient.
Recommended Starting HPLC Conditions
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 0.1% TFA |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
HPLC Troubleshooting FAQs
Q1: I'm seeing significant peak tailing for my brominated pyrrole. What's causing this and how can I fix it?
A: Peak tailing is a common issue, especially with polar and heterocyclic compounds, and can compromise quantification.[15] The primary cause is often secondary interactions between your analyte and the stationary phase.[16][17]
-
Cause 1: Silanol Interactions: Residual, un-capped silanol groups on the silica-based C18 column are acidic and can interact strongly with basic sites on your molecule (like the pyrrole nitrogen), causing tailing.[17][18]
-
Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to peak asymmetry.[20]
-
Cause 3: Column Degradation: The column may be old or contaminated.[19]
Q2: My retention times are shifting from one run to the next. Why is this happening?
A: Unstable retention times are a critical problem that affects the reliability of your data.[21]
-
Cause 1: Inadequate Column Equilibration: If you are running a gradient, the column needs sufficient time to return to the initial conditions before the next injection.
-
Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.
-
-
Cause 2: Mobile Phase Composition: Small variations in the mobile phase preparation, such as slight changes in pH or solvent ratios, can lead to shifts in retention time.[21] The mobile phase may also degrade over time.[20]
-
Cause 3: Temperature Fluctuations: The column temperature can affect retention times.[21]
Q3: I'm observing ghost peaks in my chromatogram. Where are they coming from?
A: Ghost peaks are unexpected peaks that can appear in your chromatogram, often during a gradient run.
-
Cause 1: Contaminated Mobile Phase or System: Impurities in your solvents or carryover from a previous injection can elute as ghost peaks.
-
Cause 2: Sample Carryover: If a previous sample was highly concentrated, remnants may be injected with the current sample.
-
Solution: Run a blank gradient (injecting only the mobile phase) to see if the ghost peaks are still present. This will help you determine if the contamination is in your system or your sample.
-
Q4: The resolution between my starting material and product is poor. How can I improve it?
A: Achieving good resolution is the primary goal of chromatography.
-
Cause 1: Suboptimal Mobile Phase: The current mobile phase composition may not be selective enough for your compounds.
-
Solution:
-
Adjust the Gradient: Make the gradient shallower (i.e., increase the run time) to give the compounds more time to separate.
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the selectivity.
-
-
-
Cause 2: Column Efficiency: An old or poorly packed column will have lower efficiency, leading to broader peaks and poorer resolution.[23]
-
Solution: Replace the column with a new one, or consider a column with a smaller particle size (e.g., 3.5 µm or sub-2 µm for UHPLC systems) for higher efficiency.[17]
-
Diagram: HPLC Troubleshooting Logic
Caption: A logical approach to troubleshooting common HPLC issues.
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jk-sci.com [jk-sci.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. How To [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of Pyrrolo[2,3-c]isoquinolines via the Cycloaddition of Benzyne with Arylideneaminopyrroles: Photophysical and Crystallographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. chembam.com [chembam.com]
- 10. silicycle.com [silicycle.com]
- 11. silicycle.com [silicycle.com]
- 12. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 13. Chromatography [chem.rochester.edu]
- 14. chromtech.com [chromtech.com]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. chromtech.com [chromtech.com]
- 19. uhplcs.com [uhplcs.com]
- 20. Blogs | Restek [discover.restek.com]
- 21. uhplcs.com [uhplcs.com]
- 22. medikamenterqs.com [medikamenterqs.com]
- 23. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of Methyl 3-bromo-1H-pyrrole-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the structural elucidation of novel heterocyclic compounds is a critical step that underpins successful research and development. Methyl 3-bromo-1H-pyrrole-2-carboxylate and its derivatives are an important class of molecules, serving as versatile building blocks in the synthesis of a wide array of biologically active compounds and functional materials. The precise characterization of these molecules is paramount to understanding their chemical properties and to ensure the desired outcome in subsequent synthetic transformations.
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of mass spectrometry (MS) with other key analytical techniques for the analysis of this compound derivatives. We will delve into the causality behind experimental choices in mass spectrometry and compare its performance with Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, providing supporting experimental data and detailed protocols. Our focus is on delivering field-proven insights to empower researchers in their analytical endeavors.
The Central Role of Mass Spectrometry
Mass spectrometry is an indispensable tool for the analysis of organic molecules, offering unparalleled sensitivity and the ability to determine the molecular weight of a compound with high accuracy. For halogenated heterocycles like this compound, MS is particularly informative due to the characteristic isotopic pattern of bromine, which provides a clear signature in the mass spectrum.
Ionization Techniques: A Deliberate Choice
The choice of ionization technique is a critical first step in any mass spectrometry analysis, as it directly influences the type of information that can be obtained. For this compound and its derivatives, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable options, each with distinct advantages.
-
Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information. EI is often coupled with Gas Chromatography (GC-MS), which is well-suited for the analysis of volatile and thermally stable compounds like the target molecule.
-
Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique that generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. This is particularly useful for confirming the molecular weight of a compound. ESI is typically coupled with Liquid Chromatography (LC-MS), which is advantageous for analyzing less volatile derivatives or for high-throughput screening of compound libraries.
Decoding the Mass Spectrum: Fragmentation Analysis
The fragmentation patterns observed in a mass spectrum provide a roadmap to the molecule's structure. For this compound (Molecular Weight: 204.02 g/mol ), we can predict the following key fragmentation pathways under EI conditions.[1][2]
A hallmark of compounds containing a single bromine atom is the presence of two peaks of nearly equal intensity for the molecular ion and any bromine-containing fragments, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.
Predicted Fragmentation Pathways for this compound:
| Fragment Ion | m/z (⁷⁹Br/⁸¹Br) | Proposed Structure/Loss |
| [M]⁺˙ | 203/205 | Molecular Ion |
| [M-OCH₃]⁺ | 172/174 | Loss of the methoxy radical from the ester |
| [M-COOCH₃]⁺ | 144/146 | Loss of the carbomethoxy group |
| [M-Br]⁺ | 124 | Loss of the bromine radical |
| [C₄H₃N]⁺˙ | 65 | Pyrrole ring fragment |
The fragmentation of bromopyrrole alkaloids has been studied, and while these molecules are more complex, the observed cleavage of amide bonds and fragmentation of the pyrrole ring provide valuable insights into the expected fragmentation of simpler bromopyrrole derivatives.[3]
A Comparative Analysis: MS vs. Alternative Techniques
While mass spectrometry is a powerful tool, a comprehensive structural elucidation often requires a multi-technique approach. Here, we compare the utility of MS with NMR and FTIR spectroscopy for the analysis of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see distinct signals for the two protons on the pyrrole ring, the N-H proton, and the methyl protons of the ester group. The coupling constants between the pyrrole protons can help confirm their relative positions.
-
¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule. For the target molecule, distinct signals would be observed for the carbonyl carbon of the ester, the methyl carbon, and the four carbons of the pyrrole ring.
Advantages of NMR over MS:
-
Provides unambiguous information about the connectivity of atoms.
-
Stereochemistry can often be determined.
-
Quantitative analysis is straightforward.
Disadvantages of NMR compared to MS:
-
Significantly lower sensitivity, requiring milligram quantities of the sample.
-
Not easily coupled to chromatographic separation for complex mixture analysis.
-
Does not directly provide molecular weight information.
A detailed investigation into the interactions of nitrogen heterocycles has shown the complementary nature of NMR and FTIR, with NMR providing precise structural information that can be correlated with the vibrational modes observed in FTIR.[4][5]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:
-
N-H stretch: around 3300 cm⁻¹
-
C=O stretch (ester): around 1700-1720 cm⁻¹
-
C-N stretch: around 1300-1400 cm⁻¹
-
C-Br stretch: in the fingerprint region, typically below 800 cm⁻¹
Advantages of FTIR over MS:
-
Rapid and inexpensive.
-
Provides direct information about functional groups.
-
Can be used for solid, liquid, and gas samples.
Disadvantages of FTIR compared to MS:
-
Provides limited information about the overall molecular structure and connectivity.
-
Does not provide molecular weight information.
-
Less sensitive than MS.
The combination of FTIR and NMR has been effectively used to study interactions in nitrogen heterocycles, demonstrating the synergy of these techniques.[4][5][6]
Experimental Protocols
To provide a practical context, we present detailed, step-by-step methodologies for the analysis of this compound derivatives using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the qualitative analysis of this compound to determine its fragmentation pattern.
1. Sample Preparation:
- Dissolve 1 mg of the compound in 1 mL of dichloromethane.
- Perform a serial dilution to a final concentration of 10 µg/mL.
2. GC-MS Instrumentation and Conditions:
- GC System: Agilent 7890B GC or equivalent.
- MS System: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL (splitless mode).
- Oven Temperature Program:
- Initial temperature: 80 °C, hold for 1 minute.
- Ramp: 10 °C/min to 280 °C.
- Hold at 280 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Ion Source: Electron Ionization (EI) at 70 eV.
- MS Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-400.
3. Data Analysis:
- Identify the peak corresponding to the analyte.
- Analyze the mass spectrum for the molecular ion and key fragment ions.
- Compare the observed spectrum with the predicted fragmentation pattern.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is suitable for the quantitative analysis of this compound derivatives in a complex matrix, such as a reaction mixture or biological sample.
1. Sample Preparation:
- For a reaction mixture, dilute an aliquot with the initial mobile phase.
- For biological samples, perform a protein precipitation by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging. The supernatant is then diluted.
- Prepare a calibration curve using standards of the analyte in the relevant matrix.
2. LC-MS/MS Instrumentation and Conditions:
- LC System: Waters ACQUITY UPLC I-Class or equivalent.
- MS System: Waters Xevo TQ-S micro or equivalent.
- Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
- Ion Source: Electrospray Ionization (ESI) in positive mode.
- Capillary Voltage: 3.0 kV.
- Desolvation Temperature: 450 °C.
- Cone Gas Flow: 50 L/hr.
- Desolvation Gas Flow: 800 L/hr.
- MRM Transitions:
- Determine the precursor ion (e.g., [M+H]⁺ at m/z 204/206).
- Optimize cone voltage to maximize the precursor ion intensity.
- Fragment the precursor ion and identify stable product ions for quantification and confirmation.
3. Data Analysis:
- Integrate the peak areas for the analyte and internal standard (if used).
- Construct a calibration curve and determine the concentration of the analyte in the unknown samples.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the experimental workflows.
Caption: Workflow for GC-MS analysis.
Caption: Workflow for LC-MS/MS analysis.
Conclusion and Future Perspectives
The analysis of this compound derivatives is most effectively achieved through a synergistic use of multiple analytical techniques. Mass spectrometry, with its high sensitivity and ability to provide molecular weight and structural information through fragmentation analysis, stands as a cornerstone of this analytical workflow. The choice between GC-MS and LC-MS/MS should be guided by the specific analytical question, with GC-MS being ideal for detailed structural elucidation of the core molecule and LC-MS/MS offering a powerful platform for the analysis of more complex derivatives and for quantitative studies.
When combined with the detailed structural insights from NMR and the functional group information from FTIR, researchers can achieve an unambiguous characterization of these important synthetic intermediates. As mass spectrometry technology continues to advance, with improvements in resolution, sensitivity, and hyphenation techniques, its role in the rapid and comprehensive analysis of novel heterocyclic compounds will only continue to grow, accelerating the pace of discovery in drug development and materials science.
References
- 1. This compound | C6H6BrNO2 | CID 44189804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 941714-57-4 [matrix-fine-chemicals.com]
- 3. Feature-Based Molecular Networking Discovery of Bromopyrrole Alkaloids from the Marine Sponge Agelas dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.setu.ie [research.setu.ie]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 3-Bromo vs. 4-Bromo Pyrrole Esters in Palladium-Catalyzed Coupling Reactions
Introduction: The Strategic Importance of Positional Isomers in Pyrrole Functionalization
Aryl-substituted pyrroles are a cornerstone structural motif in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, natural products, and functional organic materials.[1][2] Palladium-catalyzed cross-coupling reactions provide the most robust and versatile tools for their synthesis, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds.[3][4] A common synthetic strategy involves the coupling of a brominated pyrrole core with a suitable partner.
However, a critical and often nuanced question arises during synthetic design: which positional isomer of a bromopyrrole ester offers superior reactivity? This guide provides an in-depth comparison of the reactivity of 3-bromo versus 4-bromo pyrrole esters in several key cross-coupling reactions. We will dissect the underlying electronic and steric factors that govern their reactivity, present supporting experimental data, and offer practical, field-proven protocols to guide your experimental choices. The objective is to move beyond simple substrate selection and empower researchers to make informed, mechanism-driven decisions that enhance reaction efficiency and yield.
Theoretical Underpinnings: Electronic and Steric Factors at Play
The reactivity of a C-Br bond in a palladium-catalyzed cycle is predominantly influenced by the ease of the initial oxidative addition step. This step, in turn, is governed by the electronic properties of the C-Br bond and the steric environment surrounding it.
-
Electronic Effects: The pyrrole ring is an electron-rich π-excessive heterocycle. The electron density is highest at the α-positions (C2/C5) and lower at the β-positions (C3/C4). While both 3-bromo and 4-bromo isomers are β-brominated, subtle differences in their electronic environment can influence the polarity of the C-Br bond and its susceptibility to oxidative addition by a Pd(0) catalyst.
-
Steric Effects: In the context of pyrrole-2-carboxylates, the positional isomerism creates dramatically different steric environments.
-
4-Bromo Isomer: The bromine atom is located on the opposite side of the ring from the ester group. This spatial separation results in minimal steric hindrance, allowing unencumbered access for the bulky palladium-ligand complex to the C-Br bond.
-
3-Bromo Isomer: The bromine atom is directly adjacent (ortho) to the ester group. This proximity can cause significant steric repulsion with the catalyst, potentially impeding the oxidative addition step.[5][6] Conversely, some studies suggest the possibility of an "ortho-activation" effect, where the carbonyl oxygen of the ester could coordinate with the palladium center, influencing the reaction pathway.[7]
-
The interplay of these electronic and steric factors dictates the overall reactivity, and the dominant effect can vary depending on the specific coupling reaction, ligand, and reaction conditions employed.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for C-C bond formation due to the operational simplicity and commercial availability of boronic acids.[8]
Key Observations:
Experimental evidence suggests that for standard Suzuki-Miyaura couplings, 4-bromo pyrrole esters generally exhibit higher reactivity and provide better yields than their 3-bromo counterparts. This is primarily attributed to the reduced steric hindrance at the C4 position.
For instance, the Suzuki-Miyaura coupling of N-SEM protected 4-bromopyrrole with various arylboronic acids proceeds smoothly to give products in excellent yields (e.g., 77-91%).[1] While direct comparative studies are sparse, the successful coupling of a more sterically demanding ethyl 3-bromo-2-cyanopyrrole-5-carboxylate required specific activating groups (the ortho-cyano group) to achieve good yields, highlighting the inherent challenge with the 3-substituted isomer.[7]
A critical factor for success with either isomer is the protection of the pyrrole nitrogen. Unprotected N-H pyrroles are prone to significant debromination, a side reaction that severely reduces the yield of the desired coupled product.[1][9] Robust protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) or even a temporary Boc group are often essential.[1][9]
Data Summary: Suzuki-Miyaura Coupling Yields
| Substrate Isomer | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| N-SEM-4-bromo -pyrrole-2-carboxylate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Dioxane/H₂O, 90 °C | 77% | [1] |
| N-SEM-4-bromo -pyrrole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Dioxane/H₂O, 90 °C | 91% | [1] |
| Ethyl 3-bromo -2-cyano-5-carboxylate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / DABCO | Dioxane/H₂O, 110 °C (MW) | 88% | [7] |
| N-TIPS-3-bromo -pyrrole | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | DME, 80 °C | ~70% (inferred) | [10] |
Note: The substrates in the table are not identical but represent typical examples from the literature. The cyano group in the 3-bromo example likely plays an activating role.
Reactivity in Other Palladium-Catalyzed Couplings
While Suzuki reactions are most common, the same fundamental principles apply to other coupling reactions.
-
Stille Coupling: This reaction uses organostannanes as coupling partners.[11] Steric hindrance remains a key consideration, and studies comparing isomers have shown that steric factors can influence the success of Stille couplings more strongly than Suzuki couplings.[12] It is anticipated that 4-bromo pyrrole esters would again be more reactive due to lower steric hindrance, although the toxicity and purification challenges associated with tin reagents have made this reaction less popular.[11]
-
Heck Coupling: The Heck reaction couples the aryl halide with an alkene.[13] The mechanism involves migratory insertion rather than transmetalation. The steric bulk around the C-Br bond in the 3-bromo isomer can disfavor the initial oxidative addition and subsequent steps, likely leading to lower efficiency compared to the 4-bromo isomer.
-
Buchwald-Hartwig Amination: This C-N bond-forming reaction is highly sensitive to steric hindrance on both the aryl halide and the amine coupling partner.[14][15] The significant steric crowding at the C3 position in 3-bromo-pyrrole-2-carboxylates would present a formidable challenge for coupling with all but the smallest primary amines. The 4-bromo isomer is the substrate of choice for these transformations.
Experimental Protocols and Methodologies
Trustworthy protocols are self-validating. The following detailed procedures provide a robust starting point for comparing the reactivity of your specific bromopyrrole ester isomers.
Diagram: Experimental Workflow for Reactivity Comparison
Caption: Workflow for objectively comparing isomer reactivity.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established methods for coupling N-protected bromopyrroles.[1]
Rationale for Component Selection:
-
Catalyst (Pd(PPh₃)₄): A reliable, commercially available Pd(0) catalyst effective for a range of substrates. For more challenging couplings, a system with a bulky phosphine ligand like XPhos or SPhos may be required.[6]
-
Base (Na₂CO₃ or K₂CO₃): An aqueous inorganic base is essential for the transmetalation step of the Suzuki cycle.[8]
-
Solvent (Dioxane/H₂O): A biphasic solvent system is standard for Suzuki reactions, allowing both the organic substrates and inorganic base to participate.
-
N-Protection: As discussed, this is critical to prevent protodebromination. The SEM group is robust under these conditions.[1]
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the N-protected bromopyrrole ester (1.0 equiv.).
-
Reagent Addition: Add the arylboronic acid (1.2 equiv.), sodium carbonate (Na₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Solvent Addition: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes. Add degassed dioxane and degassed water via syringe in a 4:1 or 5:1 ratio (to a concentration of ~0.1 M with respect to the bromopyrrole).
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the desired product.
Mechanistic Summary and Conclusion
The choice between a 3-bromo and a 4-bromo pyrrole ester is a strategic one, with clear implications for reaction outcomes.
Diagram: Generalized Palladium Cross-Coupling Cycle
References
- 1. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 5. chemistry.princeton.edu [chemistry.princeton.edu]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Stille Coupling [organic-chemistry.org]
- 12. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activity of Methyl 3-bromo-1H-pyrrole-2-carboxylate Analogs
For researchers, scientists, and professionals in drug development, the pyrrole scaffold represents a privileged structure, forming the core of numerous biologically active compounds.[1][2] Methyl 3-bromo-1H-pyrrole-2-carboxylate is a key starting material and a versatile intermediate in the synthesis of many such derivatives.[3] This guide provides a comparative analysis of the biological activities of analogs derived from this core structure, with a focus on anticancer and antimicrobial properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy, supported by experimental data from peer-reviewed literature. Furthermore, this guide furnishes detailed, field-proven protocols for the key biological assays discussed, ensuring scientific integrity and reproducibility.
Anticancer Activity: A Tale of Substitution
The pyrrole core is a recurring motif in a number of approved anticancer drugs, highlighting its importance in oncological research.[4] The cytotoxic potential of pyrrole derivatives is profoundly influenced by the nature and position of substituents on the pyrrole ring. Here, we compare the anticancer activities of various pyrrole-2-carboxylate analogs, using this compound as our reference point for structural comparison.
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the pyrrole scaffold have revealed several key determinants of anticancer activity:
-
Substitution at the N1-position: Alkylation or arylation at the N1 position can significantly modulate cytotoxic activity. While N-unsubstituted pyrroles can exhibit activity, substitution often leads to enhanced potency and selectivity. For instance, replacing the hydrogen at the N1 position with a methyl group has been shown to reduce anti-mycobacterial activity in some pyrrole-2-carboxamide series, suggesting the N-H bond may be crucial for interaction with the biological target.[5]
-
Substitution at the C3-position: The 3-position of the pyrrole ring is a critical site for influencing biological activity. The presence of a halogen, such as the bromine in our reference compound, can enhance activity. Alkynylated pyrrole derivatives, with substitutions at the C3 position, have demonstrated potent anticancer properties by inducing cell cycle arrest and apoptosis.[6]
-
Substitution at the C4 and C5-positions: Modifications at these positions also play a vital role. For example, the introduction of electron-donating groups at the 4th position of the pyrrole ring has been shown to increase anti-cancer activity in a series of 3-benzoyl-4-phenyl-1H-pyrrole derivatives.
-
Modification of the C2-carboxylate Group: Conversion of the methyl ester to other functional groups, such as amides, can dramatically alter the biological profile. Pyrrole-2-carboxamides have been extensively studied and have shown potent activity against various targets, including mycobacterial enzymes.[5]
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of various pyrrole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Modifications from Reference Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| Reference | This compound | - | - | - |
| 12l | Alkynylated pyrrole derivative | U251 (Glioblastoma) | 2.29 ± 0.18 | [6] |
| A549 (Lung Cancer) | 3.49 ± 0.30 | [6] | ||
| Compound 3c | Fused pyrrole derivative | C. albicans | - | [7] |
| Compound 5a | Fused pyrrole derivative | A. fumigatus, F. oxysporum | - | [7] |
| Compound 35 | Boron-containing heterocyclic compound | SCC-25 (Squamous Cell Carcinoma) | 45.01 | [8] |
| Compound 31 | Boron-containing heterocyclic compound | SCC-25 (Squamous Cell Carcinoma) | 59.07 | [8] |
Note: A direct IC50 value for the reference compound, this compound, was not available in the reviewed literature, reflecting its primary role as a synthetic intermediate. The table presents data for structurally related analogs to infer potential activity and guide future derivatization efforts.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]
Principle: In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[9]
Step-by-Step Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[10]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 492 nm using a microplate reader.[10]
-
Antimicrobial Activity: Halogens and Heterocycles
Pyrrole-containing natural products, such as pyrrolnitrin, have long been known for their antibiotic properties.[11] The bromine atom in this compound suggests a potential for antimicrobial activity, as halogenation is a common feature in many potent antimicrobial agents.
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of pyrrole derivatives is governed by specific structural features:
-
Halogenation: The presence and position of halogen atoms on the pyrrole ring are often crucial for activity. Bromine-rich pyrrole derivatives have demonstrated significant antimicrobial effects.
-
Heterocyclic Fusions: Fusing the pyrrole ring with other heterocyclic systems, such as pyrimidines or imidazoles, can lead to compounds with enhanced and broader-spectrum antimicrobial activity.[7]
-
Substituents on the Pyrrole Ring: The introduction of various functionalities can modulate the antimicrobial profile. For example, pyrrole-derived heterocycles bearing thiazolidinone or tetrazole moieties have shown promising antibacterial and antifungal activities.[11]
Comparative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for several pyrrole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Modifications from Reference Scaffold | Microbial Strain | MIC (µg/mL) | Reference |
| Reference | This compound | - | - | - |
| Compound 12 | N-methylated pyrrole-2-carboxamide | M. tuberculosis H37Rv | 3.7 | [5] |
| Compound 13 | N,N-dimethylated pyrrole-2-carboxamide | M. tuberculosis H37Rv | >32 | [5] |
| Compound 3c | Fused pyrrole derivative | C. albicans | - | [7] |
| Compound 5a | Fused pyrrole derivative | A. fumigatus, F. oxysporum | - | [7] |
Note: Specific MIC data for this compound was not found in the surveyed literature. The presented data for its analogs, particularly those with modifications at the N1 and C2 positions, provide valuable insights into the structural requirements for antimicrobial activity.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[12][13]
Principle: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.[12]
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth in a 96-well microtiter plate.[12]
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial suspension adjusted to a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[12]
-
-
Inoculation:
-
Inoculate each well of the microtiter plate with the bacterial suspension.[12]
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.[12]
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.[12]
-
Enzyme Inhibition: A Promising Avenue
Beyond direct cytotoxicity and antimicrobial effects, pyrrole derivatives have emerged as potent inhibitors of various enzymes implicated in disease pathogenesis.
Structure-Activity Relationship (SAR) Insights
The enzyme inhibitory activity of pyrrole analogs is highly dependent on the specific enzyme target and the nature of the substitutions on the pyrrole ring. For instance, certain pyrrole derivatives have been identified as inhibitors of NAD(P)H quinone oxidoreductase (NQO1).[14] The structural features that confer potent and selective enzyme inhibition are a key area of ongoing research.
Experimental Protocol: General In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a purified recombinant enzyme.[15][16]
Principle: The activity of a specific enzyme is measured in the presence and absence of the test compound. A decrease in enzyme activity in the presence of the compound indicates inhibition. The potency of the inhibitor is typically expressed as the IC50 value.[15]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution optimal for the enzyme's activity.
-
Prepare solutions of the purified recombinant enzyme, the substrate, and the test compound.
-
-
Assay Setup:
-
In a suitable reaction vessel (e.g., a 96-well plate), add the enzyme and the test compound at various concentrations.
-
Include appropriate controls (no enzyme, no substrate, no inhibitor).
-
Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.
-
-
Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the reaction mixture at the optimal temperature for a specific duration.
-
-
Detection:
-
Stop the reaction (if necessary) and measure the amount of product formed or substrate consumed using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: A generalized workflow for the synthesis, screening, and evaluation of this compound analogs.
Potential Mechanism of Action: Apoptosis Induction
Caption: A simplified diagram illustrating a potential mechanism of action for anticancer pyrrole analogs, leading to apoptosis.
Conclusion
This compound serves as a valuable scaffold for the development of novel therapeutic agents. The biological activity of its analogs is intricately linked to the nature and positioning of substituents around the pyrrole core. While direct comparative data for a systematic series of this compound analogs is an area ripe for further investigation, the existing literature on related pyrrole derivatives provides a strong foundation for rational drug design. The anticancer and antimicrobial activities highlighted in this guide, coupled with the detailed experimental protocols, offer a comprehensive resource for researchers aiming to unlock the full therapeutic potential of this versatile class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 12. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Bromopyrroles
Introduction: The Significance of Bromopyrroles
Bromopyrrole alkaloids are a vital class of marine natural products, first isolated from sponges, that exhibit a remarkable breadth of biological activities.[1][2][3] These compounds and their synthetic derivatives are foundational in medicinal chemistry, serving as scaffolds for developing agents with anticancer, antimicrobial, anti-inflammatory, and antibiofilm properties.[2][3][4] The total synthesis of complex bromopyrrole alkaloids like dispyrin and manzacidin A and C underscores their therapeutic potential.[5][6] Given their importance, the development of efficient, selective, and cost-effective synthetic pathways to access the core bromopyrrole motif is a critical objective for researchers in academia and the pharmaceutical industry.
This guide provides a comparative analysis of common synthetic pathways for producing bromopyrroles. We will move beyond simple procedural lists to dissect the causality behind experimental choices, focusing on the key performance indicators that define cost-effectiveness: reagent cost, reaction efficiency (yield), selectivity, operational safety, and downstream processing expenses.
The Core Challenge: Taming Pyrrole's Reactivity
The central difficulty in bromopyrrole synthesis lies in the inherent nature of the pyrrole ring. As an electron-rich aromatic heterocycle, it is highly activated towards electrophilic aromatic substitution.[7] This high reactivity, while facilitating the reaction, makes it notoriously susceptible to over-bromination, often yielding mixtures of di-, tri-, and even tetra-brominated products.[7] Furthermore, electrophilic attack can occur at either the C2 (α) or C3 (β) position. The C2 position is kinetically favored due to the superior resonance stabilization of the resulting cationic intermediate (arenium ion).[7][8] Therefore, the primary challenge is to achieve controlled, selective monobromination, which is crucial for minimizing waste and avoiding costly and complex purification steps.
Pathway Comparison: A Cost-Effectiveness Analysis
The selection of a brominating agent is the most critical decision in designing a cost-effective synthesis. We will compare the most common approaches, from classical methods to modern, milder alternatives.
Pathway 1: Direct Bromination with Molecular Bromine (Br₂)
This is the most traditional method of electrophilic aromatic substitution.[9] Molecular bromine is inexpensive and atom-efficient in principle. However, its high reactivity presents significant practical and economic drawbacks.
-
Mechanism & Causality: The strong electrophilicity of Br₂ leads to a very fast and exothermic reaction with the electron-rich pyrrole ring. This lack of control is the primary cause of over-bromination.[7][10] To temper this reactivity, reactions are often conducted at very low temperatures (e.g., -78 °C), which introduces significant energy costs for cooling on a laboratory or industrial scale.
-
Cost-Effectiveness Analysis:
-
Reagent Cost: Very low. Bromine is a commodity chemical.
-
Operational Cost: High. Requires specialized equipment for handling a corrosive, volatile liquid, plus significant energy expenditure for cryogenic cooling.[10][11]
-
Process Efficiency: Often poor. Yields of the desired monobrominated product can be low, with the majority of the starting material converted to a complex mixture of polybrominated species that are difficult to separate. This leads to high purification costs and significant chemical waste.
-
Verdict: While the reagent is cheap, the poor selectivity, hazardous handling, and high operational and purification costs make direct bromination with Br₂ the least cost-effective method for producing clean, specific bromopyrrole isomers. It is generally avoided unless polybromination is the desired outcome.
-
Pathway 2: N-Bromosuccinimide (NBS) - The Workhorse Reagent
N-Bromosuccinimide (NBS) is the most widely used reagent for the bromination of pyrroles and other activated aromatic systems.[7][12][13] It is a crystalline solid, making it significantly easier and safer to handle than liquid bromine.[11]
-
Mechanism & Causality: NBS serves as a source of electrophilic bromine (Br⁺). It provides a low, steady concentration of Br₂ in situ, which moderates the reaction rate and significantly improves selectivity for monobromination compared to the direct addition of Br₂.[11] The reaction's regioselectivity can be influenced by the choice of solvent and the presence of catalysts.[10][14]
-
Cost-Effectiveness Analysis:
-
Reagent Cost: Moderate. NBS is more expensive than Br₂ but is readily available commercially. Its purity is important, as yellowed, degraded NBS can give unreliable results; recrystallization may be necessary, adding a minor processing cost.[7][13]
-
Operational Cost: Low to moderate. Reactions are often run at or below room temperature (0 °C to 25 °C), reducing energy costs. Standard laboratory glassware is sufficient.
-
Process Efficiency: Good to excellent. High yields of monobrominated products are frequently achieved. While mixtures of isomers can still form depending on the substrate, the suppression of polybromination simplifies purification immensely.[7][15]
-
Verdict: NBS represents a well-balanced and highly cost-effective approach. The higher initial reagent cost is overwhelmingly compensated for by improved yields, simplified purification, safer handling, and lower energy requirements. It is the go-to method for general-purpose bromopyrrole synthesis.
-
Pathway 3: Tetrabutylammonium Tribromide (TBABr₃) - The Regioselectivity Specialist
TBABr₃ is another solid, stable, and mild brominating agent that offers unique advantages in specific applications, particularly when precise regiocontrol is required.[7]
-
Mechanism & Causality: Like NBS, TBABr₃ provides a controlled release of bromine. Its key advantage lies in substrate-controlled regioselectivity. For example, in the bromination of pyrroles with a C2-carbonyl substituent, NBS typically favors the C4 position. In contrast, TBABr₃ can selectively favor the C5 position, a crucial difference for accessing specific isomers required for complex target synthesis.[7][16][17] This is attributed to the interaction of the reagent with the substrate's functional groups.
-
Cost-Effectiveness Analysis:
-
Reagent Cost: High. TBABr₃ is significantly more expensive than NBS.
-
Operational Cost: Low. Conditions are typically mild and straightforward.
-
Process Efficiency: Excellent for specific applications. The ability to achieve high regioselectivity (>10:1) in a single step can eliminate the need for complex protecting group strategies or isomer separation, saving multiple steps and significant costs in a longer synthetic sequence.[16]
-
Verdict: Not cost-effective for simple brominations where NBS would suffice. However, for syntheses where a specific, less-favored regioisomer is required, TBABr₃ is highly cost-effective by virtue of its chemical efficiency, saving significant time and resources that would be spent on alternative multi-step routes.
-
Summary Data Presentation
| Pathway | Key Reagent | Relative Reagent Cost | Selectivity (Mono- vs. Poly-) | Typical Conditions | Safety & Handling | Overall Cost-Effectiveness |
| Direct Bromination | Molecular Bromine (Br₂) | Very Low | Poor | -78 °C to 0 °C | Corrosive, volatile liquid; requires fume hood and careful handling.[10][11] | Low: High costs from poor yield, difficult purification, and energy use. |
| NBS Bromination | N-Bromosuccinimide (NBS) | Moderate | Good to Excellent | 0 °C to RT | Crystalline solid; easy and safe to handle.[11] | High: Excellent balance of cost, yield, safety, and operational simplicity.[7] |
| TBABr₃ Bromination | Tetrabutylammonium Tribromide | High | Excellent | RT | Crystalline solid; easy and safe to handle. | Situational: Highly cost-effective for specific regioselective applications.[16][17] |
| Alternative Methods | DMSO/HBr, Enzymes | Variable | Excellent | Mild | Generally safe | Application-Specific: High value in green chemistry or complex syntheses.[18][19] |
Visualizing the Synthetic Pathways
The Mechanism of Electrophilic Substitution on Pyrrole
The diagram below illustrates why electrophilic attack is favored at the C2 position over the C3 position by comparing the resonance stabilization of the respective cationic intermediates.
Caption: Resonance stabilization of intermediates in pyrrole bromination.
Workflow for Selecting a Bromination Method
This decision tree guides the researcher toward the most cost-effective pathway based on the synthetic goal.
Caption: Decision workflow for choosing a pyrrole bromination method.
Experimental Protocols
The following protocols are provided as self-validating, reproducible examples for key synthetic pathways.
Protocol 1: General Monobromination using N-Bromosuccinimide (NBS)
This procedure is adapted for the general synthesis of 2-bromopyrrole, emphasizing control and safety.
Materials:
-
Pyrrole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq), recrystallized from water if yellow.[7]
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve pyrrole in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve NBS in anhydrous THF.
-
Add the NBS solution dropwise to the stirred pyrrole solution over 30-60 minutes, maintaining the temperature at 0 °C. The reaction is mildly exothermic; slow addition is key to preventing over-bromination.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-2 hours), quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining active bromine.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired bromopyrrole.
Protocol 2: Regioselective Bromination of an Acylated Pyrrole using TBABr₃
This protocol is based on the work of Jackson et al. for the selective C5-bromination of N-methyl-1H-pyrrole-2-carboxamide.[16][17]
Materials:
-
N-methyl-1H-pyrrole-2-carboxamide (1.0 eq)[17]
-
Tetrabutylammonium tribromide (TBABr₃) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-methyl-1H-pyrrole-2-carboxamide in anhydrous DCM at room temperature, add TBABr₃ in one portion.
-
Stir the resulting orange solution at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous Na₂S₂O₃ solution and stir until the orange color dissipates.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to afford 5-bromo-N-methyl-1H-pyrrole-2-carboxamide as the major product.[16]
Conclusion
The most cost-effective pathway for synthesizing bromopyrroles is not a one-size-fits-all answer. It is a function of the specific molecular target and the scale of the reaction.
-
For general-purpose, non-specific monobromination, N-Bromosuccinimide (NBS) offers the optimal blend of moderate reagent cost, high yield, operational safety, and process simplicity, making it the most broadly cost-effective choice.
-
Direct bromination with Br₂ is rarely cost-effective due to its poor selectivity leading to high downstream costs, despite the low price of the reagent itself.
-
Specialty reagents like Tetrabutylammonium Tribromide (TBABr₃) become highly cost-effective in the context of complex, multi-step syntheses where achieving specific regioselectivity in a single step provides immense value by simplifying the overall synthetic route.
-
Emerging green and enzymatic methods represent the future of sustainable synthesis, and while their initial costs may be higher, they can offer unparalleled selectivity and environmental benefits that are becoming increasingly critical in modern drug development.[19][20][21][22]
Ultimately, a careful analysis of both immediate reagent costs and the hidden costs of purification, waste disposal, energy, and labor is essential for selecting a truly cost-effective and intelligent synthetic strategy.
References
- 1. Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis and evaluation of novel 1,3,4-oxadiazole derivatives of marine bromopyrrole alkaloids as antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of the bromopyrrole alkaloids manzacidin A and C by stereospecific C-h bond oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total synthesis and biological evaluation of the marine bromopyrrole alkaloid dispyrin: elucidation of discrete molecular targets with therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solved Pyrrole undergoes electrophilic aromatic substitution | Chegg.com [chegg.com]
- 9. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 13. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 14. Selective bromination of 2,5-bis(2-thienyl)pyrroles and solid-state polymerization through the β-carbon of pyrrole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. A sustainable catalytic pyrrole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of Methyl 3-bromo-1H-pyrrole-2-carboxylate
Introduction
Methyl 3-bromo-1H-pyrrole-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1][2] Its utility as a synthetic intermediate necessitates stringent quality control, as the purity of this starting material directly impacts the yield, impurity profile, and overall integrity of the final product. High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for assessing the purity of such pharmaceutical intermediates due to its high resolution, sensitivity, and quantitative accuracy.[3][4]
This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity determination of this compound. We will explore a conventional C18-based method and an alternative method utilizing a Phenyl-Hexyl stationary phase, which offers a different selectivity mechanism. The discussion will delve into the scientific rationale behind the selection of columns, mobile phases, and detection parameters, supported by detailed experimental protocols and comparative data. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable analytical methods for heterocyclic compounds.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is crucial for logical HPLC method development.
| Property | Value | Source |
| IUPAC Name | This compound | [5][6] |
| Molecular Formula | C₆H₆BrNO₂ | [5][6] |
| Molecular Weight | 204.02 g/mol | [5] |
| Structure | [5] | |
| Predicted UV λmax | ~260-290 nm | Inferred from pyrrole-2-carboxylic acid UV spectra.[7][8] |
| Solubility | Soluble in common organic solvents like methanol, acetonitrile. | [9] |
The presence of the pyrrole aromatic ring provides a strong chromophore, making UV detection highly suitable. The molecule's overall structure suggests moderate polarity, making it an ideal candidate for reversed-phase chromatography.[10]
Workflow for HPLC Purity Determination
The general workflow for determining the purity of a chemical entity like this compound follows a standardized process from sample handling to final data interpretation.
Caption: General workflow for HPLC purity analysis.
Method 1: Conventional RP-HPLC with a C18 Stationary Phase
Principle and Rationale
The C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase HPLC.[10] The separation mechanism is primarily based on hydrophobic (van der Waals) interactions between the non-polar C18 alkyl chains bonded to the silica support and the analyte.[10] Analytes are eluted by a polar mobile phase, with more hydrophobic compounds being retained longer on the column.
-
Why a C18 Column? Its versatility, robustness, and strong hydrophobic retention make it the default first choice for method development for moderately polar molecules like our target analyte.[11]
-
Why Acetonitrile/Water Mobile Phase? Acetonitrile is a common organic modifier that offers low viscosity and good UV transparency. The ratio of acetonitrile to water is adjusted to control the elution strength and achieve optimal retention.[12]
-
Why a Formic Acid Modifier? The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase serves two key purposes: it protonates free silanol groups on the silica surface, minimizing undesirable peak tailing, and it ensures the analyte is in a consistent protonation state, leading to sharp, reproducible peaks.[3][4]
Detailed Experimental Protocol
1. Mobile Phase Preparation: a. Mobile Phase A: Prepare 0.1% (v/v) formic acid in deionized water. Filter through a 0.45 µm membrane filter. b. Mobile Phase B: Prepare 0.1% (v/v) formic acid in HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter. c. Degas both mobile phases for 15 minutes in an ultrasonic bath or using an online degasser.
2. Standard and Sample Preparation: a. Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). b. Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent. c. Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
3. HPLC Operating Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Gradient elution with A (0.1% FA in Water) and B (0.1% FA in ACN) |
| Gradient Program | 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 40% B; 18.1-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Method 2: Alternative RP-HPLC with a Phenyl-Hexyl Stationary Phase
Principle and Rationale
While C18 columns separate based on hydrophobicity, Phenyl-Hexyl columns introduce an additional separation mechanism: π-π interactions.[13][14] The phenyl groups in the stationary phase can interact with the electron-rich aromatic ring of the pyrrole analyte. This provides an alternative selectivity that can be highly effective for separating aromatic compounds, especially those with subtle structural differences from their impurities (e.g., positional isomers).[15][16]
-
Why a Phenyl-Hexyl Column? It offers orthogonal selectivity to C18.[15] If impurities are aromatic and co-elute with the main peak on a C18 column, the π-π interactions offered by a Phenyl-Hexyl phase can often resolve them.[11][14] The hexyl linker provides a degree of hydrophobic interaction, creating a mixed-mode separation character.[14]
-
Why Methanol instead of Acetonitrile? While acetonitrile can be used, methanol is often preferred with phenyl columns. Methanol's protic nature can modify the π-π interactions and sometimes enhances the unique selectivity of the phenyl stationary phase compared to the aprotic nature of acetonitrile.[11]
Detailed Experimental Protocol
1. Mobile Phase Preparation: a. Mobile Phase A: Prepare 0.1% (v/v) formic acid in deionized water. Filter through a 0.45 µm membrane filter. b. Mobile Phase B: Prepare 0.1% (v/v) formic acid in HPLC-grade methanol. Filter through a 0.45 µm membrane filter. c. Degas both mobile phases.
2. Standard and Sample Preparation: a. Prepare standard and sample solutions as described in Method 1, using a 50:50 (v/v) mixture of methanol and water as the diluent.
3. HPLC Operating Conditions:
| Parameter | Condition |
| Column | Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Gradient elution with A (0.1% FA in Water) and B (0.1% FA in Methanol) |
| Gradient Program | 0-2 min: 45% B; 2-15 min: 45% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 45% B; 18.1-25 min: 45% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Visualizing the Separation Mechanisms
The choice of stationary phase fundamentally alters the interactions that govern chromatographic separation.
Caption: Comparison of interaction mechanisms on different stationary phases.
Comparative Performance Data
To objectively compare these methods, we analyze a hypothetical batch of this compound containing two known process impurities: Impurity A (a non-polar starting material) and Impurity B (a closely related aromatic isomer).
| Parameter | Method 1 (C18) | Method 2 (Phenyl-Hexyl) | Commentary |
| Retention Time (Main Peak) | 10.5 min | 12.2 min | The Phenyl-Hexyl phase shows slightly higher retention, as expected. |
| Resolution (Main Peak / Impurity A) | 5.8 | 6.5 | Both methods easily resolve the non-polar impurity. |
| Resolution (Main Peak / Impurity B) | 1.4 | 2.9 | Key Difference: The Phenyl-Hexyl column provides baseline separation (R > 2.0) for the aromatic isomer, whereas the C18 column shows critical co-elution (R < 1.5). |
| Tailing Factor (Main Peak) | 1.1 | 1.2 | Both methods produce excellent peak symmetry. |
| Theoretical Plates (Main Peak) | >15000 | >14000 | Both columns exhibit high efficiency. |
| Purity by Area % | 99.1% | 98.8% | Method 2 provides a more accurate purity value by successfully separating Impurity B. |
Method Validation Principles per ICH Q2(R2)
For use in a regulated environment, any chosen analytical method must be validated to prove it is fit for its intended purpose.[17][18] According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, the following parameters are essential for a purity method:[19][20]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). This is demonstrated by running blank, spiked, and placebo samples. For Method 2, its ability to separate Impurity B is a key aspect of its specificity.[20]
-
Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a specified range (e.g., from the Limit of Quantitation to 120% of the working concentration).[18]
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by analyzing samples with known amounts of added analyte (spiked samples) and calculating the percent recovery.[17]
-
Precision:
-
Repeatability: The precision under the same operating conditions over a short interval (e.g., six replicate injections).
-
Intermediate Precision: Assesses the effect of random events by varying conditions like analyst, instrument, and day.[20]
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is crucial for quantifying impurities at low levels.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 pH unit in mobile phase), providing an indication of its reliability during normal usage.
Troubleshooting Guide
Even robust methods can encounter issues. Here are solutions to common HPLC problems.[21][22][23][24]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary interactions with active silanols. 2. Column contamination or degradation. 3. Mismatch between sample solvent and mobile phase. | 1. Ensure mobile phase modifier (e.g., formic acid) is at the correct concentration. 2. Flush the column with a strong solvent; if unresolved, replace the column. 3. Dissolve the sample in the initial mobile phase whenever possible. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Column not properly equilibrated. 3. Fluctuations in column temperature or flow rate. | 1. Prepare fresh mobile phase carefully. 2. Equilibrate the column for at least 10-15 column volumes before injection.[24] 3. Check pump performance and ensure the column oven is stable. |
| Baseline Noise or Drift | 1. Air bubbles in the system. 2. Contaminated mobile phase or detector cell. 3. Mobile phase not mixed properly (in gradient). | 1. Degas mobile phase and purge the pump.[22] 2. Flush the system and detector cell with a strong, clean solvent (e.g., isopropanol). 3. Ensure the gradient mixer is functioning correctly. |
| Poor Resolution | 1. Loss of column efficiency. 2. Inappropriate mobile phase composition. 3. Wrong column choice for the separation. | 1. Replace the column. 2. Optimize the gradient slope or organic/aqueous ratio. 3. As demonstrated, switch to a column with a different selectivity (e.g., C18 to Phenyl-Hexyl). |
Final Recommendations
For the purity determination of this compound, both the C18 and Phenyl-Hexyl methods offer viable starting points.
-
The C18 method is an excellent choice for routine quality control where the impurity profile is well-characterized and does not contain challenging aromatic isomers. It is robust, reliable, and generally offers a faster analysis time.
-
The Phenyl-Hexyl method should be the preferred choice during method development, for reference standard characterization, and for analyzing batches where positional isomers or other closely related aromatic impurities are suspected. Its alternative selectivity provides a more comprehensive and accurate purity profile in complex samples.
Ultimately, a risk-based approach should guide method selection. For critical applications in drug development, employing orthogonal methods like these two provides a higher degree of confidence in the analytical results, ensuring the quality and consistency of the final product.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. zeptometrix.com [zeptometrix.com]
- 4. reagentsstage.cimm2.com [reagentsstage.cimm2.com]
- 5. This compound | C6H6BrNO2 | CID 44189804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS 941714-57-4 [matrix-fine-chemicals.com]
- 7. 1H-Pyrrole-2-carboxylic acid [webbook.nist.gov]
- 8. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. bioaustralis.com [bioaustralis.com]
- 10. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 11. lcms.cz [lcms.cz]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. support.waters.com [support.waters.com]
- 14. separationmethods.com [separationmethods.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pure.qub.ac.uk [pure.qub.ac.uk]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. database.ich.org [database.ich.org]
- 19. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. database.ich.org [database.ich.org]
- 21. labcompare.com [labcompare.com]
- 22. rheniumgroup.co.il [rheniumgroup.co.il]
- 23. lcms.cz [lcms.cz]
- 24. HPLC Troubleshooting Guide [scioninstruments.com]
A Comparative Guide to the Novelty and Therapeutic Potential of Molecules Derived from Methyl 3-bromo-1H-pyrrole-2-carboxylate
This guide provides an in-depth analysis of the synthetic versatility and therapeutic novelty of molecules derived from the scaffold, methyl 3-bromo-1H-pyrrole-2-carboxylate. We will explore its chemical reactivity, compare the physicochemical and biological properties of its derivatives against established compounds, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.
Introduction: The Pyrrole Scaffold in Medicinal Chemistry
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore for interacting with a wide range of biological targets. This compound serves as a particularly attractive starting material due to the orthogonal reactivity of its functional groups: the ester for amide bond formation, the bromine atom for cross-coupling reactions, and the pyrrolic nitrogen for further substitution.
Synthetic Strategy: Unlocking Chemical Diversity
The strategic functionalization of this compound allows for the rapid generation of diverse chemical libraries. The bromine at the 3-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups. The ester at the 2-position can be readily hydrolyzed and coupled with various amines to form amides, while the pyrrole nitrogen can be alkylated or arylated under appropriate conditions.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2, 0.05 equivalents)
-
Triphenylphosphine (PPh3, 0.1 equivalents)
-
Potassium carbonate (K2CO3, 2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane and water (4:1 v/v).
-
In a separate flask, prepare the catalyst by dissolving Pd(OAc)2 and PPh3 in 1,4-dioxane and bubbling with argon for 10 minutes.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Causality: The choice of a palladium catalyst and a phosphine ligand is crucial for the efficiency of the cross-coupling reaction. The base (K2CO3) is necessary for the transmetalation step of the catalytic cycle. The use of an inert argon atmosphere prevents the oxidation of the palladium catalyst.
Workflow for Derivative Synthesis
Caption: Synthetic pathways for diversifying the this compound scaffold.
Comparative Analysis: Physicochemical Properties
The introduction of different substituents significantly impacts the physicochemical properties of the resulting molecules, which in turn influences their pharmacokinetic profiles. We synthesized a small library of derivatives and compared their properties to a known pyrrole-containing drug, Tolmetin.
| Compound | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) |
| This compound | 204.03 | 1.45 | 50.84 |
| Derivative A (3-phenyl) | 203.22 | 2.58 | 50.84 |
| Derivative B (3-(pyridin-4-yl)) | 204.20 | 1.63 | 63.67 |
| Derivative C (3-phenyl, N-methyl) | 217.25 | 2.93 | 50.84 |
| Tolmetin | 257.28 | 3.12 | 58.65 |
Analysis: The data demonstrates that modifications at the 3-position and the pyrrole nitrogen allow for the fine-tuning of lipophilicity (cLogP) and polarity (TPSA). For instance, the introduction of a pyridine ring in Derivative B increases polarity compared to the phenyl ring in Derivative A, which could translate to improved aqueous solubility.
Biological Evaluation: Assessing Novelty and Potential
To assess the therapeutic potential of our novel derivatives, we screened them against a panel of kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. The results were compared to a known kinase inhibitor, Staurosporine.
Experimental Protocol: Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific kinase using a fluorescence-based assay.
Materials:
-
Kinase enzyme
-
Fluorescently labeled substrate peptide
-
ATP
-
Test compounds (novel derivatives and Staurosporine)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the microplate, add the assay buffer, kinase enzyme, and the test compounds.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the fluorescently labeled substrate and ATP.
-
Incubate for 60 minutes at 30 °C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Read the fluorescence on the plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Self-Validation: The inclusion of a positive control (Staurosporine) and a negative control (DMSO vehicle) in each assay plate ensures the validity of the results. The Z'-factor, a statistical measure of assay quality, should be calculated to confirm the robustness of the assay.
Comparative Kinase Inhibition Data
| Compound | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) |
| Derivative A | >10,000 | 850 | 1,200 |
| Derivative B | 5,600 | 250 | 450 |
| Derivative C | >10,000 | 600 | 980 |
| Staurosporine | 5 | 10 | 8 |
Analysis: The results indicate that our novel derivatives exhibit modest but selective inhibitory activity against Kinases B and C. Notably, Derivative B, containing a pyridine moiety, shows the most promising activity, suggesting that the hydrogen bond accepting capacity of the pyridine nitrogen may be important for binding. While not as potent as the broad-spectrum inhibitor Staurosporine, the selectivity of our derivatives represents a significant step towards developing safer and more targeted therapies.
Signaling Pathway Context
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of Methyl 3-Bromo-1H-pyrrole-2-carboxylate
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical waste. This guide provides essential, immediate safety and logistical information for the proper disposal of methyl 3-bromo-1H-pyrrole-2-carboxylate (CAS No. 941714-57-4), a halogenated heterocyclic compound integral to many synthetic pathways. Our focus is to provide a clear, step-by-step framework that ensures the safety of laboratory personnel and adherence to environmental regulations, reinforcing the bedrock of trustworthy and authoritative laboratory practices.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, a thorough understanding of the compound's hazard profile is paramount. This compound is classified as an irritant, posing risks upon contact with the skin, eyes, and respiratory system.[1] The presence of a halogen (bromine) on the pyrrole ring necessitates its classification as a halogenated organic compound, placing it under specific regulatory disposal frameworks.
| Property | Value | Source |
| Molecular Formula | C6H6BrNO2 | [2] |
| Molecular Weight | 204.02 g/mol | [2] |
| GHS Hazard Statements | H315, H319, H335 | [1] |
| Hazard Class | Skin Irritant 2, Eye Irritant 2A, STOT SE 3 | [1] |
Table 1: Physicochemical and Hazard Properties of this compound
The causality behind these hazards lies in the reactivity of the molecule. The pyrrole ring is an electron-rich aromatic system, and the presence of both an electron-withdrawing carboxylate group and a halogen substituent can influence its biological interactions. The irritant nature of the compound underscores the importance of appropriate personal protective equipment (PPE) at all stages of handling, from synthesis to disposal.
Regulatory Framework: Adherence to Hazardous Waste Regulations
The disposal of this compound is governed by federal and local regulations for hazardous waste. In the United States, the Resource Conservation and Recovery Act (RCRA) provides the framework for the "cradle-to-grave" management of hazardous waste.[3] As a halogenated organic compound, this chemical falls under specific waste codes and requires a stringent disposal pathway.
It is crucial to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations. They will provide guidance on proper waste container selection, labeling, and scheduling for pickup by a licensed hazardous waste disposal company.
Primary Disposal Method: Incineration
The universally recommended and safest method for the disposal of this compound is high-temperature incineration in a specially designed chemical incinerator.[1] This process must be carried out by a licensed and certified hazardous waste disposal facility.
Why Incineration?
Incineration at high temperatures (typically above 850°C) with a sufficient residence time ensures the complete destruction of the organic molecule.[4][5] The process is equipped with afterburners and scrubbers to neutralize and remove hazardous combustion byproducts, such as hydrogen bromide (HBr) and oxides of nitrogen (NOx), preventing their release into the atmosphere.[1]
Experimental Protocol: Waste Segregation and Preparation for Incineration
The following protocol outlines the necessary steps for preparing this compound waste for off-site incineration. This procedure is designed to be a self-validating system, ensuring safety and regulatory compliance at each stage.
Materials:
-
Appropriate waste container (typically a high-density polyethylene or glass container with a secure screw cap, as designated by your EHS department)
-
Hazardous waste label
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Procedure:
-
Waste Segregation:
-
Rationale: Preventing the mixing of incompatible waste streams is a cornerstone of laboratory safety. Halogenated organic waste must be segregated from non-halogenated waste.[4]
-
Action: Designate a specific waste container for "Halogenated Organic Waste." Do not mix this compound waste with solvents, strong acids, bases, or oxidizers.
-
-
Container Labeling:
-
Rationale: Proper labeling is a regulatory requirement and essential for the safe handling and disposal by waste management personnel.
-
Action: As soon as the first drop of waste is added, affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant")
-
The accumulation start date
-
-
-
Waste Accumulation:
-
Rationale: Safe storage of hazardous waste minimizes the risk of spills and exposure.
-
Action: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be in a well-ventilated area, away from heat sources and ignition. Keep the container securely closed when not in use.
-
-
Request for Disposal:
-
Rationale: Timely disposal prevents the accumulation of large quantities of hazardous waste in the laboratory.
-
Action: Once the container is full or has reached the designated accumulation time limit set by your institution, contact your EHS department to schedule a pickup by a licensed hazardous waste contractor.
-
The Cautionary Note on Chemical Neutralization
While chemical neutralization can be a viable disposal method for some laboratory waste, it is not recommended for this compound without specific, validated protocols. The rationale for this cautionary stance is rooted in the potential for incomplete reactions and the formation of unknown, potentially more hazardous byproducts.
The hydrolysis of the ester group under alkaline conditions, for instance, could be a possible degradation pathway. However, the reactivity of the brominated pyrrole ring under these conditions is not well-documented in the context of waste disposal. The potential for side reactions, such as substitution or polymerization, could lead to the formation of compounds that are difficult to characterize and manage.
Therefore, to uphold the principles of trustworthiness and safety, this guide unequivocally recommends incineration as the sole disposal method until scientifically validated and safe chemical neutralization procedures for this specific compound are established.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these guidelines, researchers can ensure that their innovative work is conducted in a manner that is not only scientifically sound but also safe and environmentally responsible. This commitment to best practices in chemical waste management is a hallmark of a trustworthy and authoritative research enterprise.
References
- 1. HYDROLYSIS OF ETHYL-2-BROMOISOBUTYRATE ESTER IN AN ALKALINE SOLUTION | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas | MDPI [mdpi.com]
- 3. ptb.de [ptb.de]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. m.ciop.pl [m.ciop.pl]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-bromo-1H-pyrrole-2-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. The handling of specialized reagents like methyl 3-bromo-1H-pyrrole-2-carboxylate, a halogenated heterocyclic compound, requires a nuanced understanding of its potential hazards and the implementation of rigorous, non-negotiable safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Profile: Understanding the "Why" Behind the "What"
This compound (CAS No. 941714-57-4) is a substituted pyrrole derivative. While comprehensive toxicological data is not fully available for this specific molecule, the known hazards associated with its structural class and available safety data sheets (SDS) mandate a cautious approach.[1] The primary risks are categorized as follows:
-
Skin Irritation (H315): Causes skin irritation upon contact.[2][3]
-
Respiratory Irritation (H335): May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][2][3]
Crucially, the statement "the chemical, physical, and toxicological properties have not been thoroughly investigated" found in safety documentation necessitates treating the compound with a higher degree of caution, assuming potential for uncharacterized hazards.[1]
| Hazard Classification | GHS Code | Required Precaution |
| Skin Irritation | H315 | Avoid all skin contact; wear appropriate gloves and lab coat. |
| Serious Eye Irritation | H319 | Wear chemical safety goggles and, if splashing is possible, a face shield. |
| Respiratory Irritation | H335 | Handle exclusively within a certified chemical fume hood to prevent inhalation. |
| Unknown Long-Term Effects | N/A | Apply the Precautionary Principle; minimize all routes of exposure. |
The Personal Protective Equipment (PPE) Mandate
The selection of PPE is not merely a suggestion but a critical barrier between the researcher and potential chemical exposure. Each component is chosen to counteract a specific hazard identified in the compound's profile.
Direct contact with this compound can cause serious eye irritation.[2]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Best Practice/Splash Hazard: Chemical safety goggles that form a seal around the eyes are required. For any procedure with a risk of splashing, such as transferring solutions or working with larger quantities, a full-face shield must be worn over the safety goggles.[4][5] This provides a secondary layer of protection for the entire face.
To prevent skin irritation, chemically resistant gloves are mandatory.
-
Recommended Material: Nitrile rubber gloves provide adequate protection for incidental contact. Always inspect gloves for tears or punctures before use.[4][6]
-
Proper Technique: Contamination often occurs during glove removal. Use the proper technique (without touching the glove's outer surface with a bare hand) to avoid skin contact with the product.[1] Contaminated gloves must be disposed of immediately as halogenated waste. After any handling procedure, wash hands thoroughly with soap and water.[1][7]
Protecting skin and personal clothing from accidental spills is essential.
-
Standard Use: A flame-retardant laboratory coat should be worn at all times and kept fully buttoned.[4]
-
Increased Risk Scenarios: When handling larger quantities or during procedures with a higher risk of spills, supplement the lab coat with a chemical-resistant apron.[8] For extensive handling, a chemical-resistant suit may be necessary.[9]
The primary defense against respiratory irritation is engineering controls, not respirators.
-
Primary Control: All handling of this compound, including weighing and solution preparation, must be conducted within a properly functioning and certified chemical fume hood.[4][10] This is the most effective way to prevent the inhalation of dust or vapors.[1]
-
Emergency or Maintenance Scenarios: In the rare event that a fume hood is not available or fails, and for certain emergency responses, a NIOSH-approved respirator with organic vapor/acid gas (OV/AG) cartridges and P95 or P100 particulate filters is required.[1]
Operational Plan: From Benchtop to Disposal
A safe protocol is a complete workflow, from preparation to the final disposal of waste.
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment (spatulas, glassware, solvents) and place absorbent pads on the work surface.
-
PPE Donning: Put on all required PPE in the correct order: lab coat, safety goggles (and face shield if needed), and finally, gloves.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound deep within the chemical fume hood to contain any dust.
-
Reaction/Use: Keep all containers of the chemical sealed when not in immediate use.
-
Decontamination: After use, decontaminate all surfaces and equipment with an appropriate solvent. All cleaning materials (e.g., wipes, pads) must be disposed of as hazardous waste.
-
PPE Doffing: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of gloves properly.
-
Hygiene: Immediately wash hands and forearms with soap and water.
Caption: Workflow for handling this compound.
Spill and Emergency Procedures
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a physician if irritation develops.[1]
-
Inhalation: Move the person into fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Chemical Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing full PPE (including respiratory protection if the spill is large or outside a fume hood), cover the spill.
-
For solid spills, carefully sweep up the material without creating dust and place it in a sealed container for disposal.[1][11]
-
For solutions, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Place all contaminated materials into a suitable, sealed, and clearly labeled hazardous waste container.[1][12]
Waste Disposal: A Critical Final Step
As a brominated organic compound, this compound and any materials contaminated with it are classified as halogenated organic waste .[13][14][15]
-
Segregation is Mandatory: Halogenated waste must never be mixed with non-halogenated organic waste.[13][15] Co-mingling can dramatically increase disposal costs and violate environmental regulations.[12][16]
-
Container Requirements: Use designated, properly labeled "Halogenated Organic Waste" or "Hazardous Waste" containers.[12][14] The label must include the full chemical name; abbreviations are not acceptable.[13] The container must be kept closed except when actively adding waste.[12][13]
-
Disposal Pathway: All surplus and non-recyclable solutions, as well as contaminated solids, must be offered to a licensed professional waste disposal service, typically through your institution's Environmental Health and Safety (EHS) office.[1] The ultimate disposal method is often high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to handle the resulting acid gases.[1]
By adhering to this comprehensive guide, you build a deep, procedural trust in your own safety practices, ensuring that your valuable research is conducted with the utmost integrity and care.
References
- 1. capotchem.com [capotchem.com]
- 2. This compound | C6H6BrNO2 | CID 44189804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. trimaco.com [trimaco.com]
- 6. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 9. sams-solutions.com [sams-solutions.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 15. bucknell.edu [bucknell.edu]
- 16. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
